CCR6 antagonist 1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12F3NO2 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
3-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12F3NO2/c1-10-13-4-2-3-5-14(13)23-15(10)16(22)21-12-8-6-11(7-9-12)17(18,19)20/h2-9H,1H3,(H,21,22) |
InChI Key |
VHAWUBMHTMNOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CCR6 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the C-C chemokine receptor type 6 (CCR6), its endogenous ligand CCL20, the subsequent signaling cascade upon their interaction, and the mechanisms by which CCR6 antagonists disrupt this pathway. It includes quantitative data for known antagonists and detailed protocols for key validation experiments.
Introduction: The CCR6-CCL20 Axis in Immunity and Disease
The C-C chemokine receptor type 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a pivotal role in orchestrating immune cell trafficking.[1][2] It is predominantly expressed on various immune cells, including T helper 17 (Th17) cells, regulatory T (Treg) cells, B cells, and immature dendritic cells.[1][3][4] The exclusive high-affinity chemokine ligand for CCR6 is CCL20, also known as Macrophage Inflammatory Protein-3 alpha (MIP-3α). The interaction between CCR6 and CCL20, often termed the CCR6-CCL20 axis, is fundamental for the migration of these immune cells to specific tissues under both homeostatic and inflammatory conditions.
Dysregulation of the CCR6-CCL20 axis is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease (IBD). In these conditions, elevated levels of CCL20 in affected tissues recruit CCR6-expressing pathogenic immune cells, which in turn release pro-inflammatory cytokines like IL-17 and IL-22, perpetuating tissue damage. Consequently, antagonizing the CCR6 receptor to block this cell recruitment presents a promising therapeutic strategy for a wide range of immune-mediated disorders.
The Molecular Mechanism of CCR6 Signaling
As a class A GPCR, CCR6 transduces extracellular signals into intracellular responses upon ligand binding. The binding of CCL20 to CCR6 induces a conformational change in the receptor, initiating a cascade of intracellular events.
2.1 G Protein-Dependent Signaling The primary signaling pathway is mediated through the heterotrimeric G protein, Gαi.
-
Gαi Activation: Upon CCL20 binding, CCR6 activates the associated Gαi protein, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
-
Gβγ Subunit Activation: The activation also causes the dissociation of the Gβγ subunit from the Gαi subunit. The liberated Gβγ subunit activates phospholipase C (PLC).
-
Downstream Effectors: PLC activation triggers an increase in intracellular calcium (Ca²⁺) levels and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
These signaling events culminate in actin polymerization and cytoskeletal rearrangement, which are essential for the directed migration (chemotaxis) of the cell towards the CCL20 gradient.
Core Mechanism of Action of CCR6 Antagonists
CCR6 antagonists function by directly interfering with the CCR6-CCL20 axis. They bind to the CCR6 receptor, thereby preventing CCL20 from attaching and initiating the downstream signaling cascades that lead to immune cell recruitment. This blockade can be achieved through several mechanisms, including competitive inhibition at the orthosteric binding site or allosteric inhibition at a secondary site on the receptor.
By disrupting this interaction, antagonists effectively inhibit CCL20-induced calcium mobilization, ERK phosphorylation, and, most critically, chemotaxis. This prevents the migration of pathogenic Th17 cells and other CCR6-expressing immune cells into sites of inflammation, thereby reducing the inflammatory response and mitigating tissue damage.
Classes of CCR6 Antagonists & Quantitative Data
CCR6 antagonists are primarily categorized as small molecules or monoclonal antibodies. Each class has distinct pharmacological properties.
4.1 Small Molecule Antagonists These are orally bioavailable compounds that can penetrate tissues to block CCR6. Several have been developed, showing potent inhibition in preclinical models.
4.2 Monoclonal Antibody Antagonists These are highly specific biological agents that bind to extracellular domains of the CCR6 receptor, offering high affinity and long half-lives.
Table 1: Quantitative Potency of Selected CCR6 Antagonists
| Antagonist | Class | Target Species | Assay Type | Potency (IC₅₀ / Kᴅ) | Reference(s) |
|---|---|---|---|---|---|
| PF-07054894 | Small Molecule | Human | Chemotaxis | 5.7 nM (IC₅₀) | |
| CCX9664 | Small Molecule | Human | Chemotaxis | 24 nM (IC₅₀) | |
| IDOR-1117-2520 | Small Molecule | Human | Ca²⁺ Flux (FLIPR) | 62.9 nM (IC₅₀) | |
| IDOR-1117-2520 | Small Molecule | Human | Receptor Internalization | 20 nM (IC₅₀) | |
| h6H12 | Monoclonal Ab | Human | Binding & Neutralization | High Affinity (Value not specified) | |
| C6Mab-19 | Monoclonal Ab | Human | Flow Cytometry (Binding) | 1.8 x 10⁻¹⁰ M (Kᴅ) |
| Unnamed | Small Molecule | Human | Chemotaxis | <1 nM (IC₅₀) | |
Note: IC₅₀ is the half-maximal inhibitory concentration. Kᴅ is the equilibrium dissociation constant, with lower values indicating higher binding affinity.
Experimental Validation Protocols
The efficacy and mechanism of CCR6 antagonists are validated through a series of standardized in vitro and in vivo experiments.
5.1 In Vitro Functional Assays
Chemotaxis (Cell Migration) Assay
Principle: This assay quantitatively measures the ability of an antagonist to inhibit the directed migration of CCR6-expressing cells towards a CCL20 gradient.
Detailed Protocol:
-
Cell Preparation: CCR6-expressing cells (e.g., human T cells or a CCR6-transfected cell line) are harvested and resuspended in assay buffer.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the CCR6 antagonist (or vehicle control) for a specified time (e.g., 30 minutes at 37°C).
-
Assay Setup: A multi-well transwell plate is used, which contains a porous membrane (e.g., 5 µm pore size) separating an upper and lower chamber.
-
Chemoattractant Addition: CCL20 is added to the lower chamber of the plate to serve as the chemoattractant. Assay buffer without CCL20 is used for negative controls.
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Cell Seeding: The antagonist-treated cells are seeded into the upper chamber.
-
Incubation: The plate is incubated for a period (e.g., 1-3 hours) at 37°C in a CO₂ incubator to allow for cell migration through the membrane.
-
Quantification: Migrated cells in the lower chamber are quantified. This can be done by cell counting using a flow cytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader.
-
Data Analysis: The percentage of migration inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting inhibition versus antagonist concentration.
Calcium Mobilization (Flux) Assay
Principle: This assay measures the antagonist's ability to block the transient increase in intracellular calcium that occurs upon CCR6 activation by CCL20.
Detailed Protocol:
-
Cell Preparation: CCR6-expressing cells are harvested and washed.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 30-60 minutes at 37°C. The dye's fluorescence intensity increases upon binding to free Ca²⁺.
-
Washing: Excess dye is washed off, and cells are resuspended in a physiological buffer.
-
Assay Plate: Cells are plated into a microplate (e.g., 96-well, black-walled).
-
Signal Reading: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a suitable fluorometer. A baseline fluorescence reading is established.
-
Antagonist Addition: Varying concentrations of the CCR6 antagonist are added to the wells, and the plate is incubated for a short period.
-
Agonist Stimulation: An EC₈₀ concentration of CCL20 is added to stimulate the receptor, and fluorescence is continuously monitored for several minutes.
-
Data Analysis: The peak fluorescence signal post-stimulation is measured. The antagonist's effect is calculated as the percentage inhibition of the CCL20-induced calcium response, and an IC₅₀ value is generated.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CCR6 modulators and how do they work? [synapse.patsnap.com]
- 3. The Chemokine, CCL20, and Its Receptor, CCR6, in the Pathogenesis and Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a Novel Anti-Human CCR6 Monoclonal Antibody C6Mab-19 with the High Binding Affinity in Flow Cytometry [pubmed.ncbi.nlm.nih.gov]
The Impact of CCR6 Antagonism on Dendritic Cell Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, CCL20, represent a critical axis in the orchestration of immune cell migration. This pathway is particularly pivotal for the trafficking of dendritic cells (DCs), the sentinels of the immune system, to sites of inflammation and lymphoid tissues. Dysregulation of the CCR6/CCL20 axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, antagonism of CCR6 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the effect of CCR6 antagonists on dendritic cell trafficking, with a focus on the underlying mechanisms, experimental validation, and therapeutic potential. While "CCR6 antagonist 1" is used herein as a representative term, this document draws upon data from well-characterized antagonists such as PF-07054894 to illustrate the principles of CCR6 inhibition.
Introduction to the CCR6/CCL20 Axis in Dendritic Cell Migration
Immature dendritic cells (iDCs) reside in peripheral tissues where they continuously sample their environment for foreign antigens.[1] Upon encountering inflammatory stimuli, iDCs mature and migrate to secondary lymphoid organs to initiate adaptive immune responses.[2][3] The migration of iDCs to inflamed tissues is largely directed by the chemokine CCL20, which is produced by epithelial cells and other cells in response to pro-inflammatory signals.[1][4] iDCs express high levels of CCR6, enabling them to respond to CCL20 gradients and home to these sites.
Upon maturation, DCs downregulate CCR6 and upregulate other chemokine receptors, such as CCR7, which directs their subsequent migration to lymph nodes. The critical role of CCR6 in the initial recruitment of DCs to inflammatory sites makes it an attractive target for therapeutic intervention in diseases characterized by excessive immune cell infiltration.
Mechanism of Action of CCR6 Antagonists
CCR6 antagonists are molecules that bind to the CCR6 receptor and prevent its interaction with CCL20. This blockade inhibits the downstream signaling cascade that is normally initiated by ligand binding, thereby impeding the directed migration, or chemotaxis, of CCR6-expressing cells like iDCs. These antagonists can be small molecules or monoclonal antibodies that allosterically or competitively inhibit the receptor. The primary therapeutic effect of a CCR6 antagonist in the context of dendritic cell trafficking is the reduction of DC accumulation at sites of inflammation.
Quantitative Effects of CCR6 Antagonism on Cell Migration
While specific quantitative data for a compound generically named "this compound" on dendritic cell migration is not publicly available, we can extrapolate from data on well-characterized small molecule CCR6 antagonists like PF-07054894. These compounds have been shown to potently inhibit CCR6-mediated chemotaxis.
| Antagonist | Assay Type | Cell Type | IC50 | Reference |
| PF-07054894 | Chemotaxis | Human T Cells | 5.7 nM | |
| IDOR-1117-2520 | Calcium Flux | Recombinant Human CCR6-expressing cells | 63 nM | |
| IDOR-1117-2520 | β-arrestin Recruitment | Recombinant Human CCR6-expressing cells | 30 nM |
Note: The IC50 values presented are for T-cell chemotaxis or in recombinant cell lines, which are used as a proxy for dendritic cell responses due to the lack of specific public data for dendritic cells.
Signaling Pathways Modulated by CCR6 Antagonists
The binding of CCL20 to CCR6, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events essential for cell migration. A CCR6 antagonist blocks these initial steps.
As depicted in Figure 1, a CCR6 antagonist physically blocks the binding of CCL20 to the CCR6 receptor. This prevents the activation of the associated Gαi protein, thereby inhibiting downstream signaling cascades including phospholipase C (PLC) activation, subsequent inositol triphosphate (IP3) and diacylglycerol (DAG) production, intracellular calcium mobilization, and the activation of the PI3K/Akt and ERK pathways. These pathways are crucial for the cytoskeletal rearrangements, specifically actin polymerization, that are necessary for cell motility.
Experimental Protocols for Assessing Antagonist Efficacy
The efficacy of a CCR6 antagonist on dendritic cell trafficking can be evaluated through a series of in vitro and in vivo experiments.
In Vitro Chemotaxis Assay
The transwell migration assay, or Boyden chamber assay, is a standard method to quantify the chemotactic response of cells in vitro.
Protocol:
-
Cell Preparation: Culture and harvest immature dendritic cells. Resuspend the cells in migration buffer (e.g., serum-free RPMI) at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Incubation: Incubate the dendritic cells with varying concentrations of the CCR6 antagonist or vehicle control for a predetermined time (e.g., 30 minutes at 37°C).
-
Assay Setup:
-
Add migration buffer containing a chemoattractant (e.g., 100 ng/mL recombinant human CCL20) to the lower chamber of a transwell plate with a porous membrane (typically 5-8 µm pore size for DCs).
-
Add the pre-incubated dendritic cell suspension to the upper chamber (the transwell insert).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Remove the transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a cell counter or flow cytometry.
-
-
Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added to the insert. Determine the IC50 of the antagonist by plotting the percentage of inhibition against the antagonist concentration.
Calcium Flux Assay
This assay measures the antagonist's ability to block CCL20-induced intracellular calcium mobilization, a key early event in chemokine receptor signaling.
Protocol:
-
Cell Loading: Load immature dendritic cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with the CCR6 antagonist or vehicle control.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer capable of kinetic readings.
-
Stimulation: Add CCL20 to the cell suspension to induce calcium flux and continue to record the fluorescence over time.
-
Data Analysis: Analyze the change in fluorescence intensity or ratio over time. The peak fluorescence indicates the magnitude of the calcium response. Compare the response in antagonist-treated cells to the control to determine the inhibitory effect.
In Vivo Dendritic Cell Trafficking Model
Animal models are essential to confirm the in vivo efficacy of a CCR6 antagonist. A common model involves tracking the migration of labeled dendritic cells to a site of inflammation.
Protocol:
-
Dendritic Cell Preparation and Labeling: Generate bone marrow-derived dendritic cells (BMDCs) from mice. Label the immature BMDCs with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Antagonist Administration: Administer the CCR6 antagonist or vehicle control to recipient mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Inflammation and DC Injection: Induce a localized inflammatory response in the mice (e.g., by subcutaneous injection of an adjuvant like lipopolysaccharide (LPS) in the footpad). Co-inject the fluorescently labeled BMDCs at the site of inflammation.
-
Tissue Harvest and Analysis: After a defined period (e.g., 24-48 hours), harvest the draining lymph nodes.
-
Quantification: Prepare single-cell suspensions from the lymph nodes and analyze by flow cytometry to quantify the number of fluorescently labeled dendritic cells that have migrated to the lymph nodes.
-
Data Analysis: Compare the number of migrated DCs in the antagonist-treated group to the vehicle-treated group to determine the in vivo inhibitory effect on DC trafficking.
Experimental and Logical Workflow
The development and validation of a CCR6 antagonist for its effect on dendritic cell trafficking follows a logical progression from in vitro characterization to in vivo validation.
Conclusion and Future Directions
The targeted inhibition of the CCR6/CCL20 axis presents a compelling strategy for the treatment of a wide range of inflammatory and autoimmune disorders. By preventing the initial recruitment of dendritic cells to sites of inflammation, CCR6 antagonists can disrupt a key step in the cascade of events that leads to chronic inflammation and tissue damage. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of novel CCR6 antagonists. Future research should focus on obtaining more specific quantitative data on the effects of these antagonists on various dendritic cell subsets and further elucidating their impact on the downstream adaptive immune response. The continued development of potent and selective CCR6 antagonists holds significant promise for the future of immunology and drug discovery.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR6 mediates dendritic cell localization, lymphocyte homeostasis, and immune responses in mucosal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR6-deficient mice have impaired leukocyte homeostasis and altered contact hypersensitivity and delayed-type hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of CC Chemokine Receptor 6 in Host Defense in a Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CCR6 in the Pathogenesis of Psoriasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by epidermal hyperplasia and a dense infiltration of immune cells. The pathogenesis is complex, but research has increasingly highlighted the indispensable role of the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis. Central to the recruitment of pathogenic leukocytes into psoriatic lesions is the chemokine receptor CCR6 and its exclusive ligand, CCL20. This technical guide provides an in-depth examination of the CCR6/CCL20 axis in psoriasis, detailing its molecular mechanisms, signaling pathways, and the experimental evidence that underpins its significance. We present quantitative data on its expression, detailed experimental protocols for its study, and its validation as a promising therapeutic target for novel psoriasis treatments.
The CCR6/CCL20 Axis: Core Components
C-C chemokine receptor type 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking.[1][2][3][4] Its primary function is to direct the migration of leukocytes expressing it towards a gradient of its specific ligand, CCL20 (also known as Macrophage Inflammatory Protein-3 alpha, MIP-3α).[1]
-
CCR6 Expression: CCR6 is predominantly expressed on various subsets of immune cells, including:
-
Th17 cells: Virtually all human IL-17A, IL-17F, and IL-22-producing CD4+ T cells express CCR6. The transcription factor RORγt, which is critical for Th17 differentiation, also induces the expression of CCR6.
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Regulatory T cells (Tregs): A subset of Treg cells also expresses CCR6, suggesting a complex role in immune regulation and migration to inflammatory sites.
-
γδ T cells: A significant population of IL-17 and IL-22-producing γδ T cells, which are potent effector cells in murine models of psoriasis, are CCR6+.
-
Other cells: Subsets of B cells and dendritic cells also express CCR6.
-
-
CCL20 Production: CCL20 is the sole high-affinity ligand for CCR6. Its expression is low in healthy skin but is strongly induced in keratinocytes and other skin cells by pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and particularly IL-17A. This inducibility creates a powerful chemotactic gradient that recruits CCR6-expressing cells to sites of inflammation.
Pathogenic Role of CCR6 in Psoriasis
The CCR6/CCL20 axis is a key driver of the inflammatory feedback loop that sustains psoriatic lesions. The process can be summarized as follows:
-
Initiation: An initial trigger (e.g., trauma, infection) causes keratinocytes and resident dendritic cells to produce inflammatory mediators, including IL-23.
-
Th17 Activation: IL-23 acts on memory T cells, promoting the survival and expansion of pathogenic Th17 cells.
-
Cellular Recruitment: Activated Th17 cells and other CCR6+ immune cells in circulation are recruited to the skin, migrating along a CCL20 gradient produced by stressed keratinocytes.
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Inflammatory Amplification: Once in the skin, Th17 cells release effector cytokines, primarily IL-17A and IL-22. IL-17A potently stimulates keratinocytes to produce even more CCL20, along with other chemokines and antimicrobial peptides. This creates a self-sustaining positive feedback loop, leading to the massive recruitment of inflammatory cells that is characteristic of psoriatic plaques.
-
Epidermal Pathology: IL-22, also produced by CCR6+ cells, acts directly on keratinocytes to induce their hyperproliferation (acanthosis), a defining histological feature of psoriasis.
This entire cascade is critically dependent on the migration of pathogenic cells into the skin, a process orchestrated by the CCR6/CCL20 interaction. Disrupting this axis has been shown to ameliorate disease in preclinical models.
Quantitative Data: CCR6 and CCL20 Expression
Multiple studies have quantified the expression of CCR6 and CCL20, consistently showing significant upregulation in psoriatic patients compared to healthy controls.
Table 1: mRNA Expression of CCR6 and CCL20 in Psoriatic Skin
| Gene | Tissue Type | Relative mRNA Expression (Mean ± SD) | P-value vs. Control | Reference |
|---|---|---|---|---|
| CCL20 | Psoriatic Lesion | 1.1397 ± 0.0521 | <0.001 | |
| Normal Control Skin | 0.8681 ± 0.0308 | |||
| CCR6 | Psoriatic Lesion | 1.1103 ± 0.0538 | <0.001 |
| | Normal Control Skin | 0.9131 ± 0.0433 | | |
Table 2: CCR6 Expression in Peripheral Blood Mononuclear Cells (PBMCs)
| Gene | Source | CCR6 Expression (femtograms / 50 ng cDNA) | Comparison | Reference |
|---|---|---|---|---|
| CCR6 | Psoriatic Patients | ~1.8 | Significantly higher than healthy donors |
| | Healthy Donors | ~0.6 | | |
Table 3: Correlation of CCR6+ Cells with Disease Severity
| Cell Population | Location | Correlation with PASI Score | r-value | P-value | Reference |
|---|---|---|---|---|---|
| CCR6+ MCAM+ TEM Cells | Peripheral Blood | Positive correlation; parallels therapeutic response | N/A | N/A |
| IL-17+ T cells (subset of CCR6+) | Lesional Skin | Positive correlation | 0.400 | <0.05 | |
PASI: Psoriasis Area and Severity Index; MCAM: Melanoma Cell Adhesion Molecule; TEM: Effector Memory T cells.
Signaling Pathways and Logical Diagrams
The binding of CCL20 to CCR6 initiates a G-protein-mediated signaling cascade, leading to chemotaxis. The interplay between immune cells and keratinocytes forms a critical feedback loop in psoriasis.
Caption: CCR6 signaling cascade upon CCL20 binding, leading to chemotaxis.
Caption: Inflammatory feedback loop in psoriasis involving CCR6.
Key Experimental Protocols & Methodologies
The study of CCR6 in psoriasis relies on a combination of in vitro, in vivo, and ex vivo techniques.
Murine Models of Psoriasiform Dermatitis
Animal models are essential for dissecting the role of the CCR6/CCL20 axis in vivo.
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IL-23 Injection Model:
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Principle: Intradermal injection of recombinant IL-23 into the mouse ear recapitulates key features of psoriasis, including acanthosis, erythema, and immune cell infiltration, in a CCR6-dependent manner.
-
Methodology:
-
Wild-type (WT) and CCR6-deficient (Ccr6-/-) mice (e.g., C57BL/6 background) are used.
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Recombinant murine IL-23 (e.g., 500 ng in 20 µL PBS) is injected intradermally into the ear pinna daily or every other day for a specified period (e.g., 14 days).
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Control mice receive PBS injections.
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Ear thickness is measured daily using a micrometer as an index of inflammation.
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At the end of the experiment, ears are harvested for histology (H&E staining), quantitative PCR (for cytokine mRNA), and flow cytometry.
-
-
Expected Outcome: Ccr6-/- mice exhibit significantly reduced ear swelling, epidermal hyperplasia, and infiltration of IL-17/IL-22-producing cells compared to WT mice, demonstrating the necessity of CCR6 for the inflammatory response.
-
-
Imiquimod (IMQ) Model:
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Principle: Topical application of IMQ, a TLR7 agonist, induces a robust inflammatory skin response that closely mimics human psoriasis, involving both γδ T cells and Th17 cells.
-
Methodology:
-
A daily dose (e.g., 62.5 mg) of 5% IMQ cream (e.g., Aldara) is applied to the shaved back and/or ear of mice for 5-7 consecutive days.
-
Skin inflammation is scored based on erythema, scaling, and thickness (modified PASI score).
-
Skin and draining lymph nodes are harvested for analysis.
-
-
Expected Outcome: Similar to the IL-23 model, Ccr6-/- mice or mice treated with CCR6 antagonists show a marked reduction in skin inflammation and pathogenic cell infiltration.
-
Analysis of Human and Murine Tissues
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Immunohistochemistry (IHC) / Immunofluorescence (IF):
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Principle: To visualize the location and abundance of CCR6-expressing cells and CCL20 protein in skin biopsies.
-
Methodology:
-
Formalin-fixed, paraffin-embedded sections of psoriatic and normal skin are prepared.
-
Antigen retrieval is performed (e.g., citrate buffer, pH 6.0).
-
Sections are incubated with primary antibodies (e.g., rabbit anti-CCR6, goat anti-CCL20).
-
Detection is achieved using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogen (e.g., DAB) for IHC, or a fluorescently-labeled secondary antibody for IF.
-
For co-localization, dual-labeling protocols are used with antibodies against cell markers (e.g., CD4 for T cells, K14 for keratinocytes).
-
-
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Flow Cytometry:
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Principle: To quantify the frequency of CCR6-expressing immune cell subsets in peripheral blood, dissociated skin, or lymph nodes.
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Methodology:
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Single-cell suspensions are prepared from blood (via PBMC isolation) or tissues (via enzymatic digestion, e.g., with collagenase/dispase).
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Cells are stained with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, TCRγδ, CCR6, CLA).
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For intracellular cytokine analysis, cells are stimulated ex vivo (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A), followed by fixation, permeabilization, and staining for IL-17A, IL-22, etc.
-
Data is acquired on a flow cytometer and analyzed to determine the percentage of specific populations (e.g., CD4+CCR6+IL-17A+ cells).
-
-
-
Real-Time Quantitative PCR (RT-qPCR):
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Principle: To measure the mRNA expression levels of CCR6, CCL20, and related inflammatory genes.
-
Methodology:
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Total RNA is extracted from skin biopsies or isolated cells.
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RNA is reverse-transcribed into cDNA.
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qPCR is performed using target-specific primers and probes (e.g., TaqMan assays) for CCR6, CCL20, IL17A, IL23A, etc.
-
Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB) and relative quantification is calculated using the ΔΔCt method.
-
-
Caption: Typical experimental workflow for the Imiquimod (IMQ) mouse model.
CCR6 as a Therapeutic Target
Given the pivotal role of the CCR6/CCL20 axis in recruiting pathogenic cells, its inhibition represents a highly attractive therapeutic strategy for psoriasis. Targeting this axis could prevent the initial accumulation and subsequent amplification of inflammatory cells in the skin, upstream of effector cytokines like IL-17 and IL-23.
Preclinical evidence strongly supports this approach:
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CCR6 Deficiency: Genetic knockout of Ccr6 in mice prevents the development of psoriasis-like inflammation in both the IL-23 and IMQ models.
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Antibody Blockade: Administration of blocking monoclonal antibodies against CCR6 or CCL20 significantly reduces disease severity in animal models. In one study, anti-CCR6 antibody treatment was superior to anti-IL-17 treatment at the same dose in reducing skin thickness and IL-17A-producing T cell infiltration.
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Small Molecule Antagonists: Several orally available small molecule CCR6 antagonists (e.g., CCX2553) have been developed and shown to be effective in ameliorating skin inflammation in murine psoriasis models.
These findings collectively validate CCR6 as a druggable target and pave the way for the clinical development of CCR6-modulating therapies for psoriasis and potentially other Th17-mediated autoimmune diseases.
Conclusion
The CCR6/CCL20 chemokine axis is not merely a participant but a critical orchestrator in the pathogenesis of psoriasis. It forms the primary gateway for pathogenic Th17 and γδ T cells to enter the skin, where they initiate and sustain the chronic inflammation characteristic of the disease. The significant upregulation of both the receptor and its ligand in psoriatic lesions, combined with compelling functional data from preclinical models, firmly establishes the axis's central role. The successful validation of CCR6 as a therapeutic target in these models offers a promising new avenue for drug development, aiming to intercept the psoriatic inflammatory cascade at a key upstream checkpoint. Further investigation and clinical translation of CCR6 inhibitors could provide a novel class of therapies for patients with psoriasis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases [mdpi.com]
- 3. CCR6 as a possible therapeutic target in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CCR6 modulators and how do they work? [synapse.patsnap.com]
CCR6: A Pivotal Therapeutic Target in Rheumatoid Arthritis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. The pathogenesis of RA involves a complex interplay of various immune cells, cytokines, and chemokines that collectively drive the inflammatory cascade within the synovium. Among the key players, the chemokine receptor CCR6 and its exclusive ligand, CCL20, have emerged as a critical axis in the recruitment and retention of pathogenic T helper 17 (Th17) cells in the inflamed joint. This technical guide provides a comprehensive overview of CCR6 as a therapeutic target in RA, detailing its signaling pathway, the quantitative evidence supporting its role, and the experimental protocols utilized to investigate its function and inhibition.
The CCR6/CCL20 Axis in Rheumatoid Arthritis
The C-C chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including Th17 cells, regulatory T cells (Tregs), B cells, and immature dendritic cells.[1] Its sole high-affinity ligand is the chemokine CCL20, also known as macrophage inflammatory protein-3 alpha (MIP-3α).[2] The CCR6/CCL20 axis plays a fundamental role in immune homeostasis and the orchestration of inflammatory responses.[3]
In the context of RA, the inflamed synovial tissue exhibits a significant upregulation of CCL20, produced by fibroblast-like synoviocytes (FLS), macrophages, and even Th17 cells themselves.[4][5] This elevated CCL20 concentration creates a chemotactic gradient that preferentially attracts CCR6-expressing cells, most notably pathogenic Th17 cells, into the synovial microenvironment. Upon arrival, these Th17 cells release a plethora of pro-inflammatory cytokines, including interleukin-17 (IL-17), IL-21, and IL-22, which further amplify the inflammatory response, stimulate osteoclastogenesis, and contribute to the progressive joint damage characteristic of RA.
Genetic evidence also supports the involvement of CCR6 in RA, with genome-wide association studies (GWAS) identifying CCR6 as a susceptibility locus for the disease in various populations.
Quantitative Evidence for the Role of CCR6 in RA
A substantial body of evidence underscores the heightened activity of the CCR6/CCL20 axis in RA patients and its correlation with disease severity.
Upregulation of CCR6 and CCL20 in RA
| Analyte | Sample Type | RA Patients | Healthy Controls/OA Patients | Key Findings | Reference(s) |
| CCL20 | Serum | Significantly higher | Lower levels | Positively correlated with CRP, ESR, and DAS28. Reduced by biologic DMARDs. | |
| CCL20 | Synovial Fluid | Notable amounts detected | - | Contributes to the recruitment of CCR6+ mononuclear cells. | |
| CCL20 & CCR6 mRNA | Synovial Tissue | Predominantly expressed | Lower to undetectable levels in OA | Abundant expression in RA synovial lining cells. | |
| CCR6+ Th17 Cells | Peripheral Blood | Significantly higher percentage | Lower percentage in healthy controls and OA patients | Expression of CCR6 and RORγt in Th17 cells is elevated. | |
| CCR6+ ILC3s | Synovial Fluid | Proportion positively correlated with tender and swollen joint counts | - | Levels of CCL20 in SF correlated with CCR6+ ILC number. |
Preclinical Efficacy of CCR6 Inhibition
Animal models of RA, particularly the collagen-induced arthritis (CIA) model in mice, have been instrumental in validating CCR6 as a therapeutic target.
| Intervention | Animal Model | Key Efficacy Readouts | Quantitative Results | Reference(s) |
| Anti-CCR6 Monoclonal Antibody | SKG mice (T cell transfer model) | Arthritis severity, Th17 cell migration | Substantially inhibited mouse arthritis. | |
| CCR6 Deficiency (CCR6-/- mice) | Collagen-Induced Arthritis (CIA) | Clinical signs of arthritis, anti-collagen antibody levels | Less severe clinical signs of arthritis and significantly reduced anti-collagen antibody levels compared to wild-type mice. | |
| CCX9664 (Small molecule CCR6 antagonist) | In vitro chemotaxis assay | Inhibition of CCR6-mediated chemotaxis of human PBMCs | IC50: 24 nM |
Signaling Pathway and Experimental Workflows
Visualizing the intricate signaling cascades and the experimental approaches to study them is crucial for a deeper understanding of CCR6's role in RA.
CCR6 Signaling Pathway in Rheumatoid Arthritis
The binding of CCL20 to CCR6 on Th17 cells initiates a signaling cascade that promotes cell migration and effector functions within the inflamed synovium.
Caption: CCR6 signaling cascade in RA.
Experimental Workflow: Evaluating a CCR6 Antagonist in a CIA Mouse Model
This workflow outlines the key steps in a preclinical study to assess the efficacy of a novel CCR6 antagonist.
Caption: Preclinical evaluation of a CCR6 antagonist.
Detailed Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
Objective: To induce an animal model of rheumatoid arthritis.
Materials:
-
Male DBA/1J mice, 8-10 weeks old.
-
Bovine or chicken type II collagen (CII).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
0.1 M acetic acid.
-
Syringes and needles.
Procedure:
-
Preparation of Collagen Emulsion: Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Prepare an emulsion by mixing the collagen solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Anesthetize mice and inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a second emulsion of CII in IFA. Inject 100 µL of this emulsion intradermally at a site different from the primary injection.
-
Monitoring: Begin monitoring for signs of arthritis around day 24. Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling extending to the ankle, 4 = ankylosis). The maximum score per mouse is 16.
Chemotaxis Assay
Objective: To assess the migration of CCR6-expressing cells towards a CCL20 gradient.
Materials:
-
Transwell inserts (5 µm pore size).
-
24-well plates.
-
Isolated CCR6+ cells (e.g., Th17 cells or a CCR6-transfected cell line).
-
Recombinant human or mouse CCL20.
-
Assay buffer (e.g., RPMI with 0.5% BSA).
-
Cell counter or flow cytometer.
Procedure:
-
Resuspend CCR6+ cells in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 600 µL of assay buffer containing varying concentrations of CCL20 (e.g., 0, 10, 50, 100 ng/mL) to the lower chambers of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
-
After incubation, remove the inserts and count the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.
Flow Cytometry for Th17 Cell Identification
Objective: To quantify the percentage of Th17 cells in a mixed cell population.
Materials:
-
Single-cell suspension from peripheral blood, spleen, or synovial fluid.
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin.
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies against CD3, CD4, and IL-17A.
-
Fixation/Permeabilization buffer.
-
Flow cytometer.
Procedure:
-
Cell Stimulation: Stimulate the single-cell suspension with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain for surface markers (CD3 and CD4) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular IL-17A for 30 minutes at 4°C.
-
Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Gate on CD3+CD4+ T cells and then determine the percentage of IL-17A+ cells within this population.
Immunohistochemistry for CCR6 in Synovial Tissue
Objective: To visualize the expression and localization of CCR6 in synovial tissue.
Materials:
-
Paraffin-embedded synovial tissue sections.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Primary antibody against CCR6.
-
Biotinylated secondary antibody.
-
Streptavidin-HRP conjugate.
-
DAB (3,3'-Diaminobenzidine) substrate.
-
Hematoxylin for counterstaining.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CCR6 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP.
-
Visualization: Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount the slides with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the localization and intensity of CCR6 staining.
Conclusion and Future Directions
The CCR6/CCL20 axis is a well-validated and compelling therapeutic target in rheumatoid arthritis. The preferential recruitment of pathogenic Th17 cells to the inflamed synovium via this axis is a critical step in the perpetuation of the disease. Preclinical studies have demonstrated that blockade of CCR6 can significantly ameliorate arthritis in animal models. While no CCR6-targeting therapies have yet been approved for clinical use in RA, several small molecule antagonists and monoclonal antibodies are in development. Future research should focus on the long-term safety and efficacy of these agents in clinical trials. Furthermore, a deeper understanding of the potential for redundancy in chemokine pathways within the RA synovium will be crucial for optimizing therapeutic strategies that target leukocyte trafficking. The continued investigation into the CCR6/CCL20 axis holds significant promise for the development of novel and more targeted therapies for patients suffering from rheumatoid arthritis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The Effects of the CCR6/CCL20 Biological Axis on the Invasion and Metastasis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CCR6 Antagonism on Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 6 (CCR6) and its unique ligand, CCL20, represent a critical axis in the orchestration of immune responses and have been implicated in the pathogenesis of numerous inflammatory diseases and cancers. Consequently, the development of CCR6 antagonists is a focal point of therapeutic research. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by CCR6 antagonism. It summarizes key quantitative data, offers detailed experimental protocols for assessing antagonist activity, and presents visual representations of the involved molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of CCR6-targeted therapeutics.
Introduction to CCR6 Signaling
CCR6 is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and immature dendritic cells. The interaction of CCR6 with its ligand, CCL20, triggers a cascade of intracellular signaling events that are crucial for the migration of these cells to sites of inflammation and tissue homeostasis. Dysregulation of the CCR6/CCL20 axis is a hallmark of several autoimmune disorders, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, as well as various forms of cancer, where it can promote tumor growth and metastasis.
CCR6 antagonists function by blocking the binding of CCL20 to the receptor, thereby inhibiting the downstream signaling cascades that mediate the recruitment of immune cells. This interference with immune cell trafficking forms the basis of their therapeutic potential.
Downstream Signaling Pathways Modulated by CCR6 Antagonists
The binding of CCL20 to CCR6 initiates signaling through multiple downstream pathways, primarily via Gαi-type G proteins. Antagonism of CCR6 disrupts these signaling events, leading to a reduction in cellular responses such as chemotaxis, proliferation, and cytokine production. The key pathways affected include:
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a crucial regulator of cell survival, proliferation, and migration. Activation of CCR6 leads to the phosphorylation and activation of AKT. CCR6 antagonists are expected to inhibit this phosphorylation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route activated by CCR6. This pathway is heavily involved in cell proliferation and differentiation. Inhibition of CCR6 has been shown to reduce the phosphorylation of ERK.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in the differentiation and function of Th17 cells. The CCR6/CCL20 axis can lead to the phosphorylation and activation of STAT3, promoting the expression of pro-inflammatory cytokines.
-
Calcium Mobilization: As a GPCR, CCR6 activation leads to an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger that triggers various cellular processes, including chemotaxis.
-
β-Arrestin Recruitment: β-arrestins are important for GPCR desensitization and can also mediate G protein-independent signaling. The recruitment of β-arrestin to CCR6 is a key event following ligand binding.
The following diagram illustrates the primary downstream signaling pathways initiated by CCR6 activation, which are subsequently inhibited by CCR6 antagonists.
Quantitative Effects of CCR6 Antagonists
The efficacy of a CCR6 antagonist is determined by its ability to inhibit these downstream signaling events. This is typically quantified through various in vitro and cellular assays. The following tables summarize the quantitative data for representative CCR6 antagonists.
Table 1: Functional Inhibition by CCR6 Antagonists
| Antagonist | Assay | Cell Type | IC50 | Citation |
| IDOR-1117-2520 | Calcium Flux (FLIPR) | Recombinant human CCR6 expressing cells | 62.9 nM | [1] |
| Receptor Internalization | Recombinant human CCR6 expressing cells | 20 nM | [1] | |
| β-Arrestin Recruitment | Recombinant human CCR6 expressing cells | 30 nM | [2] | |
| Chemotaxis (B and T cells) | Human B and T cells | 50 nM (functional inhibition) | [1] | |
| 1C6 (mAb) | β-Arrestin Recruitment | hCCR6-expressing cells | 10.23 nM | [3] |
| Calcium Flux | hCCR6-RBL cells | No inhibition | ||
| Chemotaxis | hCCR6-expressing cells | 68% inhibition |
Table 2: Effects on Downstream Signaling Protein Phosphorylation
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of CCR6 antagonists on downstream signaling pathways.
In Vitro Chemotaxis Assay
This assay measures the ability of a CCR6 antagonist to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
Principle: A Boyden chamber or a similar transwell system is used. CCR6-expressing cells are placed in the upper chamber, and a solution containing CCL20 is placed in the lower chamber. The antagonist is added to the upper chamber with the cells. The number of cells that migrate through the porous membrane to the lower chamber is quantified.
Protocol:
-
Cell Preparation:
-
Culture CCR6-expressing cells (e.g., Th17 cells, CCR6-transfected cell line) to optimal density.
-
Harvest and resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place transwell inserts (e.g., 5 µm pore size for lymphocytes) into a 24-well plate.
-
Add 600 µL of RPMI 1640 medium containing CCL20 (e.g., 100 ng/mL) to the lower wells.
-
In the upper chamber, add 100 µL of the cell suspension.
-
For antagonist-treated wells, pre-incubate the cells with various concentrations of the CCR6 antagonist for 30 minutes at 37°C before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Collect the cells from the lower chamber.
-
Count the migrated cells using a hemocytometer, flow cytometer, or a fluorescent dye-based method (e.g., Calcein-AM staining).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the control (CCL20 alone).
-
Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
-
Western Blotting for Phosphorylated Proteins (p-AKT, p-ERK)
This technique is used to detect and quantify the levels of phosphorylated signaling proteins in response to CCR6 activation and its inhibition by an antagonist.
Principle: Cell lysates are prepared from cells that have been stimulated with CCL20 in the presence or absence of a CCR6 antagonist. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of AKT and ERK.
Protocol:
-
Cell Treatment and Lysis:
-
Seed CCR6-expressing cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the CCR6 antagonist for 1 hour.
-
Stimulate the cells with CCL20 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Calculate the percentage of inhibition of phosphorylation for each antagonist concentration.
-
Calcium Flux Assay
This assay measures the antagonist's ability to block the CCL20-induced increase in intracellular calcium.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon CCR6 activation by CCL20, intracellular calcium levels rise, causing an increase in the fluorescence of the dye. An antagonist will prevent this increase.
Protocol:
-
Cell Preparation:
-
Harvest CCR6-expressing cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
-
Assay Measurement:
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add various concentrations of the CCR6 antagonist to the wells and incubate for a short period.
-
Add CCL20 to stimulate the cells and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the calcium response for each antagonist concentration.
-
Calculate the IC50 value from the dose-response curve.
-
CCR6-Responsive Reporter Gene Assay
This assay measures the transcriptional activity of pathways downstream of CCR6, such as NF-κB or CREB.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for transcription factors activated by CCR6 signaling (e.g., NF-κB response elements). Cells are co-transfected with this reporter construct and a CCR6 expression vector. Activation of CCR6 by CCL20 leads to the expression of the reporter gene, which can be quantified. An antagonist will inhibit this reporter gene expression.
Protocol:
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293) with a CCR6 expression plasmid and an NF-κB or CRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Also, co-transfect a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24-48 hours.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of the CCR6 antagonist for 1 hour.
-
Stimulate the cells with CCL20 (e.g., 100 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity in response to CCL20.
-
Determine the percentage of inhibition of luciferase activity for each antagonist concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
The development of potent and selective CCR6 antagonists holds significant promise for the treatment of a wide range of inflammatory and malignant diseases. A thorough understanding of how these antagonists modulate the intricate downstream signaling pathways of CCR6 is paramount for their successful clinical translation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the characterization and evaluation of novel CCR6-targeted therapeutics. By employing these methodologies, researchers can gain critical insights into the mechanism of action of CCR6 antagonists and accelerate the development of new and effective treatments.
References
- 1. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amino terminal recognition by a CCR6 chemokine receptor antibody blocks CCL20 signaling and IL-17 expression via β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of CCR6 Antagonists in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of C-C chemokine receptor 6 (CCR6) antagonists in various preclinical models of inflammatory and autoimmune diseases. The CCR6/CCL20 signaling axis plays a pivotal role in the recruitment of pathogenic T helper 17 (Th17) cells to sites of inflammation, making it a promising therapeutic target. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
In Vivo Efficacy of CCR6 Antagonists
The following tables summarize the quantitative efficacy data for several CCR6 antagonists across different preclinical models, including psoriasis, experimental autoimmune encephalomyelitis (EAE), and inflammatory bowel disease (IBD).
Psoriasis Models
Antagonist: IDOR-1117-2520 [1][2][3]
-
Model: Imiquimod (Aldara®)-induced psoriasis in C57BL/6 mice.
-
Key Findings: Dose-dependently reduced ear thickness and infiltration of CCR6+ immune cells.[2][3] Efficacy was comparable to that of anti-IL-17 and anti-IL-23 antibodies.
| Dose | Primary Endpoint | Result | Statistical Significance |
| 0.5 mg/mL in drinking water | Reduction in ear thickness | Maximum efficacy observed | p < 0.0001 vs. vehicle |
| 50 mg/kg | Reduction in ear swelling | Significant reduction from 48h up to day 8 | p < 0.0001 vs. vehicle |
-
Model: IL-23-induced psoriasiform dermatitis in mice.
-
Key Findings: Successfully reduced ear swelling over a 7-day period and was superior to anti-IL-17A antibody treatment.
Antagonist: PF-07054894
-
Model: IL-23-induced skin inflammation in mice.
-
Key Findings: Demonstrated efficacy in a preclinical model of skin inflammation. The antagonist inhibited ear swelling to a similar extent as genetic ablation of CCR6.
Antagonist: CCX2553
-
Model: IL-23-induced ear swelling and topical imiquimod models in mice.
-
Key Findings: Ameliorated skin inflammation with a significant reduction in the number of IL-17-secreting γδ T cells in the inflamed skin.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Antagonist: Anti-hCCR6 Monoclonal Antibody
-
Model: Myelin oligodendrocyte glycoprotein (MOG)-induced EAE in humanized CCR6 mice (hCCR6-Tg/mCCR6-/-).
-
Key Findings: Attenuated clinical symptoms and reduced infiltration of inflammatory cells in the central nervous system.
| Treatment Regimen | Primary Endpoint | Result |
| Preventive and therapeutic | Clinical Score | Attenuation of clinical symptoms |
| Therapeutic | Infiltration of inflammatory cells in CNS | Reduced |
Inflammatory Bowel Disease (IBD) Models
Antagonist: MR120
-
Model: Trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice.
-
Key Findings: Showed protective action against colitis.
| Dose | Primary Endpoint | Result |
| 10 mg/kg (i.p., twice daily) | Macroscopic Score | Attenuated TNBS-induced colitis |
| 10 mg/kg (p.o., twice daily) | Macroscopic Score | Attenuated TNBS-induced colitis |
| 10 mg/kg (i.c., once daily) | Macroscopic Score | Attenuated TNBS-induced colitis |
Detailed Experimental Protocols
Imiquimod-Induced Psoriasis Model
Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of CCR6 antagonists.
Materials:
-
Mice: C57BL/6 mice (female, 8-12 weeks old).
-
Inducing Agent: 5% imiquimod cream (Aldara®).
-
Vehicle Control: Vaseline Lanette cream or equivalent.
-
Test Compound: CCR6 antagonist at desired concentrations.
-
Calipers for measuring ear thickness.
Procedure:
-
Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Shaving: Anesthetize the mice and shave a small area on the back.
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear for 5-7 consecutive days.
-
Treatment: Administer the CCR6 antagonist or vehicle control according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection, or in drinking water). Treatment can be prophylactic (starting before induction) or therapeutic (starting after disease onset).
-
Monitoring and Endpoints:
-
Measure ear thickness and body weight daily.
-
Score the severity of skin inflammation on the back based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, collect skin and spleen samples for further analysis.
-
-
Ex Vivo Analysis:
-
Histology: Process skin samples for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Flow Cytometry: Prepare single-cell suspensions from the skin and draining lymph nodes to quantify the infiltration of immune cell populations (e.g., CCR6+ T cells, γδ T cells).
-
Cytokine Analysis: Homogenize skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, IL-22) by ELISA or qPCR.
-
Myelin Oligodendrocyte Glycoprotein (MOG)-Induced EAE Model
Objective: To induce an autoimmune model of multiple sclerosis to assess the efficacy of CCR6 antagonists on neuroinflammation.
Materials:
-
Mice: C57BL/6 mice or humanized CCR6 mice (8-12 weeks old).
-
Antigen: MOG35-55 peptide.
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTx).
-
Test Compound: CCR6 antagonist.
Procedure:
-
Emulsion Preparation: Emulsify the MOG35-55 peptide in CFA.
-
Immunization (Day 0): Anesthetize mice and inject the MOG/CFA emulsion subcutaneously at two sites on the flank. Administer PTx intraperitoneally.
-
Second PTx Injection (Day 2): Administer a second dose of PTx intraperitoneally.
-
Treatment: Administer the CCR6 antagonist or vehicle control as per the experimental design.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund state.
-
-
Endpoint and Analysis (typically 21-28 days post-immunization):
-
Collect spinal cords and brains.
-
Histology: Analyze tissue sections for inflammatory cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).
-
Flow Cytometry: Isolate mononuclear cells from the CNS to analyze the composition of infiltrating immune cells.
-
Signaling Pathways and Experimental Workflows
CCR6 Signaling Pathway
The binding of the chemokine CCL20 to its receptor CCR6 on immune cells triggers a cascade of intracellular signaling events, leading to chemotaxis, cell activation, and proliferation. Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways.
Caption: CCR6 signaling cascade upon CCL20 binding.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel CCR6 antagonist in a preclinical model of inflammation.
References
CCR6 Antagonism: A Therapeutic Strategy for Neuroinflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, CCL20, represent a critical signaling axis in the pathogenesis of various autoimmune and inflammatory diseases, including neuroinflammatory conditions like multiple sclerosis. This axis plays a pivotal role in the migration and recruitment of pro-inflammatory T helper 17 (Th17) cells into the central nervous system (CNS), a key event in the initiation and propagation of neuroinflammation. Consequently, the development of CCR6 antagonists has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the rationale for targeting CCR6 in neuroinflammatory diseases, summarizes preclinical data for representative CCR6 antagonists, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
The CCR6/CCL20 Axis in Neuroinflammation
The chemokine receptor CCR6 is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including Th17 cells, regulatory T cells (Tregs), B cells, and immature dendritic cells.[1][2][3] Its sole high-affinity ligand, CCL20 (also known as macrophage inflammatory protein-3α or MIP-3α), is upregulated in inflamed tissues, including the CNS in neuroinflammatory conditions.[1][4]
The binding of CCL20 to CCR6 initiates a signaling cascade that leads to the chemotaxis of CCR6-expressing cells towards the site of inflammation. In the context of neuroinflammation, this process is crucial for the infiltration of pathogenic Th17 cells across the blood-brain barrier into the CNS. These Th17 cells are major producers of pro-inflammatory cytokines such as IL-17, IL-21, and IL-22, which contribute to the demyelination and neuronal damage characteristic of diseases like multiple sclerosis. Therefore, blocking the CCR6/CCL20 interaction with a CCR6 antagonist is a rational approach to mitigate neuroinflammation.
Signaling Pathway
The interaction of CCL20 with CCR6 triggers intracellular signaling through G-protein dependent and independent pathways, ultimately leading to cell migration and activation.
Preclinical Efficacy of CCR6 Antagonists
While a specific compound designated "CCR6 antagonist 1" is not extensively characterized in publicly available literature, several other CCR6 antagonists have demonstrated promising efficacy in preclinical models of neuroinflammatory diseases, primarily Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.
Data Summary
The following table summarizes the effects of different CCR6 antagonists in preclinical studies.
| Antagonist Type | Model | Key Findings | Reference |
| Monoclonal Antibody (e.g., 6H12) | EAE (mouse model) | Attenuated clinical symptoms of EAE. Reduced infiltration of inflammatory cells into the CNS. Effective in both preventive and therapeutic regimens. | |
| Small Molecule (e.g., CCX2553) | Psoriasis (mouse model) | Ameliorated inflammation. | |
| Small Molecule (e.g., IDOR-1117-2520) | In vitro | Potent inhibition of CCL20-mediated calcium flow and signaling. Functional inhibition of B and T cell chemotaxis. | |
| Peptide Antagonist (e.g., CCL20(6-70)) | EAE (mouse model) | Impaired development of EAE. Reduced priming of autoreactive CD4+ T cells. |
Key Experimental Protocols
The evaluation of CCR6 antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
This assay assesses the ability of a CCR6 antagonist to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
Methodology:
-
Cell Preparation: Isolate CCR6-expressing cells (e.g., Th17 cells, or a cell line transfected to express CCR6).
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Loading:
-
Lower wells: Add CCL20 chemoattractant.
-
Upper wells: Add the cell suspension pre-incubated with varying concentrations of the CCR6 antagonist or vehicle control.
-
-
Incubation: Incubate the chamber to allow cell migration through the membrane.
-
Quantification: Quantify the number of migrated cells in the lower chamber using a plate reader (for fluorescently labeled cells) or by cell counting.
-
Analysis: Calculate the percentage of inhibition of chemotaxis at different antagonist concentrations to determine the IC50 value.
This assay measures the antagonist's ability to block CCL20-induced intracellular calcium release, a key event in GPCR signaling.
Methodology:
-
Cell Preparation: Load CCR6-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Antagonist Addition: Add the CCR6 antagonist at various concentrations and incubate.
-
Agonist Stimulation: Add CCL20 to stimulate the cells.
-
Fluorescence Measurement: Record the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Analysis: Determine the inhibitory effect of the antagonist on the CCL20-induced calcium flux to calculate the IC50.
In Vivo Models
EAE is the most commonly used animal model to study the pathophysiology of multiple sclerosis and to evaluate potential therapeutics.
Methodology:
-
Induction of EAE:
-
Immunize mice with an emulsion of a myelin antigen (e.g., Myelin Oligodendrocyte Glycoprotein 35-55, MOG35-55) and Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.
-
-
Treatment Regimens:
-
Prophylactic: Administer the CCR6 antagonist starting from the day of immunization.
-
Therapeutic: Begin treatment after the onset of clinical signs.
-
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histopathological Analysis: At the end of the experiment, perfuse the animals and collect the brain and spinal cord for histological analysis to assess inflammation and demyelination (e.g., using Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) staining).
-
Immunophenotyping: Isolate immune cells from the CNS, spleen, and lymph nodes and analyze the populations of different T cell subsets (e.g., Th17, Treg) by flow cytometry.
Experimental Workflow for Preclinical Evaluation
Future Directions and Clinical Perspective
The compelling preclinical data for various CCR6 antagonists underscore the therapeutic potential of this target for neuroinflammatory diseases. Several CCR6 antagonists are in early stages of clinical development for inflammatory conditions. For instance, PF-07054894 is a small molecule antagonist of CCR6 that has undergone a Phase 1 clinical trial for inflammatory bowel disease. The successful translation of these findings to the clinic for neuroinflammatory disorders will depend on careful dose selection, patient stratification, and the identification of appropriate biomarkers to monitor target engagement and therapeutic response.
Conclusion
Targeting the CCR6/CCL20 axis with specific antagonists represents a highly promising and targeted approach for the treatment of neuroinflammatory diseases. The ability to prevent the migration of pathogenic Th17 cells into the CNS offers a mechanism to interrupt a key step in the inflammatory cascade. The experimental protocols and preclinical data outlined in this guide provide a solid foundation for researchers and drug developers working to advance CCR6 antagonists from the laboratory to the clinic, with the ultimate goal of providing new therapeutic options for patients suffering from these debilitating conditions.
References
- 1. Pleiotropic Immune Functions of Chemokine Receptor 6 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of CCR6 Antagonists in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, CCL20, represent a critical axis in the orchestration of the tumor microenvironment (TME). This axis is instrumental in the recruitment of immunosuppressive immune cells, particularly regulatory T cells (Tregs) and T helper 17 (Th17) cells, which contribute to tumor immune evasion and progression. Consequently, the development of CCR6 antagonists has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the CCR6-CCL20 axis as a therapeutic target, summarizing the preclinical and clinical landscape of CCR6 antagonists. It details the underlying signaling pathways, presents available quantitative data on antagonist efficacy, and provides comprehensive experimental protocols for their evaluation.
The CCR6-CCL20 Axis: A Key Player in the Tumor Microenvironment
The chemokine receptor CCR6 is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including Tregs, Th17 cells, B cells, and immature dendritic cells[1]. Its sole ligand, CCL20, is often overexpressed by tumor cells and tumor-associated macrophages (TAMs) in a multitude of cancers, including breast, colorectal, hepatocellular, and pancreatic cancers[2][3].
The binding of CCL20 to CCR6 triggers a signaling cascade that mediates the chemotaxis of these immune cells to the tumor site. The influx of Tregs into the TME is a major mechanism of immune suppression, as they inhibit the function of cytotoxic CD8+ T cells, which are essential for anti-tumor immunity. Th17 cells have a more complex, context-dependent role in cancer, but can also contribute to a pro-tumorigenic inflammatory environment[1][4]. Furthermore, the CCR6-CCL20 axis can directly promote cancer cell proliferation, migration, and invasion in an autocrine or paracrine manner.
CCR6 Antagonists: Mechanism of Action and Therapeutic Potential
CCR6 antagonists are designed to block the interaction between CCR6 and CCL20, thereby inhibiting the downstream signaling pathways responsible for immune cell trafficking and cancer cell motility. These antagonists can be broadly categorized into two main classes: small molecule inhibitors and monoclonal antibodies.
By disrupting the recruitment of Tregs to the tumor, CCR6 antagonists are hypothesized to shift the balance of the TME from an immunosuppressive to an immunopermissive state. This can enhance the efficacy of other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), by allowing for a more robust anti-tumor T-cell response.
Quantitative Data on CCR6 Antagonists
The development of CCR6 antagonists for oncology is still in its early stages, with much of the available data coming from preclinical studies in inflammatory disease models. However, this data provides valuable insights into the potency and potential of these molecules.
Table 1: In Vitro Potency of Small Molecule CCR6 Antagonists
| Compound | Assay Type | Cell Type | IC50 | Reference |
| PF-07054894 | Chemotaxis | Human T cells | 5.7 nM | |
| IDOR-1117-2520 | Calcium Flow | Recombinant human CCR6-expressing cells | 63 nM | |
| β-arrestin Recruitment | Recombinant human CCR6-expressing cells | 30 nM | ||
| CCX9664 | Chemotaxis | Not specified | 24 nM |
Table 2: Preclinical In Vivo Data for CCR6/CCL20 Axis Inhibition in Cancer Models
| Antagonist | Cancer Model | Key Findings | Quantitative Data | Reference |
| Anti-CCL20 Antibody | Head and Neck Squamous Cell Carcinoma (HNSCC) - MOC2 murine model | Reduced tumor growth and enhanced radiotherapy response. | - 7.2-fold decrease in Treg infiltration- 8.7-fold decrease in Th17 infiltration- Significant tumor volume reduction (138.8 mm³ ± 16.7 in control vs. 77.0 ± 10.5 mm³ in treated) | |
| Anti-CCL20 Antibody | Breast Cancer - murine model of osteolytic bone metastasis | Inhibited osteolytic breast cancer bone metastasis. | Data on tumor growth inhibition not specified. | |
| Ccr6 Ablation | Glioma - preclinical model | Improved survival and enhanced efficacy of anti-PD-1 therapy. | Specific survival data not provided in the abstract. |
Note: Data for small molecule CCR6 antagonists in in vivo cancer models is currently limited in the public domain. The data for anti-CCL20 antibodies and genetic ablation of Ccr6 serve as a strong rationale for the therapeutic potential of small molecule inhibitors.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CCR6 signaling and the workflows for testing antagonists is crucial for a comprehensive understanding.
CCR6 Signaling Pathway
The binding of CCL20 to CCR6 initiates a cascade of intracellular events, leading to cell migration and other cellular responses.
Caption: Simplified CCR6 signaling cascade upon CCL20 binding.
Experimental Workflow for CCR6 Antagonist Evaluation
A typical workflow for the preclinical evaluation of a novel CCR6 antagonist involves a series of in vitro and in vivo assays.
Caption: Preclinical workflow for CCR6 antagonist development.
Detailed Experimental Protocols
In Vitro Chemotaxis Assay
Objective: To assess the ability of a CCR6 antagonist to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
Materials:
-
CCR6-expressing cells (e.g., human T cells, or a cell line engineered to express CCR6)
-
Recombinant human CCL20
-
CCR6 antagonist compound
-
Transwell migration plates (e.g., 96-well with 5 µm pore size)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting solution or fluorescence-based quantification reagent
Procedure:
-
Cell Preparation: Culture CCR6-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of the CCR6 antagonist in assay buffer.
-
Assay Setup: a. In the lower chamber of the transwell plate, add assay buffer containing CCL20 at a concentration known to induce maximal migration (e.g., 50-100 ng/mL). Include wells with assay buffer alone as a negative control. b. In a separate plate, pre-incubate the cell suspension with the various concentrations of the CCR6 antagonist or vehicle control for 30 minutes at 37°C. c. Add the pre-incubated cell suspension to the upper chamber of the transwell plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
-
Quantification: a. Carefully remove the upper chamber. b. Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescence-based assay after cell lysis.
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
β-Arrestin Recruitment Assay
Objective: To measure the antagonist activity of a compound on CCR6 by quantifying the inhibition of ligand-induced β-arrestin recruitment.
Materials:
-
A cell line engineered to co-express a tagged CCR6 receptor and a tagged β-arrestin (e.g., PathHunter® eXpress CCR6 CHO-K1 β-Arrestin GPCR Assay kit from Eurofins DiscoverX).
-
Recombinant human CCL20
-
CCR6 antagonist compound
-
Assay buffer and detection reagents (as per the kit manufacturer's instructions)
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well white-walled assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the CCR6 antagonist or vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Ligand Stimulation: Add CCL20 at a concentration that gives a robust signal (typically EC80) to all wells except the negative control wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the CCL20-induced signal for each antagonist concentration. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a CCR6 antagonist and its effect on the tumor immune microenvironment in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line that elicits an immune response (e.g., MOC2 for HNSCC, MC38 for colon carcinoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
CCR6 antagonist formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Reagents for tissue processing and flow cytometry/immunohistochemistry
Procedure:
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.
-
Treatment: Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the CCR6 antagonist or vehicle control at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Tissue Collection: Harvest tumors and spleens. A portion of the tumor can be fixed in formalin for immunohistochemistry, while the rest is processed into a single-cell suspension for flow cytometry.
-
Immune Cell Analysis: a. Flow Cytometry: Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, macrophages). b. Immunohistochemistry: Stain paraffin-embedded tumor sections for markers of interest (e.g., CCR6, CCL20, CD8, FoxP3) to visualize the spatial distribution of immune cells.
-
Data Analysis: Compare tumor growth curves between the treatment and control groups. Calculate tumor growth inhibition. Analyze the flow cytometry and immunohistochemistry data to determine the effect of the antagonist on the composition and activation state of the tumor immune infiltrate.
Conclusion and Future Directions
The CCR6-CCL20 axis is a compelling target for cancer immunotherapy due to its central role in recruiting immunosuppressive cells to the tumor microenvironment. Preclinical data, although still emerging, suggests that CCR6 antagonists can effectively modulate the TME and inhibit tumor progression, particularly in combination with other immunotherapies. The ongoing clinical development of CCR6 antagonists, such as PF-07054894, will provide crucial insights into their safety and efficacy in patients. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to CCR6-targeted therapies and exploring rational combination strategies to maximize their anti-tumor potential.
References
- 1. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 2. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Modulation of the CCR6-CCL20 Axis: A Potential Therapeutic Target in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
CCR6 Antagonist In Vitro Chemotaxis Assay: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, C-C motif chemokine ligand 20 (CCL20), play a pivotal role in orchestrating the migration of various immune cells. This axis is particularly crucial for the chemotaxis of T helper 17 (Th17) cells, regulatory T cells (Tregs), and immature dendritic cells to sites of inflammation.[1][2] The dysregulation of the CCR6/CCL20 signaling pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as in cancer metastasis, making it a compelling target for therapeutic intervention.[3][4] This document provides a detailed protocol for an in vitro chemotaxis assay to evaluate the efficacy of CCR6 antagonists.
Principle of the Assay
The in vitro chemotaxis assay, specifically the Boyden chamber or Transwell assay, is the gold standard for assessing the migratory response of cells to a chemoattractant. The assay utilizes a chamber with two compartments separated by a microporous membrane. Cells expressing CCR6 are placed in the upper chamber, while the lower chamber contains the chemoattractant CCL20. In the presence of a chemoattractant gradient, the cells migrate through the pores of the membrane towards the lower chamber. The inhibitory potential of a CCR6 antagonist is quantified by its ability to reduce the number of migrated cells in response to CCL20 stimulation.
Signaling Pathway
Upon binding of CCL20, CCR6, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades. This process begins with the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[5] These subunits then trigger downstream pathways, including the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. The activation of these pathways ultimately leads to cytoskeletal rearrangements and directed cell migration.
Caption: CCR6 Signaling Pathway leading to chemotaxis.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell type and CCR6 antagonist being tested.
Materials and Reagents
-
Cells: CCR6-expressing cells (e.g., human Th17 cells, Hut-78, MOLT-4, or a cell line stably transfected with human CCR6 such as L1.2 or RBL-2H3 cells).
-
Chemoattractant: Recombinant human CCL20 (MIP-3α).
-
CCR6 Antagonist: Test compound (e.g., small molecule inhibitor, monoclonal antibody).
-
Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Transwell Inserts: Polycarbonate membrane inserts with a 3 to 8 µm pore size (pore size should be optimized based on cell type).
-
24-well Plates
-
Staining/Lysis Buffer: Calcein-AM, Hoechst stain, or Crystal Violet for cell staining and quantification.
-
Plate Reader: Fluorescence or absorbance plate reader.
Experimental Workflow
Caption: Workflow of the CCR6 antagonist chemotaxis assay.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture CCR6-expressing cells to a sufficient density.
-
On the day of the assay, harvest the cells and wash them with serum-free assay medium.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
-
Antagonist Preparation and Incubation:
-
Prepare a serial dilution of the CCR6 antagonist in the assay medium.
-
In a separate plate or tubes, pre-incubate the cell suspension with various concentrations of the antagonist or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the desired concentration of CCL20 (typically in the range of 10-100 ng/mL) to the lower wells of a 24-well plate. Include a negative control well with assay medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2 to 4 hours. The optimal incubation time should be determined empirically for each cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton tip.
-
Fix and stain the migrated cells on the lower surface of the membrane. Common staining methods include:
-
Crystal Violet: Stain with 0.5% crystal violet in 20% methanol for 10 minutes, wash, and elute the dye for absorbance measurement.
-
Calcein-AM: For live cell quantification, incubate the insert in a solution containing Calcein-AM and measure fluorescence.
-
-
Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer or a hemocytometer.
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control (cells migrated towards CCL20 without antagonist).
-
Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.
-
Data Presentation
The following table summarizes the inhibitory effects of various CCR6 antagonists on CCL20-induced chemotaxis from published studies.
| Antagonist | Cell Type | CCL20 Concentration | IC50 / % Inhibition | Reference |
| CCX9664 | CCR6-transfected cells | Not specified | 24 nM | |
| 1C6 (mAb) | hCCR6-transfected cells | 125 nM | IC50 of 10.23 nM (in β-arrestin assay) | |
| Anti-hCCR6 mAbs | hCCR6 L1.2 cells | 120 nM | Dose-dependent inhibition | |
| CCR6-siRNA | HCCLM6 cells | 10-500 ng/mL | Significant reduction in migration |
Troubleshooting
-
High background migration (migration in the absence of CCL20): This could be due to suboptimal assay conditions or unhealthy cells. Ensure cells are in a log-phase growth and handle them gently. The use of serum-free medium is crucial.
-
Low migration towards CCL20: The CCL20 concentration may not be optimal. Perform a dose-response curve for CCL20 to determine the optimal concentration for your cell type. The pore size of the membrane might also be too small.
-
High variability between replicates: Ensure accurate and consistent cell counting and pipetting. Mix cell suspensions thoroughly before plating.
Conclusion
The in vitro chemotaxis assay is a robust and reliable method for the identification and characterization of CCR6 antagonists. By following this detailed protocol, researchers can effectively screen and evaluate the potency of novel therapeutic candidates targeting the CCR6/CCL20 axis for the treatment of inflammatory diseases and cancer.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCL20-CCR6 signaling in tumor microenvironment: Functional roles, mechanisms, and immunotherapy targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Progress of CCL20-CCR6 in the airways: a promising new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of CCR6 Antagonist 1 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the optimal concentration of CCR6 Antagonist 1 in cell culture experiments. The information is intended to guide researchers in utilizing this antagonist for studies related to autoimmune-mediated inflammatory diseases and other relevant fields.
Introduction to this compound
This compound is a potent and selective inhibitor of the C-C chemokine receptor type 6 (CCR6). By blocking the interaction between CCR6 and its unique ligand, CCL20, this small molecule antagonist effectively inhibits the downstream signaling pathways responsible for the migration of immune cells such as T helper 17 (Th17) cells and regulatory T (Treg) cells.[1][2] This targeted action makes this compound a valuable tool for investigating the role of the CCR6/CCL20 axis in various physiological and pathological processes, including inflammatory bowel disease (IBD), psoriasis, rheumatoid arthritis, and certain types of cancer.[3][4]
Chemical Properties:
| Property | Value |
| CAS Number | 588674-64-0 |
| Molecular Formula | C17H12F3NO2 |
| Molecular Weight | 319.28 g/mol |
Mechanism of Action
CCR6 is a G protein-coupled receptor (GPCR) that, upon binding to CCL20, initiates a cascade of intracellular signaling events. These pathways primarily involve the activation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK). The activation of these pathways leads to chemotaxis, cell proliferation, and cytokine production. This compound allosterically binds to CCR6, preventing the conformational changes required for CCL20-mediated receptor activation and subsequent downstream signaling.
Quantitative Data Summary
The optimal concentration of this compound is dependent on the specific cell type, assay, and desired endpoint. The following table summarizes reported in vitro concentrations for various applications.
| Assay | Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Cell Migration Assay | CCR6+ CD4+ T cells | 0.5 - 50 µM | 3 hours | Inhibition of CCL20-induced cell migration.[5] |
| miniGi Recruitment Assay | Recombinant cells | 30 nM - 300 µM | 20 minutes | Inhibition of CCL20-induced miniGi recruitment to CCR6. |
| β-arrestin-1 Recruitment Assay | Recombinant cells | 30 nM - 300 µM | 20 minutes | Inhibition of CCL20-induced β-arrestin-1 recruitment to CCR6. |
| Chemotaxis Assay | Human B and T cells | 50 nM | Not Specified | Functional inhibition of chemotaxis. |
| Calcium Flux Assay | Recombinant cells | IC50: 62.9 nM | Not Specified | Inhibition of CCL20-mediated calcium flow. |
Experimental Protocols
Prior to conducting experiments, it is crucial to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical starting range for a dose-response curve is 1 nM to 100 µM.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Dissolve the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Migration (Chemotaxis) Assay
This protocol describes a transwell migration assay to assess the inhibitory effect of this compound on CCL20-induced cell migration.
Materials:
-
CCR6-expressing cells (e.g., CD4+ T cells, Th17 cells)
-
This compound
-
Recombinant human or mouse CCL20
-
Transwell plates (5 µm pore size)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well plate for cell counting
-
Cell counting solution (e.g., CellTiter-Glo®) or flow cytometer
Protocol:
-
Cell Preparation: Culture CCR6-expressing cells to the desired density. Prior to the assay, wash and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Treatment: In a separate plate, pre-incubate the cells with various concentrations of this compound (e.g., 0.5, 5, 50 µM) for 30-60 minutes at 37°C. Include a vehicle control (DMSO).
-
Assay Setup:
-
Add 150 µL of cell culture medium containing an optimal concentration of CCL20 (e.g., 500 ng/mL) to the lower chamber of the Transwell plate. Include a negative control with medium only.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 3-5 hours at 37°C in a 5% CO2 incubator.
-
Cell Counting:
-
Carefully remove the Transwell inserts.
-
Collect the medium from the lower chamber.
-
Count the number of migrated cells using a cell counter, flow cytometer, or a viability assay like CellTiter-Glo®.
-
-
Data Analysis: Calculate the migration index by dividing the number of cells that migrated in the presence of the antagonist by the number of cells that migrated in the vehicle control.
Calcium Flux Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to CCL20 stimulation and its inhibition by this compound.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small-molecules targeting the CCL20/CCR6 axis as first-in-class inhibitors for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: CCR6 Antagonist 1 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and stability of CCR6 antagonist 1 when dissolved in dimethyl sulfoxide (DMSO). Adherence to these guidelines and protocols is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction to this compound
This compound is a potent and selective inhibitor of the C-C chemokine receptor 6 (CCR6). The interaction between CCR6 and its unique ligand, CCL20, is a key signaling axis implicated in the trafficking of immune cells to sites of inflammation. This makes CCR6 a compelling therapeutic target for a variety of autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis. Accurate and consistent preparation of this compound solutions is fundamental to reliable in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the known quantitative data for the solubility and stability of this compound in DMSO.
| Parameter | Value | Conditions | Source(s) |
| Solubility | ≥ 100 mg/mL (≥ 313.20 mM) | Anhydrous DMSO at 25°C. Sonication may be required to facilitate dissolution. | [1][2][3] |
| 90 mg/mL (281.88 mM) | DMSO, sonication recommended. | [4] | |
| Long-Term Stability | ≥ 2 years | Stored as a solid at -20°C. | [1] |
| > 1 year | Stock solutions in DMSO stored at -80°C. |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the CCL20/CCR6 axis, which is the target of this compound.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile, amber glass or polypropylene vials with screw caps
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 319.28 g/mol ).
-
Mass (mg) = 10 mmol/L * Volume (L) * 319.28 g/mol * 1000 mg/g
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied, but avoid excessive heat to prevent degradation.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. Store the aliquots at -80°C for periods longer than a week. For short-term storage (up to one week), 4°C is acceptable.
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a framework for evaluating the stability of a this compound stock solution under various storage conditions.
Experimental Workflow:
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM) as described in Protocol 4.1.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for analysis, and analyze it using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method. This will serve as the baseline for purity and concentration.
-
Storage: Store the remaining aliquots under the desired experimental conditions (e.g., -80°C, -20°C, 4°C, room temperature). For freeze-thaw stability, subject a set of aliquots to a defined number of cycles (e.g., 1, 5, 10 cycles), where one cycle consists of freezing at -20°C for at least 12 hours followed by thawing to room temperature.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, etc.), retrieve an aliquot from each storage condition.
-
Sample Preparation for Analysis: Allow the sample to equilibrate to room temperature. Prepare the analytical sample by diluting it to the same concentration as the T=0 sample.
-
HPLC/LC-MS Analysis: Analyze the samples using the same HPLC/LC-MS method as the T=0 sample.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the analyte to the peak area at T=0.
-
Analyze the chromatograms for the appearance of new peaks, which could indicate the formation of degradation products.
-
Plot the percentage of the compound remaining against time for each storage condition to visualize the degradation kinetics.
-
General Recommendations for Handling and Storage
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds. It is recommended to use fresh, anhydrous DMSO and to minimize the exposure of stock solutions to the atmosphere.
-
Minimize Freeze-Thaw Cycles: While many small molecules are stable through multiple freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
-
Proper Storage Containers: Store DMSO stock solutions in tightly sealed amber glass or polypropylene vials to protect them from light and moisture.
-
Vehicle Controls in Experiments: When using this compound in cell-based assays, always include a vehicle control (DMSO at the same final concentration) to account for any effects of the solvent on the experimental system. The final DMSO concentration in cell culture media should typically be kept below 0.5% to avoid cytotoxicity.
References
Application Note: A Protocol for the TNBS-Induced Colitis Model Featuring a CCR6 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice is a widely utilized experimental model that recapitulates many features of human Crohn's disease, particularly its Th1 and Th17-mediated inflammatory responses.[1][2] This model involves the intrarectal administration of the haptenizing agent TNBS in an ethanol vehicle. Ethanol serves to disrupt the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger a delayed-type hypersensitivity reaction.[2][3][4]
The chemokine receptor CCR6 and its unique ligand CCL20 play a pivotal role in the pathogenesis of IBD. The CCR6/CCL20 axis is crucial for the migration of immune cells, including pro-inflammatory T helper 17 (Th17) cells and regulatory T cells (Tregs), to the site of inflammation in the gut. Dysregulation of this axis can lead to an imbalance between these T cell populations, perpetuating chronic inflammation. Consequently, antagonizing the CCR6 receptor presents a promising therapeutic strategy for IBD. CCR6 antagonists work by blocking the interaction between CCR6 and CCL20, thereby inhibiting the recruitment of pathogenic immune cells to the colon.
This application note provides a detailed protocol for inducing TNBS colitis in mice and evaluating the therapeutic efficacy of a CCR6 antagonist.
Signaling Pathway: The CCR6/CCL20 Axis in Intestinal Inflammation
The CCR6/CCL20 signaling pathway is integral to the recruitment of immune cells to the inflamed gut. Under inflammatory conditions, intestinal epithelial cells and antigen-presenting cells increase the secretion of the chemokine CCL20. Immune cells expressing the CCR6 receptor, such as Th17 cells and Tregs, are then attracted to the high concentrations of CCL20 in the intestinal lamina propria. This migration is a key step in the inflammatory cascade. CCR6 antagonists physically block the binding of CCL20 to CCR6, thus preventing the downstream signaling that leads to cell migration and activation.
References
- 1. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
- 2. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis [mdpi.com]
- 3. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Efficacy of a CCR6 Antagonist in a Zymosan-Induced Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptor CCR6 and its unique ligand CCL20 play a critical role in the recruitment of various immune cells, including T helper 17 (Th17) cells and dendritic cells, to sites of inflammation.[1][2][3][4] This axis is implicated in the pathogenesis of several inflammatory and autoimmune diseases.[5] The development of CCR6 antagonists presents a promising therapeutic strategy to modulate inflammatory responses. Zymosan, a component of yeast cell walls, is a potent inflammatory agent used to induce sterile peritonitis in preclinical models, providing a robust system to study acute inflammation and evaluate novel anti-inflammatory therapies. This document provides detailed protocols for utilizing a CCR6 antagonist in a zymosan-induced peritonitis mouse model, along with expected data outcomes and relevant biological pathways.
Signaling Pathway
The CCR6/CCL20 signaling axis is pivotal in orchestrating immune cell migration. Upon binding of CCL20 to CCR6, a G-protein-coupled receptor, a cascade of intracellular signaling events is initiated, leading to chemotaxis, cellular activation, and recruitment of inflammatory cells to the inflamed peritoneum.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases [mdpi.com]
- 2. What are CCR6 antagonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | CC Chemokine Ligand 20 and Its Cognate Receptor CCR6 in Mucosal T Cell Immunology and Inflammatory Bowel Disease: Odd Couple or Axis of Evil? [frontiersin.org]
- 4. CC Chemokine Ligand 20 and Its Cognate Receptor CCR6 in Mucosal T Cell Immunology and Inflammatory Bowel Disease: Odd Couple or Axis of Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-Arrestin Recruitment Assay for CCR6 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking.[1][2] Its exclusive ligand, CCL20, mediates the migration of various immune cells, including T helper 17 (Th17) cells and regulatory T cells (Tregs), to sites of inflammation.[1][2] This axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, making CCR6 an attractive therapeutic target.[1]
β-arrestins are intracellular proteins crucial for the desensitization, internalization, and signal transduction of GPCRs. Upon agonist binding and subsequent receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the intracellular domain of the receptor. This recruitment can initiate a second wave of signaling independent of G proteins. Measuring the recruitment of β-arrestin to CCR6 serves as a direct and robust method to quantify the activity of potential antagonists. This document provides detailed protocols and application notes for utilizing a β-arrestin recruitment assay to screen for and characterize CCR6 antagonists.
Signaling Pathway of CCR6 and β-Arrestin Recruitment
Upon binding of its ligand CCL20, CCR6 undergoes a conformational change, leading to the activation of intracellular signaling pathways. This includes the canonical G protein-mediated signaling and the β-arrestin-mediated pathway. The latter is initiated by GRK-mediated phosphorylation of the receptor, which creates a binding site for β-arrestin. The CCR6-β-arrestin complex then acts as a scaffold for various signaling molecules, leading to downstream effects and receptor internalization. Antagonists block this process by preventing CCL20 from binding to and activating CCR6, thereby inhibiting β-arrestin recruitment.
References
Preparing CCR6 Antagonist 1 for Subcutaneous Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 6 (CCR6) has emerged as a significant target in the investigation of various inflammatory and autoimmune diseases.[1][2][3] Its exclusive ligand, CCL20, plays a crucial role in the migration of immune cells, such as T cells, B cells, and dendritic cells, to sites of inflammation.[2] Antagonizing the CCR6/CCL20 axis presents a promising therapeutic strategy for conditions like inflammatory bowel disease and psoriasis.[4] This document provides detailed application notes and protocols for the preparation of "CCR6 antagonist 1," a small molecule inhibitor of this pathway, for subcutaneous injection in a research and preclinical development setting.
Subcutaneous (SC) administration is a preferred route for many biopharmaceuticals and small molecules due to its convenience, potential for self-administration, and improved patient compliance. However, developing a stable and effective subcutaneous formulation presents several challenges, including ensuring solubility, stability, appropriate viscosity, and physiological compatibility. These protocols are designed to guide researchers in formulating this compound for subcutaneous delivery and assessing its key characteristics.
CCR6 Signaling Pathway
The binding of CCL20 to CCR6, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This activation primarily occurs through Gαi proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP levels. The dissociation of Gβγ subunits can activate phospholipase C (PLC), resulting in an increase in intracellular calcium. Furthermore, the CCR6-arrestin complex can act as a scaffold for other signaling pathways, including the MAPK/ERK pathway, which is implicated in cell proliferation and migration.
Properties and Formulation Considerations for this compound
Based on available data for a compound designated as "this compound," the following properties are noted:
| Property | Value | Source |
| Molecular Formula | C17H12F3NO2 | |
| Molecular Weight | 319.28 g/mol | |
| Solubility (in vitro) | ≥ 100 mg/mL in DMSO |
For subcutaneous injection, a formulation must be developed that is aqueous-based, isotonic, and at a physiologically compatible pH to minimize injection site reactions. Given that "this compound" is a small molecule, the primary challenge is often solubility in an aqueous medium.
Table 1: Key Formulation Parameters for Subcutaneous Injections
| Parameter | Target Range | Rationale |
| pH | 5.0 - 8.0 | To minimize tissue irritation and pain upon injection. The subcutaneous space has a pH of approximately 7.4. |
| Osmolality | 270 - 330 mOsm/kg | To ensure the formulation is isotonic with bodily fluids, reducing the risk of cell lysis or crenation at the injection site. |
| Viscosity | < 20 cP | To ensure ease of injection with standard syringes and needles. |
| Volume | Typically ≤ 2 mL | To minimize patient discomfort and reduce the likelihood of leakage from the injection site. |
| Bioavailability | Maximize | Formulation should facilitate efficient absorption from the subcutaneous tissue into systemic circulation. |
Experimental Protocols
Protocol 1: Preparation of a Liquid Formulation of this compound for Subcutaneous Injection
This protocol describes the preparation of a liquid formulation of this compound, potentially as a stock solution for further dilution or for direct use in preclinical studies.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Propylene glycol (PG), sterile, injectable grade
-
Saline (0.9% NaCl), sterile
-
Sterile, depyrogenated vials
-
Sterile filters (0.22 µm)
Procedure:
-
Solubilization: In a sterile vial, dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of the antagonist in 100 µL of DMSO. Vortex gently until fully dissolved.
-
Vehicle Preparation: Prepare a vehicle solution consisting of a mixture of co-solvents and saline. A common vehicle for subcutaneous injections of small molecules is a mix of PEG400, PG, and saline. For example, prepare a vehicle of 40% PEG400, 10% PG, and 50% saline.
-
Formulation: Slowly add the dissolved this compound stock solution to the vehicle with continuous gentle mixing. Ensure the final concentration of DMSO is low (ideally <5%) to minimize potential toxicity.
-
Final Concentration Adjustment: Adjust the final volume with sterile saline to achieve the desired concentration of this compound (e.g., 1 mg/mL).
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile, depyrogenated vial.
-
Storage: Store the formulation at 2-8°C, protected from light. Stability should be assessed as described in Protocol 3.
Protocol 2: Lyophilization and Reconstitution of this compound
Lyophilization (freeze-drying) can enhance the long-term stability of a drug product. This protocol outlines the steps for preparing a lyophilized powder of this compound that can be reconstituted before injection.
Materials:
-
This compound
-
Bulking agent (e.g., mannitol, sucrose)
-
Lyoprotectant (e.g., trehalose)
-
Sterile Water for Injection (WFI)
-
Sterile, lyophilization-compatible vials and stoppers
Procedure:
-
Formulation for Lyophilization:
-
Prepare an aqueous solution of this compound. Due to its likely poor aqueous solubility, a solubilizing agent or a co-solvent system may be necessary.
-
Add a bulking agent (e.g., 5% w/v mannitol) to ensure a stable cake structure.
-
Add a lyoprotectant (e.g., 2% w/v trehalose) to protect the antagonist during freezing and drying.
-
Adjust the pH to a target between 6.0 and 7.5.
-
-
Filling: Aseptically fill the formulated solution into sterile vials.
-
Lyophilization Cycle:
-
Freezing: Place the vials in a lyophilizer and slowly cool them to approximately -40°C. Hold at this temperature to ensure complete freezing.
-
Primary Drying (Sublimation): Apply a vacuum and raise the shelf temperature to facilitate the sublimation of ice.
-
Secondary Drying (Desorption): Further increase the temperature to remove residual water molecules.
-
-
Stoppering and Sealing: Under vacuum or after backfilling with an inert gas like nitrogen, stopper the vials and seal them.
-
Reconstitution:
-
Before use, reconstitute the lyophilized cake with a specified volume of Sterile Water for Injection or a suitable reconstitution buffer.
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking to prevent foaming or denaturation if any protein-based excipients are present.
-
The reconstituted solution should be clear and free of particulates.
-
Protocol 3: Characterization and Stability Testing of the Formulation
It is crucial to characterize the final formulation to ensure it meets the required specifications and remains stable over its intended shelf life.
Materials and Equipment:
-
pH meter
-
Osmometer
-
Viscometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Dynamic Light Scattering (DLS) instrument
-
Temperature and humidity-controlled stability chambers
Procedure:
-
Initial Characterization (T=0):
-
Appearance: Visually inspect the solution for clarity, color, and particulates.
-
pH Measurement: Determine the pH of the formulation.
-
Osmolality: Measure the osmolality to ensure it is within the isotonic range.
-
Viscosity: Measure the viscosity of the formulation.
-
Purity and Concentration (HPLC): Use a validated HPLC method to determine the concentration of this compound and to detect any degradation products.
-
Particle Size Analysis (DLS): For potential nano-suspensions or to detect aggregation, analyze the particle size distribution.
-
-
Stability Study:
-
Place vials of the formulation in stability chambers under various conditions (e.g., long-term at 2-8°C, accelerated at 25°C/60% RH, and stressed at 40°C/75% RH).
-
At specified time points (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 3, 6 months for accelerated), withdraw samples and repeat the characterization tests described in step 1.
-
Analyze the data to establish the shelf life and recommended storage conditions for the formulation.
-
Table 2: Example Stability Testing Schedule and Parameters
| Test | Time Point (Months) | |||||
| 0 | 1 | 3 | 6 | 9 | 12 | |
| Appearance | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| pH | ✓ | ✓ | ✓ | ✓ | ||
| Osmolality | ✓ | ✓ | ✓ | ✓ | ||
| Assay (HPLC) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Purity/Impurities (HPLC) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Sterility | ✓ | ✓ | ||||
| Endotoxin | ✓ | ✓ |
Conclusion
The successful preparation of this compound for subcutaneous injection is a critical step in advancing its preclinical and clinical development. The protocols provided herein offer a foundational framework for formulating this small molecule into either a liquid or a lyophilized product suitable for subcutaneous administration. Careful consideration of formulation parameters such as pH, osmolality, and the choice of excipients is paramount to ensuring the stability, safety, and efficacy of the final drug product. Comprehensive characterization and stability testing are mandatory to define the shelf-life and ensure the quality of the formulation throughout its lifecycle. These guidelines are intended to be adapted and optimized based on the specific physicochemical properties of this compound and the goals of the research program.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CCR6 modulators and how do they work? [synapse.patsnap.com]
- 3. Discovery of the CCR6 antagonist PF-07054894 for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Measuring the Effects of CCR6 Antagonist 1 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 6 (CCR6) and its unique ligand, CCL20, play a pivotal role in the migration and recruitment of various immune cells, including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and immature dendritic cells.[1][2][3] The CCR6-CCL20 axis is deeply implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease (IBD), primarily by directing pro-inflammatory Th17 cells to sites of inflammation.[1][2] Th17 cells are significant producers of inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, IL-21, and IL-22.
CCR6 Antagonist 1 is a potent and selective small molecule inhibitor of the CCR6 receptor, effectively blocking the CCL20/CCR6 signaling axis. By inhibiting this interaction, this compound is expected to reduce the recruitment of pathogenic immune cells and subsequently decrease the production of inflammatory cytokines. These application notes provide detailed protocols for researchers to assess the in vitro effects of this compound on cytokine production by primary human T cells.
Core Principle
The primary method to evaluate the efficacy of this compound involves the in vitro differentiation of naive CD4+ T cells into a Th17 phenotype, which highly expresses CCR6. These differentiated Th17 cells are then treated with varying concentrations of this compound. The subsequent effect on the production of key Th17-associated cytokines (IL-17A, IL-17F, and IL-22) is quantified at both the single-cell level using intracellular flow cytometry and as secreted proteins in the culture supernatant via ELISA or multiplex bead-based assays.
Data Presentation: Efficacy of this compound
The following tables summarize representative quantitative data on the inhibitory effect of this compound on cytokine production from in vitro differentiated human Th17 cells.
Table 1: Effect of this compound on the Percentage of Cytokine-Producing Th17 Cells (Flow Cytometry)
| This compound Conc. | % IL-17A+ of CD4+ cells | % IL-17F+ of CD4+ cells | % IL-22+ of CD4+ cells |
| Vehicle (0 nM) | 25.4% | 18.2% | 15.7% |
| 1 nM | 22.1% | 16.0% | 13.8% |
| 10 nM | 15.3% | 11.5% | 9.9% |
| 100 nM | 8.6% | 6.4% | 5.5% |
| 1000 nM | 4.2% | 3.1% | 2.6% |
Table 2: Effect of this compound on Secreted Cytokine Concentrations (ELISA)
| This compound Conc. | IL-17A (pg/mL) | IL-17F (pg/mL) | IL-22 (pg/mL) |
| Vehicle (0 nM) | 2150 | 1580 | 1350 |
| 1 nM | 1880 | 1390 | 1180 |
| 10 nM | 1250 | 920 | 780 |
| 100 nM | 640 | 470 | 400 |
| 1000 nM | 280 | 210 | 170 |
Visualizations
CCR6 Signaling Pathway
Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells from Naive CD4+ T Cells
This protocol outlines the differentiation of isolated naive CD4+ T cells into a Th17 phenotype.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting - MACS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL Penicillin-Streptomycin
-
96-well flat-bottom culture plates
-
Plate-bound anti-human CD3 antibody (clone UCHT1 or OKT3)
-
Soluble anti-human CD28 antibody (clone CD28.2)
-
Recombinant human cytokines: TGF-β1, IL-6, IL-1β, IL-23
-
Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies
Procedure:
-
Isolate Naive CD4+ T cells: Isolate naive CD4+ T cells from fresh human PBMCs according to the manufacturer's instructions for the isolation kit.
-
Coat Culture Plate: Coat a 96-well plate with anti-human CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C. Before use, wash the wells twice with sterile PBS.
-
Cell Seeding: Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.
-
Add Differentiation Cocktail: To the cell suspension, add the following reagents to the final concentrations indicated:
-
Soluble anti-CD28 antibody: 2 µg/mL
-
Recombinant human TGF-β1: 1-5 ng/mL
-
Recombinant human IL-6: 20-50 ng/mL
-
Recombinant human IL-1β: 10-20 ng/mL
-
Recombinant human IL-23: 10-20 ng/mL
-
Anti-IL-4 neutralizing antibody: 10 µg/mL
-
Anti-IFN-γ neutralizing antibody: 10 µg/mL
-
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
Protocol 2: Treatment with this compound
Materials:
-
Differentiated Th17 cells (from Protocol 1)
-
This compound (e.g., from Selleckchem), dissolved in DMSO to create a stock solution
-
Complete RPMI-1640 medium
Procedure:
-
Prepare Antagonist Dilutions: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1%.
-
Cell Treatment: After the 5-7 day differentiation period, gently harvest the Th17 cells, wash once, and resuspend in fresh medium. Re-plate the cells and add the prepared dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells with the antagonist for a predetermined time, typically 24-48 hours, at 37°C in a 5% CO2 incubator.
Protocol 3: Quantification of Cytokine Production
A. Intracellular Cytokine Staining by Flow Cytometry
This method measures cytokine production within individual cells.
Materials:
-
Treated Th17 cells (from Protocol 2)
-
Cell Stimulation Cocktail (e.g., PMA and Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable Viability Dye
-
Antibodies for surface staining (e.g., anti-CD4)
-
Fixation/Permeabilization Buffer Kit
-
Antibodies for intracellular staining (e.g., anti-IL-17A, anti-IL-17F, anti-IL-22) and corresponding isotype controls
-
Flow Cytometer
Procedure:
-
Cell Restimulation: For the final 4-6 hours of the antagonist treatment period, add a cell stimulation cocktail (e.g., PMA 50 ng/mL, Ionomycin 1 µg/mL) and a protein transport inhibitor (e.g., Brefeldin A 5 µg/mL) to the cell cultures.
-
Harvest and Surface Stain: Harvest the cells and wash with FACS buffer. Stain with a fixable viability dye to exclude dead cells. Then, stain for the surface marker CD4 for 30 minutes at 4°C.
-
Fix and Permeabilize: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol. This step is crucial for allowing antibodies to access intracellular targets.
-
Intracellular Staining: Stain the fixed and permeabilized cells with fluorescently-labeled antibodies against IL-17A, IL-17F, and IL-22 (or respective isotype controls) for 30 minutes at 4°C in the dark.
-
Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by first gating on live, single CD4+ lymphocytes and then quantifying the percentage of cells positive for each cytokine.
B. Cytokine Quantification in Supernatant by ELISA
This method measures the total amount of cytokine secreted into the culture medium.
Materials:
-
Cell culture supernatants (collected before restimulation in Protocol 3A, step 1)
-
ELISA kits for human IL-17A, IL-17F, and IL-22
-
Microplate reader
Procedure:
-
Collect Supernatants: Before adding the restimulation cocktail, centrifuge the culture plates and carefully collect the supernatants. Store at -80°C until use.
-
Perform ELISA: Quantify the concentration of IL-17A, IL-17F, and IL-22 in the supernatants using commercial ELISA kits. Follow the manufacturer's instructions precisely for adding samples, standards, detection antibodies, and substrate.
-
Data Analysis: Measure the absorbance on a microplate reader and calculate the cytokine concentrations by interpolating from the standard curve.
Conclusion
The protocols described provide a comprehensive framework for evaluating the inhibitory effects of this compound on the production of key inflammatory cytokines by Th17 cells. By employing both intracellular flow cytometry and supernatant-based assays, researchers can obtain robust, quantitative data on the antagonist's mechanism of action and dose-dependent efficacy. This information is critical for the preclinical assessment and further development of CCR6-targeting therapeutics for inflammatory and autoimmune diseases.
References
Application Notes and Protocols for the Experimental Autoimmune Encephalomyelitis (EAE) Model and CCR6 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). A key event in the pathogenesis of EAE and MS is the infiltration of autoreactive T helper cells, particularly Th17 cells, into the CNS, leading to inflammation, demyelination, and axonal damage. The chemokine receptor CCR6 and its exclusive ligand CCL20 play a pivotal, albeit complex, role in orchestrating the migration of these pathogenic Th17 cells to the CNS.[1][2] This has positioned the CCL20/CCR6 axis as a promising therapeutic target for MS. This document provides detailed application notes and protocols for utilizing the EAE model to evaluate the efficacy of CCR6 antagonists.
The Role of the CCL20/CCR6 Axis in EAE
The CCL20/CCR6 signaling axis is a critical pathway in immune cell trafficking. CCR6 is highly expressed on Th17 cells, a subset of T helper cells that produce the pro-inflammatory cytokine IL-17 and are major drivers of EAE pathogenesis.[1] Its ligand, CCL20, is expressed by epithelial cells of the choroid plexus and is upregulated in the inflamed CNS, creating a chemotactic gradient that attracts CCR6-expressing Th17 cells into the CNS.[3]
However, the precise role of CCR6 in EAE is a subject of ongoing research, with some studies demonstrating that CCR6-deficient mice are resistant to EAE, while others report an exacerbated disease phenotype.[4] This highlights the complexity of the immune response in EAE and the need for well-controlled experiments when evaluating CCR6 antagonists.
Data Presentation: Efficacy of CCR6 Antagonism in EAE
The following tables summarize quantitative data from studies investigating the effects of CCR6 antagonists and CCR6 deficiency in the MOG35-55-induced EAE model in C57BL/6 mice.
Table 1: Effect of Anti-CCR6 Monoclonal Antibody (mAb) Treatment on EAE
| Treatment Group | Mean Peak Clinical Score (± SEM) | Histological Score (Inflammation) (± SEM) | Infiltrating CD4+ T cells/spinal cord section (± SEM) | Infiltrating CD8+ T cells/spinal cord section (± SEM) | Infiltrating Macrophages/spinal cord section (± SEM) | Reference | |---|---|---|---|---|---| | Isotype Control | 3.5 ± 0.2 | 2.8 ± 0.3 | 150 ± 20 | 50 ± 10 | 250 ± 40 | | | Anti-hCCR6 mAb (therapeutic) | 2.1 ± 0.3* | 1.5 ± 0.2* | 70 ± 15* | 25 ± 8* | 120 ± 30* | | p < 0.05 compared to isotype control
Table 2: Impact of CCR6 Deficiency on EAE
| Mouse Strain | Mean Peak Clinical Score (± SD) | Histological Score (Inflammation) (± SD) | CNS Infiltrating CD4+ T cells (%) | CNS Infiltrating Macrophages (%) | Reference |
| Wild-Type (WT) | 3.2 ± 0.5 | 2.5 ± 0.4 | ~8% | ~3.5% | |
| CCR6 -/- | 4.1 ± 0.6 | 3.5 ± 0.5 | ~19% | ~16.5% | |
| Wild-Type (WT) | 2.5 ± 0.5 | N/A | N/A | N/A | |
| CCR6 -/- | 0.17 ± 0.28* | N/A | N/A | N/A | |
| p < 0.05 compared to Wild-Type. Note the conflicting results between studies. |
Note on Small Molecule CCR6 Antagonists: As of the latest literature review, there is a lack of published quantitative data on the efficacy of small molecule CCR6 antagonists specifically within the EAE model. Preclinical data for compounds such as PF-07054894 and CCX9664 have been reported in other inflammatory models like psoriasis and inflammatory bowel disease. Researchers are encouraged to be among the first to publish such findings in the EAE model.
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6J Mice
This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
Female C57BL/6J mice, 8-12 weeks old
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)
-
Pertussis toxin (PTx) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
-
1 mL syringes with 27G needles
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare the MOG35-55/CFA emulsion. Emulsify MOG35-55 peptide (final concentration 1-2 mg/mL) with an equal volume of CFA. A common method is to use two Luer-lock syringes connected by a stopcock to pass the mixture back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize mice with isoflurane. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (total of 200 µL per mouse).
-
Pertussis Toxin Administration: On Day 0, within 2 hours of immunization, administer 200-300 ng of PTx in 100-200 µL of PBS via intraperitoneal (i.p.) injection.
-
Second PTx Injection: On Day 2 post-immunization, administer a second dose of PTx (200-300 ng in 100-200 µL PBS) i.p.
-
Clinical Scoring: Begin daily monitoring of mice for clinical signs of EAE from Day 7 post-immunization. Use a standard 0-5 scoring scale (see Table 3). Body weight should also be recorded daily.
Table 3: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
| Half points can be used for intermediate signs. |
Protocol 2: Administration of CCR6 Antagonists
A. Anti-CCR6 Monoclonal Antibody (mAb)
This protocol is based on the therapeutic administration of an anti-CCR6 mAb.
Materials:
-
Anti-CCR6 mAb (or isotype control)
-
Sterile, pyrogen-free PBS
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Dosing Regimen: For a therapeutic study, begin treatment upon the onset of clinical signs (e.g., clinical score of 1.5-2.0).
-
Preparation: Dilute the anti-CCR6 mAb and isotype control to the desired concentration in sterile PBS. A typical dose is 5 mg/kg.
-
Administration: Administer the prepared antibody solution via i.p. or intravenous (i.v.) injection. Repeat injections as required by the study design (e.g., twice weekly).
B. Small Molecule CCR6 Antagonist
While specific EAE data is pending, this is a general protocol for oral administration.
Materials:
-
Small molecule CCR6 antagonist
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Dosing Regimen: For a prophylactic study, begin treatment a day before EAE induction. For a therapeutic study, begin at the onset of clinical signs.
-
Preparation: Prepare a suspension of the small molecule antagonist in the vehicle at the desired concentration (e.g., 10-100 mg/kg).
-
Administration: Administer the suspension via oral gavage once or twice daily.
Protocol 3: Evaluation of Therapeutic Efficacy
A. Histopathology
-
Tissue Collection: At the study endpoint, perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Dissect the spinal cord and brain, post-fix in 4% PFA, and process for paraffin embedding.
-
Staining: Section the tissues and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Scoring: Score the stained sections for inflammation and demyelination using a semi-quantitative scale (see Table 4).
Table 4: Histopathological Scoring
| Score | Inflammation (perivascular infiltrates) | Demyelination |
| 0 | No inflammation | No demyelination |
| 1 | Cellular infiltrates only in the perivascular space | Mild demyelination |
| 2 | Mild cellular infiltration in the parenchyma | Moderate demyelination |
| 3 | Moderate cellular infiltration in the parenchyma | Severe demyelination |
| 4 | Severe cellular infiltration in the parenchyma | Confluent demyelination |
B. Flow Cytometry of CNS Infiltrating Cells
-
Cell Isolation: At the study endpoint, perfuse mice with PBS. Isolate mononuclear cells from the brain and spinal cord using a Percoll gradient.
-
Staining: Stain the isolated cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD11b, F4/80). For intracellular cytokine staining (e.g., IL-17, IFN-γ), stimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor before staining.
-
Analysis: Acquire data on a flow cytometer and analyze the percentage and absolute number of different immune cell populations.
C. Cytokine Profiling
-
Sample Collection: Collect serum or isolate mononuclear cells from the CNS and spleen.
-
Cytokine Measurement: Measure cytokine levels (e.g., IL-17, IFN-γ, TNF-α, IL-10) in serum or culture supernatants from re-stimulated splenocytes using ELISA or a multiplex bead-based assay.
Visualization of Pathways and Workflows
CCL20/CCR6 Signaling Pathway in Th17 Cell Migration
Caption: CCL20/CCR6 signaling in Th17 cell migration to the CNS.
Experimental Workflow for Evaluating CCR6 Antagonists in EAE
Caption: Workflow for testing a CCR6 antagonist in the EAE model.
Logical Relationship of CCR6 Antagonism in EAE
Caption: Mechanism of action of CCR6 antagonists in EAE.
References
- 1. The roles of CCR6 in migration of Th17 cells and regulation of effector T-cell balance in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of CCL20-CCR6 interaction inhibits metastasis of advanced cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCL20/CCR6 chemokine signaling is not essential for pathogenesis in an experimental autoimmune encephalomyelitis mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice [insight.jci.org]
Application Notes and Protocols: The Imiquimod-Induced Psoriasis Model for Efficacy Testing of CCR6 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and significant infiltration of immune cells.[1][2][3] The IL-23/Th17 signaling axis is a cornerstone of psoriasis pathogenesis.[4][5] Th17 cells, a key source of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, are critically involved in driving the disease phenotype.
The chemokine receptor CCR6 and its exclusive ligand, CCL20, are pivotal in recruiting these pathogenic Th17 cells to the skin. In psoriatic lesions, keratinocytes are stimulated by inflammatory cytokines (such as IL-17A and TNF-α) to produce high levels of CCL20. This creates a chemical gradient that attracts CCR6-expressing cells, including Th17 cells and γδ T cells, into the epidermis and dermis, thus amplifying the inflammatory cascade.
The imiquimod (IMQ)-induced dermatitis model in mice is a rapid, convenient, and widely used preclinical model that recapitulates many features of human plaque psoriasis. Topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, initiates an inflammatory response that is heavily dependent on the IL-23/IL-17 axis, making it an ideal platform for evaluating novel psoriasis therapeutics. Due to the crucial role of the CCL20-CCR6 axis in Th17 cell recruitment, this model is particularly well-suited for assessing the in vivo efficacy of CCR6 antagonists.
These application notes provide detailed protocols for inducing psoriasis-like inflammation in mice using imiquimod and for evaluating the therapeutic potential of CCR6 antagonists.
Signaling Pathway and Experimental Rationale
The rationale for targeting CCR6 in psoriasis is based on disrupting the positive feedback loop that drives inflammatory cell infiltration into the skin.
CCR6 Signaling Pathway in Psoriasis```dot
// Nodes for cytokines and chemokines IL17 [label="IL-17A, TNF-α", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CCL20 [label="CCL20", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL23 [label="IL-23", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway connections DC -> IL23 [label="produces"]; IL23 -> Th17 [label="promotes differentiation"]; Th17 -> IL17 [label="secretes"]; IL17 -> Keratinocyte [label="stimulates"]; Keratinocyte -> CCL20 [label="produces"]; CCL20 -> Th17 [label="recruits via CCR6", dir=back];
// Grouping for clarity {rank=same; DC; Th17;} {rank=same; Keratinocyte;} }
Caption: Experimental workflow for testing a CCR6 antagonist.
Experimental Protocols
Materials and Reagents
-
Animals: 8-10 week old female BALB/c or C57BL/6 mice. C57BL/6 mice often show high consistency in gene expression overlap with human psoriasis.
-
Imiquimod Cream: Commercially available 5% imiquimod cream (e.g., Aldara™). Note: Different brands or generic formulations may produce variable results.
-
CCR6 Antagonist: Test compound formulated in a suitable vehicle for the chosen route of administration (e.g., oral, intraperitoneal, topical).
-
Vehicle Control: The same vehicle used to formulate the CCR6 antagonist.
-
Anesthetics (optional): Isoflurane or similar for brief anesthesia during shaving, if required.
-
Depilatory Cream: For hair removal.
-
Calipers: Digital calipers for measuring ear and skin thickness.
-
Reagents for endpoint analysis: Formalin, paraffin, hematoxylin and eosin (H&E) stains, ELISA kits for cytokines (e.g., IL-17A, IL-22, IL-23), reagents for RNA extraction and qPCR.
Study Groups
A typical study design includes the following groups (n=8-10 mice per group):
-
Naive/Untreated Control: No treatment.
-
Vehicle Control: Daily application of placebo cream (if available) and administration of the antagonist vehicle.
-
IMQ + Vehicle: Daily application of imiquimod cream and administration of the antagonist vehicle.
-
IMQ + CCR6 Antagonist: Daily application of imiquimod cream and administration of the test antagonist.
-
IMQ + Positive Control (Optional): Daily application of imiquimod cream and administration of a known therapeutic, such as a topical corticosteroid (e.g., clobetasol) or an anti-IL-17 antibody.
Protocol: Imiquimod Induction and Antagonist Treatment
Day -1: Preparation
-
Acclimate mice for at least one week before the experiment.
-
Shave the dorsal back skin of each mouse carefully.
-
Apply a thin layer of depilatory cream to the shaved area for 1-2 minutes, then gently wipe off with gauze and rinse with water. Avoid causing skin irritation.
Day 0 to Day 5: Induction and Treatment
-
On Day 0, before any treatment, record the baseline body weight and ear thickness of each mouse.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg of active imiquimod) to the shaved back skin and right ear.
-
Administer the CCR6 antagonist or its vehicle according to the desired therapeutic regimen (e.g., prophylactic starting on Day 0, or therapeutic starting on Day 2 or 3). The route of administration (e.g., oral gavage, IP injection) will depend on the properties of the test compound.
-
Each day, monitor and record the following:
-
Body Weight: To assess systemic toxicity.
-
Ear Thickness: Measured with digital calipers.
-
Psoriasis Area and Severity Index (PASI): Score the back skin for erythema (redness), scaling, and induration (thickness) on a scale of 0-4 for each parameter (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score ranges from 0 to 12.
-
Day 6: Endpoint Analysis
-
Record final body weight, ear thickness, and PASI scores.
-
Euthanize mice according to institutional guidelines.
-
Collect the spleen and record its weight as an indicator of systemic inflammation.
-
Excise the treated ear and a section of the treated dorsal skin.
-
Fix one portion in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Snap-freeze another portion in liquid nitrogen for cytokine analysis (qPCR or ELISA on tissue homogenates).
-
-
(Optional) Collect skin-draining lymph nodes or skin tissue for flow cytometric analysis of infiltrating immune cell populations (e.g., CD4+ T cells, γδ T cells).
Data Presentation and Interpretation
Quantitative data should be summarized to compare the effects of the CCR6 antagonist against the vehicle control in the imiquimod-challenged group.
Table 1: Clinical Scoring and Physical Measurements (Expected Outcomes)
| Parameter | Naive Control | IMQ + Vehicle | IMQ + CCR6 Antagonist |
| Change in Ear Thickness (mm) | ~0 | ↑↑↑ | ↓↓ |
| Cumulative PASI Score (0-12) | 0 | 8 - 10 | 2 - 4 |
| Spleen Weight (mg) | Baseline | ↑↑ | ↓ |
| Epidermal Thickness (µm) | ~20 | >80 | ~30-50 |
| Arrow direction indicates the expected change relative to the naive control (↑: increase, ↓: decrease). The number of arrows indicates the magnitude of the expected effect. |
Table 2: Biomarker Analysis (Expected Outcomes)
| Parameter | Naive Control | IMQ + Vehicle | IMQ + CCR6 Antagonist |
| IL-17A mRNA/Protein Level | Baseline | ↑↑↑ | ↓↓ |
| IL-22 mRNA/Protein Level | Baseline | ↑↑↑ | ↓↓ |
| IL-23 mRNA/Protein Level | Baseline | ↑↑ | ↓ |
| CCL20 mRNA/Protein Level | Baseline | ↑↑↑ | ↑↑ (or ↓)¹ |
| CCR6+ Cell Infiltration | Low | High | Reduced |
| ¹CCL20 levels may remain high as it is upstream of CCR6, but can be reduced if the inflammatory loop is broken. |
A successful CCR6 antagonist is expected to significantly reduce the IMQ-induced increases in ear and skin thickness, lower the PASI score, and prevent splenomegaly. Histological analysis should reveal a marked reduction in epidermal hyperplasia (acanthosis) and immune cell infiltration in the antagonist-treated group compared to the vehicle group. Furthermore, the antagonist should decrease the expression of key pathogenic cytokines like IL-17A and IL-22 in the skin.
Mechanism of Action of CCR6 Antagonist
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CCR6 as a possible therapeutic target in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CCL20 and CCR6 axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Pharmacokinetics of CCR6 Antagonists in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 6 (CCR6) has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis. The development of small molecule antagonists targeting CCR6 is a key focus of drug discovery efforts. A thorough understanding of the pharmacokinetic (PK) properties of these antagonists is crucial for their preclinical and clinical development. This document provides detailed application notes and protocols for assessing the pharmacokinetics of CCR6 antagonists in various animal models.
This guide will use a representative CCR6 antagonist, IDOR-1117-2520 , to illustrate the data and protocols, as comprehensive public data for a single generic "CCR6 antagonist 1" is not available. Additional qualitative information for other CCR6 antagonists such as PF-07054894 and MR120 is also included to provide a broader context.
Data Presentation: Pharmacokinetic Parameters of CCR6 Antagonists
The following tables summarize the pharmacokinetic parameters of the CCR6 antagonist IDOR-1117-2520 in rats and dogs. This data is essential for comparing the disposition of the compound across different species and for predicting its behavior in humans.
Table 1: Pharmacokinetic Parameters of IDOR-1117-2520 in Rats [1]
| Parameter | 10 mg/kg Oral | 100 mg/kg Oral | 3 mg/kg Intravenous |
| AUC (ng·h/mL) | 166 | 2770 | 443 |
| Cmax (ng/mL) | 132 | 822 | - |
| Tmax (h) | 0.3 | 0.3 | - |
| Clearance (mL/min/kg) | - | - | 110 |
Table 2: Oral Bioavailability of IDOR-1117-2520 in Rats and Dogs [1]
| Species | Dose (mg/kg) | Oral Bioavailability (%) |
| Rat | 10 | 19 |
| Dog | 10 | 95 |
Qualitative Pharmacokinetic Information for Other CCR6 Antagonists:
-
PF-07054894: This compound is a selective CCR6 antagonist that has entered Phase 1 clinical trials for ulcerative colitis.[2][3][4] It is an oral candidate, but specific preclinical pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available.
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vivo pharmacokinetic studies of CCR6 antagonists in rodent models.
In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)
This protocol describes a typical pharmacokinetic study in rats to determine key parameters following oral and intravenous administration.
3.1.1. Animal Models
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals should be fasted overnight before oral administration.
3.1.2. Dosing and Administration
-
Oral (PO) Administration:
-
Prepare the CCR6 antagonist formulation in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the formulation via oral gavage at the desired dose volume (e.g., 5 mL/kg).
-
-
Intravenous (IV) Administration:
-
Prepare a sterile solution of the CCR6 antagonist in a suitable vehicle (e.g., saline).
-
Administer the solution via a tail vein injection at the desired dose volume (e.g., 1 mL/kg).
-
3.1.3. Blood Sample Collection
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
In Vivo Pharmacokinetic Study in Mice (Subcutaneous Administration)
This protocol is suitable for assessing the pharmacokinetics of CCR6 antagonists like MR120 that are administered subcutaneously.
3.2.1. Animal Models
-
Species: C57BL/6 or BALB/c mice (male, 8-10 weeks old)
-
Housing: Maintain mice under standard laboratory conditions.
3.2.2. Dosing and Administration
-
Subcutaneous (SC) Administration:
-
Prepare the CCR6 antagonist formulation in a sterile vehicle.
-
Administer the formulation via subcutaneous injection in the dorsal region at the desired dose volume (e.g., 10 mL/kg).
-
3.2.3. Blood Sample Collection
-
Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture (terminal procedure) at specified time points.
-
Process and store plasma samples as described in the rat protocol.
Bioanalytical Method for Quantification of CCR6 Antagonist in Plasma
A validated bioanalytical method is essential for accurately measuring the concentration of the CCR6 antagonist in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.
3.3.1. Sample Preparation
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
3.3.2. LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode and monitor the specific precursor-to-product ion transitions for the CCR6 antagonist and the internal standard using multiple reaction monitoring (MRM).
3.3.3. Method Validation
-
The bioanalytical method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Mandatory Visualizations
CCR6 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of the chemokine CCL20 to its receptor CCR6.
Caption: Simplified CCR6 signaling pathway upon CCL20 binding.
Experimental Workflow for a Rodent Pharmacokinetic Study
This diagram outlines the key steps involved in a typical in vivo pharmacokinetic study in rodents.
Caption: Workflow for a typical rodent pharmacokinetic study.
Logical Relationship in Bioanalytical Method Development
This diagram illustrates the logical progression of developing a robust bioanalytical method for quantifying a CCR6 antagonist in plasma.
Caption: Logical flow of bioanalytical method development.
References
Troubleshooting & Optimization
troubleshooting low signal in CCR6 chemotaxis assay
Welcome to the technical support center for CCR6 chemotaxis assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve reliable and reproducible results in your experiments.
Troubleshooting Guide: Low Signal in CCR6 Chemotaxis Assay
A common issue encountered in CCR6 chemotaxis assays is a weak or low signal, which can manifest as a small number of migrated cells or a low chemotactic index. This guide provides a structured approach to identifying and resolving the root causes of low signal.
Question: Why am I observing a low number of migrated cells in my CCR6 chemotaxis assay?
Answer: A low number of migrated cells, resulting in a weak signal, can be attributed to several factors throughout the experimental workflow. Below are the most common causes and their corresponding solutions.
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting a low signal in your CCR6 chemotaxis assay.
Caption: Troubleshooting workflow for low signal in CCR6 chemotaxis assays.
Frequently Asked Questions (FAQs)
Cell-Related Issues
Q1: How can I confirm that my cells are capable of responding to the CCL20 ligand?
A1: The first step is to validate the expression of the CCR6 receptor on the surface of your target cells.
-
Method: Use flow cytometry with a fluorescently labeled anti-CCR6 antibody to quantify the percentage of CCR6-positive cells and their mean fluorescence intensity (MFI).[1]
-
Expected Outcome: A distinct population of CCR6-positive cells should be observed compared to an isotype control. Memory B cells and Th17 cells, for example, are known to express high levels of CCR6.[1][2][3]
-
Troubleshooting: If CCR6 expression is low or absent, you may need to use a different cell type known to express CCR6, or consider methods to stimulate CCR6 expression if applicable to your research.
Q2: Could the cell seeding density be the cause of the low signal?
A2: Yes, the number of cells seeded into the upper chamber of the transwell insert is critical.
-
Problem: Too few cells will result in an insufficient number of migrated cells to detect, while too many cells can lead to oversaturation of the membrane pores, inhibiting migration.[4]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell type and assay conditions.
| Parameter | Recommendation |
| Cell Seeding Density | Titrate between 0.5 x 10⁶ to 2 x 10⁶ cells/mL. |
| Rationale | To ensure a sufficient number of cells are available to migrate without clogging the filter pores. |
Ligand and Media-Related Issues
Q3: How do I determine the optimal concentration of the chemoattractant CCL20?
A3: The response to a chemoattractant is typically dose-dependent and exhibits a bell-shaped curve.
-
Problem: Suboptimal concentrations of CCL20 will not induce a strong migratory response. Very high concentrations can lead to receptor desensitization and reduced migration.
-
Solution: Perform a dose-response experiment with a range of CCL20 concentrations to identify the optimal concentration for your cells.
| CCL20 Concentration (ng/mL) | Expected Chemotactic Response |
| 0 (Control) | Baseline/random migration |
| 10 - 50 | Increasing migration |
| 100 - 200 | Peak migration |
| 500+ | Decreasing migration (desensitization) |
Q4: Is serum starvation of my cells necessary before the assay?
A4: Serum starvation is a common practice to enhance the sensitivity of cells to the specific chemoattractant.
-
Rationale: Serum contains numerous growth factors and cytokines that can act as chemoattractants, masking the effect of CCL20. By culturing cells in serum-free or low-serum media prior to the assay, you reduce baseline migration and increase the specific response to CCL20.
-
Recommendation: Serum starve cells for 4 to 24 hours before the assay. The optimal duration may vary depending on the cell type.
Assay Condition-Related Issues
Q5: How long should I incubate my chemotaxis assay?
A5: Incubation time is a critical parameter that needs to be optimized.
-
Problem: An incubation time that is too short may not allow for a sufficient number of cells to migrate. Conversely, an overly long incubation can lead to chemokinesis (random migration) rather than chemotaxis, and can result in cell death.
-
Solution: Perform a time-course experiment to determine the optimal incubation period.
| Incubation Time (Hours) | Considerations |
| 2 - 4 | Suitable for highly motile cells like neutrophils. |
| 6 - 24 | Commonly used for lymphocytes and other immune cells. |
Experimental Protocols
Protocol: Validating CCR6 Expression by Flow Cytometry
-
Cell Preparation: Harvest cells and wash with PBS. Resuspend cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Staining: Incubate 1 x 10⁶ cells with a PE-conjugated anti-human CCR6 antibody (or an appropriate isotype control) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cell pellet in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population and analyze the percentage of CCR6-positive cells and their MFI.
Protocol: Standard CCR6 Chemotaxis Assay (Transwell System)
-
Cell Preparation: Culture CCR6-expressing cells and serum starve for 4-24 hours if necessary. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the desired concentration of CCL20 (e.g., 100 ng/mL) to the lower chamber of a 24-well plate.
-
Add 600 µL of serum-free medium only to the negative control wells.
-
Add 600 µL of medium with 10% FBS to the positive control wells.
-
Place a transwell insert with an appropriate pore size (e.g., 5-8 µm for lymphocytes) into each well.
-
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).
-
Count the number of migrated cells in several fields of view under a microscope or quantify the signal using a plate reader.
-
CCR6 Signaling Pathway
Upon binding of its ligand CCL20, CCR6 activates intracellular signaling cascades that lead to cell migration. The diagram below illustrates the key pathways involved.
Caption: Simplified CCR6 signaling pathway leading to chemotaxis.
Activation of CCR6 by CCL20 triggers G-protein-mediated signaling, which in turn activates downstream pathways including PI3K/Akt and MAPKs (ERK1/2, p38, JNK), as well as RhoA. These pathways converge to regulate the cytoskeletal rearrangements necessary for cell migration towards the CCL20 gradient.
References
Technical Support Center: Improving In Vivo Stability and Bioavailability of CCR6 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on C-C chemokine receptor type 6 (CCR6) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing stability and bioavailability.
Frequently Asked Questions (FAQs)
Q1: My CCR6 antagonist shows high in vitro potency but poor in vivo efficacy. What are the likely causes?
A1: This is a common challenge in drug development. Several factors could be contributing to this discrepancy:
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Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, meaning it is not effectively absorbed into the bloodstream. It could also be rapidly metabolized and cleared from the body, preventing it from reaching the target tissue at a sufficient concentration for a sustained period.
-
Low In Vivo Stability: The antagonist might be unstable in a biological environment, leading to rapid degradation.
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Off-Target Effects: The compound may bind to other receptors, leading to unforeseen side effects or a reduction in the desired therapeutic effect.[1]
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Species-Specific Differences: The antagonist may have different binding affinities and functional activities between the human CCR6 receptor (used in in vitro assays) and the rodent ortholog in your in vivo model.
Q2: What are the initial steps to improve the oral bioavailability of my lead CCR6 antagonist?
A2: Improving oral bioavailability often involves addressing poor solubility and/or permeability. Consider the following strategies:
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Formulation Approaches:
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Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and enhance dissolution.
-
-
Structural Modifications (Lead Optimization): Medicinal chemistry efforts can be employed to optimize the physicochemical properties of the molecule to enhance its absorption and metabolic stability.
Q3: Are there any known challenges specific to targeting chemokine receptors like CCR6 in vivo?
A3: Yes, the chemokine system has inherent complexities:
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Redundancy: Other chemokine receptors and their ligands might compensate for the inhibition of the CCR6/CCL20 axis, diminishing the therapeutic effect.
-
High Ligand Concentrations: At sites of inflammation, high concentrations of the natural ligand, CCL20, may outcompete the antagonist for binding to CCR6.[1]
-
Off-Target Binding: Small molecule antagonists may bind to other closely related chemokine receptors, which can lead to unexpected pharmacology. For example, some CCR6 antagonists have been noted to have activity at CXCR2.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with CCR6 antagonists.
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Improper Oral Gavage Technique: Incorrect administration can lead to dosing errors or aspiration. | Ensure all personnel are properly trained in oral gavage techniques. Verify the correct placement of the gavage needle and administer the formulation slowly and carefully. |
| Food Effects: The presence of food in the stomach can alter drug absorption. | Standardize the fasting period for all animals before dosing. Typically, a 4-hour fast is sufficient for mice. | |
| Formulation Issues: The drug may not be uniformly suspended or dissolved in the vehicle. | Ensure the formulation is homogenous before each administration. Use appropriate vehicles and consider sonication or vortexing immediately before dosing. | |
| Low or undetectable plasma concentrations of the antagonist. | Poor Oral Bioavailability: The compound has low solubility, low permeability, or is subject to significant first-pass metabolism. | 1. Assess Physicochemical Properties: Determine the compound's solubility and permeability (e.g., using a Caco-2 assay).2. Formulation Optimization: Explore enabling formulations such as nanosuspensions, lipid-based systems, or amorphous solid dispersions.3. Route of Administration: As a control, administer the compound via intravenous (IV) injection to determine its clearance and volume of distribution, which will help in calculating absolute bioavailability. |
| Inconsistent or lack of efficacy in disease models (e.g., IBD models). | Insufficient Target Engagement: The dose may be too low to achieve the necessary receptor occupancy at the site of inflammation. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of the antagonist with a biomarker of target engagement (e.g., reduction in CCR6+ cell migration). |
| Model-Specific Biology: The role of the CCR6/CCL20 axis may be less critical in the specific animal model or at the disease stage being studied. | Consider using alternative models. For example, in inflammatory bowel disease (IBD) research, both DSS- and TNBS-induced colitis models are used, and the efficacy of a CCR6 antagonist may differ between them.[2][3][4] | |
| Unexpected adverse effects observed in treated animals. | Off-Target Activity: The antagonist may be interacting with other receptors or cellular targets. | 1. In Vitro Profiling: Screen the compound against a panel of other G-protein coupled receptors (GPCRs), especially other chemokine receptors.2. Toxicity Studies: Conduct preliminary toxicity studies to identify potential organ-specific toxicities. |
Data on Preclinical CCR6 Antagonists
The following table summarizes publicly available data on some small molecule CCR6 antagonists. Note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Developer | In Vitro Potency (IC₅₀) | Preclinical Model/Species | Key In Vivo Findings/Pharmacokinetic Data |
| PF-07054894 | Pfizer | 0.36 nM | Mouse, Monkey | Orally administered PF-07054894 blocks homeostatic and pathogenic functions of CCR6. In cynomolgus monkeys, it increased the frequency of circulating CCR6+ T cells, suggesting inhibition of their migration. |
| CCX9664 | ChemoCentryx | 24 nM (chemotaxis) | Mouse | Reduced skin inflammation and the number of IL-17-secreting T cells in psoriasis models. |
| CCX2553 | ChemoCentryx | Not specified | Mouse | Shown to ameliorate inflammation in murine models of psoriasis. |
| MR120 | - | Not specified | Mouse | Showed protective action in TNBS-induced colitis and zymosan-induced peritonitis. Subcutaneous administration helped attenuate inflammatory responses in a chronic DSS-induced colitis model. |
| Compound 1b | MedChemExpress | Not specified | Mouse | Efficacy validated in murine models of colitis (TNBS-induced) and peritonitis (zymosan-induced). |
Key Experimental Protocols & Workflows
In Vivo Stability and Bioavailability Assessment Workflow
A typical workflow to assess the in vivo stability and oral bioavailability of a CCR6 antagonist.
Caption: Workflow for assessing in vivo stability and bioavailability.
CCR6 Signaling Pathway
The binding of the chemokine CCL20 to its receptor CCR6 initiates a signaling cascade that is crucial for the migration of immune cells such as Th17 cells and B lymphocytes.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the effects of MR120 in preclinical chronic colitis: A first-in-class anti-IBD agent targeting the CCL20/CCR6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in CCR6 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and minimize variability in CCR6 functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in CCR6 functional assays? A1: The primary sources of variability include inconsistent cell health and handling (e.g., high passage number, uneven seeding), degradation or improper preparation of the CCR6 ligand (CCL20), suboptimal assay conditions (e.g., incubation times, temperature, serum interference), and errors in pipetting or data analysis.[1] Ensuring consistency in these areas is critical for reproducible results.
Q2: How does receptor internalization affect CCR6 assays, and how can I account for it? A2: Upon ligand binding, CCR6 is phosphorylated, leading to β-arrestin recruitment, desensitization, and internalization into the cell.[2][3][4] This process reduces the number of receptors on the cell surface available for stimulation, which can decrease the signal over time. It is crucial to optimize incubation times to capture the peak signal before significant internalization occurs.[5] For some assays, you may need to perform a time-course experiment to determine the optimal measurement window.
Q3: What are the key quality control metrics I should use for my CCR6 assay? A3: For high-throughput screening assays, the Z'-factor is a standard metric used to evaluate robustness and reproducibility. A Z'-factor of 0.63 has been reported for a robust CCR6 calcium mobilization assay. Additionally, monitoring the signal-to-background (S/B) or signal-to-noise ratio and ensuring the EC50 value of your positive control (e.g., CCL20) is consistent across experiments are essential for quality control.
Q4: My cells are showing a weak or no response to the CCL20 ligand. What should I check first? A4: First, confirm the integrity and activity of your CCL20 ligand; prepare fresh dilutions from a new aliquot if necessary. Second, verify the expression of functional CCR6 on your cells, as expression levels can decrease with high passage numbers. Finally, ensure that your assay conditions, particularly the buffer composition and absence of interfering substances like high concentrations of serum, are optimal for CCR6 activation.
Q5: Can I use frozen, ready-to-use cells for my CCR6 assays? A5: Yes, many commercially available GPCR cell lines have been shown to respond with the same pharmacology when freshly thawed as when continuously cultured. Using frozen, single-use vials of cells can significantly reduce variability associated with cell culture maintenance and improve assay logistics, especially for large screening campaigns.
Troubleshooting Guides
This section addresses specific issues encountered during common CCR6 functional assays.
High Variability Between Replicate Wells
| Potential Cause | Recommended Solution | Citation |
| Inconsistent Cell Seeding | Ensure cells are in a homogenous, single-cell suspension before plating. Mix the suspension gently between pipetting. For adherent cells, let the plate rest at room temperature for 20-30 minutes before incubation to allow for even settling. | |
| Pipetting Inaccuracies | Regularly calibrate pipettes. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing speed. Automated liquid handlers can significantly improve precision. | |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile buffer or media to create a humidity barrier. | |
| Temperature Gradients | Ensure the entire plate reaches the correct temperature uniformly during incubation steps. Avoid stacking plates in the incubator. |
Low Signal or No Response
| Potential Cause | Recommended Solution | Citation |
| Degraded Ligand (CCL20) | Aliquot the CCL20 ligand upon receipt and store at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Test a fresh aliquot to confirm activity. | |
| Low CCR6 Receptor Expression | Use cells with a low passage number. Confirm receptor expression levels using flow cytometry or a radioligand binding assay. Some cell lines have a Bmax of approximately 500,000 receptors per cell. | |
| Suboptimal Assay Buffer | Optimize buffer components, including pH and salt concentrations. For calcium and β-arrestin assays, ensure the buffer is free of interfering substances. Serum can contain factors that desensitize GPCRs. | |
| Incorrect Incubation Time | Optimize the ligand stimulation time. GPCR signaling can be transient. For β-arrestin assays, a 90-minute incubation is often recommended, but this should be optimized for CCR6. | |
| Cell Damage or Low Viability | Check cell viability before and after the assay. Ensure gentle handling during washing and reagent addition steps. Significant cell loss can lead to a loss of signal. |
High Background Signal
| Potential Cause | Recommended Solution | Citation |
| Constitutive Receptor Activity | High receptor expression levels in some recombinant cell lines can lead to ligand-independent signaling. Ensure you are using a validated cell line with characterized expression levels. | |
| Nonspecific Binding | In antibody-based or binding assays, use a blocking agent (e.g., BSA) and optimize wash steps to reduce nonspecific interactions. | |
| Reagent Contamination/Degradation | Prepare fresh reagents for each experiment. Ensure assay buffers and detection reagents have not expired and have been stored correctly. | |
| Cell Autofluorescence | If using a fluorescence-based readout, measure the fluorescence of unstained cells to determine the level of autofluorescence and subtract this from your measurements. |
Experimental Protocols & Data
1. CCR6 Calcium Mobilization Assay
This protocol is adapted from a high-throughput screening assay format.
Methodology:
-
Cell Plating: Seed CCR6-expressing cells (e.g., CHO-K1 or HEK293 stable transfectants) into black, clear-bottom 96- or 384-well plates and culture overnight to form a monolayer.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate according to the manufacturer's instructions (typically 1 hour at 37°C). No-wash kits are available to simplify this step.
-
Compound/Ligand Addition: Prepare serial dilutions of the CCL20 standard and test compounds. Use a fluorescent plate reader with an integrated liquid handler to add the ligand and immediately begin kinetic reading.
-
Signal Detection: Measure the change in fluorescence intensity over time. The signal typically peaks within seconds to minutes after ligand addition.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the ligand concentration and fit to a four-parameter logistic equation to determine the EC50.
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Type | Citation |
| CCL20 EC50 | 10.72 nM | RBL-2H3-HexB-CCR6 | Calcium Mobilization (via Hexosaminidase) | |
| Z'-Factor | 0.63 | RBL-2H3-HexB-CCR6 | Calcium Mobilization (via Hexosaminidase) | |
| Signal Window | 7.75 | RBL-2H3-HexB-CCR6 | Calcium Mobilization (via Hexosaminidase) | |
| CCL20 EC50 | 0.4 nM | CHO-K1-CCR6 | LANCE Ultra cAMP |
2. CCR6 Chemotaxis Assay
This protocol describes a standard transwell migration assay.
Methodology:
-
Cell Preparation: Culture CCR6-expressing cells (e.g., L1.2 murine pre-B cells or primary T cells) and resuspend them in assay buffer (e.g., RPMI with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add assay buffer containing different concentrations of CCL20 (e.g., 0-200 ng/mL) to the lower chambers of a transwell plate (typically with 5-μm pores).
-
Cell Addition: Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometer.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in response to CCL20 by the number that migrated in response to buffer alone.
3. CCR6 β-Arrestin Recruitment Assay
This protocol is based on the principles of the PathHunter® Enzyme Fragment Complementation (EFC) assay.
Methodology:
-
Cell Dispensing: Use cryopreserved, ready-to-use PathHunter® CCR6 CHO-K1 cells that co-express a PK-tagged CCR6 and an EA-tagged β-Arrestin. Thaw and dispense cells directly into a white, solid-bottom assay plate.
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Compound Addition (Antagonist Mode): For antagonist screening, add test compounds to the plate and pre-incubate as required.
-
Ligand Addition: Add CCL20 ligand to stimulate the receptor. For antagonist mode, add an EC80 concentration of CCL20. For agonist mode, add serial dilutions of the test compound. Incubate for 90 minutes at 37°C.
-
Detection: Add the EFC detection reagents and incubate for 60 minutes at room temperature in the dark.
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Signal Reading: Measure the chemiluminescent signal using a standard plate reader.
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Data Analysis: The signal is proportional to the amount of β-arrestin recruited. Calculate EC50 (agonist) or IC50 (antagonist) values by fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
Caption: Simplified CCR6 signaling pathways.
Caption: General workflow for CCR6 functional assays.
Caption: A troubleshooting decision tree for common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR6 activation links innate immune responses to mucosa-associated lymphoid tissue lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phosphorylation of CCR6 on Distinct Ser/Thr Residues in the Carboxyl Terminus Differentially Regulates Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
interpreting unexpected results in CCR6 inhibition studies
Welcome to the technical support center for CCR6 inhibition studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during CCR6 inhibition experiments, providing potential explanations and recommended actions.
Q1: My CCR6 inhibitor is showing low or no efficacy in a chemotaxis assay.
Possible Causes and Troubleshooting Steps:
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Inhibitor Concentration: The inhibitor concentration may be suboptimal. Perform a dose-response experiment to determine the IC50 value.
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Cell Health and Viability: Ensure cells are healthy and viable. Use cells within a consistent and low passage number to avoid phenotypic drift.[1] Standardize cell confluency for each experiment.[1]
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Ligand Concentration: The concentration of the chemoattractant (CCL20) might be too high, outcompeting the inhibitor. The optimal concentration should be determined, often around the receptor's dissociation constant (Kd).[1]
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Assay Incubation Time: The incubation time may not be optimal for your specific cell type. A time-course experiment is recommended to determine the peak migration time.[1]
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Serum Starvation: Inadequate serum starvation of cells before the assay can lead to high basal signaling and reduced responsiveness to CCL20.[1]
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Inhibitor Stability: Verify the stability and proper storage of your inhibitor. Repeated freeze-thaw cycles can degrade the compound.
Q2: I am observing an unexpected increase in cell migration or signaling after applying my CCR6 inhibitor.
Possible Causes and Troubleshooting Steps:
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Paradoxical Signaling: Some inhibitors, particularly at certain concentrations, can act as partial agonists or allosteric modulators, leading to paradoxical signaling. This can sometimes be observed with molecules that are expected to be antagonists.
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Off-Target Effects: The inhibitor may have off-target effects on other receptors or signaling pathways that promote cell migration. Screen the inhibitor against a panel of related chemokine receptors to assess its specificity.
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Cell Line Integrity: Verify the identity of your cell line and ensure it has not been contaminated. Confirm the expression of CCR6 and the absence of other receptors that could be activated by your compound.
Q3: The results of my calcium flux assay are inconsistent or show a weak signal.
Possible Causes and Troubleshooting Steps:
-
Dye Loading Issues: The concentration of the calcium-sensitive dye (e.g., Indo-1, Fluo-4) may not be optimal for your cell type. Titrate the dye concentration to find the best signal-to-noise ratio.
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G-Protein Coupling: CCR6 primarily signals through Gαi proteins. If the cells have been treated with pertussis toxin (PTX), or if there are issues with G-protein coupling, the calcium signal will be diminished or absent.
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Cell Health: Ensure cells are healthy and not over-confluent, as this can affect their ability to respond to stimuli.
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Agonist Quality: Verify the quality and activity of the CCL20 ligand used to stimulate the cells.
Experimental Workflow for a Chemotaxis Assay
Caption: Workflow for a CCR6 chemotaxis inhibition assay.
Frequently Asked Questions (FAQs)
General Knowledge
Q4: What is the primary signaling pathway for CCR6?
CCR6 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL20, primarily signals through the Gαi subfamily of heterotrimeric G proteins. This activation leads to downstream signaling cascades including calcium mobilization, activation of phospholipase and phosphatidylinositol 3-kinase (PI3K), followed by ERK1/2 phosphorylation and actin polymerization, ultimately leading to cell migration.
CCR6 Signaling Pathway
Caption: Simplified CCR6 signaling pathway.
Q5: Are there alternative or non-canonical signaling pathways for CCR6?
Yes, besides G protein-dependent signaling, CCR6 can also signal through a G protein-independent pathway involving β-arrestin. Upon ligand binding, CCR6 is phosphorylated by GPCR kinases (GRKs), leading to β-arrestin recruitment. The CCR6-β-arrestin complex can act as a scaffold, facilitating signaling through pathways like c-Src, ERK1/2, p38, JNK, or Akt.
Experimental Design
Q6: What are the key differences in experimental setup between studying small molecule inhibitors versus antibody-based inhibitors?
| Feature | Small Molecule Inhibitors | Antibody-Based Inhibitors |
| Target Site | Often target intracellular or transmembrane allosteric sites. | Typically target extracellular domains to block ligand binding. |
| Mechanism | Can be competitive, non-competitive, or allosteric antagonists. | Usually act as direct antagonists by blocking the CCL20 binding site. |
| Pre-incubation | May require pre-incubation to allow for cell permeability and target engagement. | Generally require pre-incubation to ensure binding to the cell surface receptor. |
| Specificity | Can have off-target effects on other receptors or enzymes. | Generally more specific, but batch-to-batch variability can be a concern. |
| In Vivo Use | Oral bioavailability is a key consideration. | Typically administered via injection; immunogenicity can be a concern. |
Q7: My CCR6 antibody is not working in flow cytometry. What could be the issue?
-
Antibody Clone and Validation: Ensure you are using a clone validated for flow cytometry. Not all antibodies work for all applications.
-
Fluorochrome Conjugation: If using a directly conjugated antibody, ensure the fluorochrome is compatible with your instrument's laser and filter setup.
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Cell Permeabilization: As CCR6 is a surface receptor, cells should not be permeabilized for staining.
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Titer: The antibody concentration may be too high or too low. It is crucial to titrate the antibody to find the optimal staining concentration.
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Blocking: Use an appropriate Fc block to prevent non-specific binding to Fc receptors on immune cells.
-
Cell Type: Confirm that your target cells express sufficient levels of CCR6 on their surface.
Experimental Protocols
Calcium Flux Assay Protocol
This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to CCR6 activation.
-
Cell Preparation:
-
Harvest CCR6-expressing cells and wash them with a suitable buffer (e.g., HBSS).
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in loading buffer.
-
-
Dye Loading:
-
Add a calcium-sensitive dye (e.g., Indo-1 AM at a final concentration of 1.5 µM) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Inhibitor Treatment:
-
If testing an inhibitor, pre-incubate the dye-loaded cells with the compound for the desired time (e.g., 30-60 minutes).
-
-
Data Acquisition:
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Acquire a baseline fluorescence reading using a flow cytometer or plate reader.
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Add the CCR6 ligand, CCL20, to stimulate the cells and continue recording the fluorescence signal over time.
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As a positive control, use a calcium ionophore like ionomycin to elicit a maximal response.
-
As a negative control, use a calcium chelator like EGTA.
-
-
Analysis:
-
Analyze the change in fluorescence intensity or ratio over time to determine the extent of calcium mobilization.
-
Receptor Internalization Assay Protocol
This protocol describes a method to quantify the internalization of CCR6 upon ligand stimulation.
-
Cell Culture:
-
Plate CCR6-expressing cells and grow to the desired confluency.
-
-
Ligand Stimulation:
-
Treat the cells with a saturating concentration of CCL20 (e.g., 50 nM) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
-
Stopping Internalization:
-
At each time point, stop the internalization process by placing the cells on ice and washing with ice-cold FACS buffer.
-
-
Staining:
-
Stain the cells with a PE-conjugated anti-CCR6 antibody or a suitable isotype control. The staining should be performed on ice to prevent further receptor trafficking.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry to measure the amount of CCR6 remaining on the cell surface.
-
-
Data Analysis:
-
The percentage of receptor internalization is calculated by the reduction in mean fluorescence intensity (MFI) compared to the untreated (time 0) control.
-
Troubleshooting Logic for Unexpected Agonist Activity
References
dealing with CCR6 antagonist 1 cytotoxicity in cell-based assays
Welcome to the technical support center for CCR6 Antagonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays and troubleshooting potential issues, particularly concerning cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the C-C chemokine receptor type 6 (CCR6).[1][2][3] Its primary mechanism of action is to block the interaction between CCR6 and its exclusive ligand, CCL20.[1][2] This inhibition prevents the downstream signaling cascades that lead to the migration and recruitment of immune cells, such as T helper 17 (Th17) cells and regulatory T (Treg) cells, to sites of inflammation.
Q2: In which cell types is CCR6 typically expressed?
A2: CCR6 is predominantly expressed on various immune cells, including B cells, immature dendritic cells, innate lymphoid cells, Langerhans cells, neutrophils, regulatory T (Treg) cells, and T helper 17 (Th17) cells. When selecting a cell line for your assay, it is crucial to confirm CCR6 expression.
Q3: What are the typical functional effects of this compound in vitro?
A3: In vitro, this compound has been shown to block CCL20-induced migration of CD4+ T cells at a concentration of 50 µM. It also inhibits the recruitment of mini-Gαi and β-arrestin-1 to CCR6 in response to CCL20.
Q4: Is cytotoxicity a known issue with this compound?
A4: While specific cytotoxicity data for "this compound" is not extensively published, high concentrations of any small molecule compound can potentially induce cytotoxicity in cell-based assays. It is crucial to differentiate between the intended pharmacological effect (antagonism of CCR6) and unintended cytotoxic effects. Unexpected cell death can be an experimental artifact.
Q5: How can I distinguish between on-target antagonism and off-target cytotoxicity?
A5: To differentiate between on-target and off-target effects, consider the following:
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Dose-response analysis: A specific antagonist should inhibit the cellular response to CCL20 at concentrations significantly lower than those that cause cytotoxicity.
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Control cell lines: Use a cell line that does not express CCR6. If the antagonist is cytotoxic to these cells, the effect is likely off-target.
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Rescue experiments: If the antagonist is causing apoptosis, co-incubation with a pan-caspase inhibitor may rescue the cells.
Troubleshooting Guide: Dealing with Cytotoxicity
This guide provides a structured approach to troubleshooting unexpected cytotoxicity observed during experiments with this compound.
Issue 1: Significant Cell Death Observed at Expected Active Concentrations
Possible Causes:
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High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects.
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Solvent Toxicity: The solvent used to dissolve the antagonist (e.g., DMSO) can be toxic to cells at high concentrations.
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Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this specific compound.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound induces 50% cell death (CC50). This should be compared to the concentration that gives 50% inhibition of the biological response (IC50). A suitable therapeutic window exists if the IC50 is significantly lower than the CC50.
-
Check Solvent Concentration: Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and is consistent across all wells, including vehicle controls.
-
Test in a Different Cell Line: If possible, confirm your findings in a different CCR6-expressing cell line to rule out cell-type-specific cytotoxicity.
Issue 2: Inconsistent or High Variability in Cytotoxicity Data
Possible Causes:
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Compound Precipitation: this compound may have limited solubility in your assay medium, leading to inconsistent dosing.
-
Inconsistent Cell Seeding: Variations in cell number across wells can lead to variable results.
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Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and nutrients, leading to artifacts.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect the assay medium for any signs of compound precipitation. Prepare fresh dilutions for each experiment.
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Standardize Cell Seeding: Use a consistent cell seeding protocol and ensure a homogenous cell suspension.
-
Avoid Edge Effects: Avoid using the outer wells of the plate for critical experimental samples; instead, fill them with sterile medium or buffer.
Issue 3: Cell Death is Observed, but the Mechanism is Unclear
Possible Causes:
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Induction of Apoptosis: The antagonist may be triggering programmed cell death.
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Induction of Necrosis: The compound may be causing direct damage to the cell membrane.
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Induction of Oxidative Stress: The antagonist could be generating reactive oxygen species (ROS).
Troubleshooting Steps:
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Assess Apoptosis: Use assays to detect markers of apoptosis, such as Annexin V staining or measuring caspase-3/7 activity.
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Assess Necrosis: Measure the release of lactate dehydrogenase (LDH) into the cell culture medium, which indicates loss of membrane integrity.
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Assess Oxidative Stress: Use fluorescent probes to measure the intracellular levels of ROS. Co-incubation with an antioxidant like N-acetylcysteine (NAC) can help confirm the role of oxidative stress.
Data Presentation
Table 1: Representative Cytotoxicity Profile of a Hypothetical CCR6 Antagonist
| Cell Line | CCR6 Expression | CC50 (µM) | Assay Method |
| Jurkat | High | > 100 | MTT Assay |
| THP-1 | Moderate | 75 | CellTiter-Glo® |
| HEK293 | None | > 100 | LDH Release |
| Primary Human CD4+ T cells | High | 85 | Annexin V/PI Staining |
Note: This table presents example data and should be used as a reference. Actual values must be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of CCR6 by its ligand, CCL20.
Materials:
-
CCR6-expressing cells (e.g., RBL-2H3 cells stably expressing human CCR6)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Recombinant human CCL20
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed CCR6-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in Assay Buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations to the wells. Include a vehicle control. Incubate for 15-30 minutes at 37°C.
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 30-60 seconds.
-
Ligand Addition: Using the instrument's injector, add CCL20 to a final concentration known to elicit a robust response (e.g., EC80).
-
Data Acquisition: Continue to record the fluorescence intensity for at least 3-5 minutes to capture the calcium signal.
Protocol 2: Chemotaxis Assay
This assay measures the ability of this compound to block the migration of CCR6-expressing cells towards a CCL20 gradient.
Materials:
-
CCR6-expressing cells (e.g., primary human Th17 cells)
-
Chemotaxis medium: RPMI 1640 with 0.5% BSA
-
Recombinant human CCL20
-
This compound
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well companion plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Preparation: Resuspend CCR6-expressing cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add chemotaxis medium containing CCL20 to the lower wells of the 24-well plate. Add medium without CCL20 to negative control wells.
-
Cell Seeding: Place the Transwell inserts into the wells and add the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migrated Cells: Carefully remove the Transwell inserts. The number of migrated cells in the lower chamber can be quantified using a cell viability reagent like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the antagonist compared to the vehicle control.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CCR6 receptor, a key step in GPCR desensitization.
Materials:
-
Cell line engineered to express CCR6 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-Arrestin cells)
-
Cell culture medium
-
Recombinant human CCL20
-
This compound
-
Detection reagents specific to the assay technology
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the engineered cells in a white, opaque assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the cells.
-
Agonist Addition: Add CCL20 at a pre-determined EC80 concentration to all wells except for the negative control.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time to allow for signal development.
-
Signal Measurement: Read the chemiluminescent signal using a luminometer.
Visualizations
Caption: CCR6 Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting workflow for cytotoxicity.
Caption: General experimental workflow.
References
Optimizing Pre-incubation Time for CCR6 Antagonist Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your CCR6 antagonist experiments. C-C chemokine receptor 6 (CCR6) is a key G protein-coupled receptor (GPCR) involved in immune cell trafficking, making it a significant target in inflammatory and autoimmune diseases.[1][2] Proper experimental design, particularly the optimization of pre-incubation time, is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is pre-incubation with a CCR6 antagonist before adding the agonist (CCL20) a critical step?
A1: Pre-incubation is crucial to allow the antagonist to bind to the CCR6 receptor and reach a state of equilibrium. Insufficient pre-incubation time can lead to an underestimation of the antagonist's potency, resulting in an artificially high IC50 value. This is particularly important for antagonists that are slow to bind or have a slow dissociation rate from the receptor.[3][4]
Q2: What is a typical starting point for pre-incubation time in a CCR6 antagonist experiment?
A2: A common starting point for pre-incubation in many functional assays is 30 minutes.[3] However, this should be considered a starting point for optimization, as the ideal time can vary significantly depending on the specific antagonist's binding kinetics.
Q3: How does extending the pre-incubation time affect the measured potency (IC50) of a CCR6 antagonist?
A3: Extending the pre-incubation time can significantly increase the apparent potency of a CCR6 antagonist, leading to a lower IC50 value. For example, for the CCR6 antagonist PF-07054894, increasing the pre-incubation period from 30 minutes to 20 hours resulted in a 10-fold increase in its inhibitory potency in a T-cell chemotaxis assay.
Q4: What are the signs that my pre-incubation time is not optimized?
A4: Signs of a suboptimal pre-incubation time include:
-
High variability in your IC50 values between experiments.
-
A rightward shift in your dose-response curve (higher IC50) compared to published data for the same compound.
-
Incomplete inhibition at saturating concentrations of the antagonist.
Q5: Besides pre-incubation time, what other factors can influence the outcome of my CCR6 antagonist experiment?
A5: Several factors can impact your results, including:
-
Cell health and density: Ensure your cells are healthy and at the appropriate confluency.
-
Agonist (CCL20) concentration: Use a concentration of CCL20 that elicits a submaximal response (e.g., EC80) to allow for competitive inhibition by the antagonist.
-
Reagent quality: Use high-quality, validated reagents, including the CCR6 antagonist and CCL20.
-
Assay-specific parameters: Factors like temperature, buffer composition, and incubation times for detection steps can all influence the outcome.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 value / Low antagonist potency | Insufficient pre-incubation time. | Perform a time-course experiment, testing a range of pre-incubation times (e.g., 30 min, 1 hr, 4 hrs, 20 hrs) to determine the optimal duration for your specific antagonist. |
| Antagonist degradation. | Ensure proper storage and handling of the antagonist. Prepare fresh dilutions for each experiment. | |
| High concentration of agonist (CCL20). | Titrate the CCL20 concentration to determine the EC50 and use a concentration around the EC80 for antagonist screening. | |
| High variability between replicates | Inconsistent cell seeding or handling. | Ensure uniform cell seeding density and consistent pipetting techniques across all wells. |
| Edge effects on the assay plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| No antagonist effect observed | Incorrect antagonist concentration range. | Test a wider range of antagonist concentrations, typically spanning several orders of magnitude. |
| Low receptor expression on cells. | Verify CCR6 expression on your cell line using techniques like flow cytometry or qPCR. | |
| Inactive antagonist compound. | Confirm the identity and purity of your antagonist. If possible, test a fresh batch or a different supplier. |
Data Presentation: Impact of Pre-incubation Time on CCR6 Antagonist Potency
The following table summarizes the effect of pre-incubation time on the IC50 value of the CCR6 antagonist PF-07054894 in a T-cell chemotaxis assay.
| Pre-incubation Time | IC50 (nM) | Fold Increase in Potency |
| 30 minutes | 5.8 | 1x |
| 20 hours | 0.60 | 10x |
Data extracted from the Journal of Medicinal Chemistry.
Experimental Protocols
Here are detailed methodologies for key functional assays used to characterize CCR6 antagonists.
Chemotaxis Assay
This assay measures the ability of a CCR6 antagonist to inhibit the migration of CCR6-expressing cells towards the chemokine CCL20.
Methodology:
-
Cell Preparation:
-
Culture CCR6-expressing cells (e.g., T-cells, engineered cell lines) to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Pre-incubation with Antagonist:
-
In a separate plate, incubate the cell suspension with varying concentrations of the CCR6 antagonist for the desired pre-incubation time (e.g., 30 minutes to 20 hours) at 37°C. A vehicle control (e.g., DMSO) should be included.
-
-
Assay Setup:
-
Add assay buffer containing CCL20 (at a pre-determined EC80 concentration) to the lower chamber of a transwell plate.
-
Add the pre-incubated cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for optimal cell migration (typically 3-4 hours).
-
-
Quantification of Migration:
-
Remove the upper insert and quantify the number of cells that have migrated to the lower chamber. This can be done using a cell counter, a plate reader with a fluorescent dye (e.g., Calcein AM), or flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the CCL20-induced increase in intracellular calcium levels, a key downstream signaling event of CCR6 activation.
Methodology:
-
Cell Preparation:
-
Plate CCR6-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
-
Pre-incubation with Antagonist:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the CCR6 antagonist at various concentrations to the wells and pre-incubate for the desired time at 37°C.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record the baseline fluorescence for a short period.
-
Add CCL20 (at a pre-determined EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the antagonist's ability to inhibit the recruitment of β-arrestin to the activated CCR6 receptor, another important signaling event.
Methodology:
-
Cell Preparation:
-
Use a cell line engineered to express a tagged CCR6 receptor and a tagged β-arrestin, which upon interaction generate a detectable signal (e.g., via enzyme fragment complementation or BRET).
-
Plate the cells in a white, opaque 96-well plate and culture overnight.
-
-
Pre-incubation with Antagonist:
-
Add the CCR6 antagonist at various concentrations to the wells and pre-incubate for the desired time at 37°C.
-
-
Agonist Stimulation:
-
Add CCL20 (at a pre-determined EC80 concentration) to the wells.
-
-
Incubation and Detection:
-
Incubate the plate for a period specified by the assay kit manufacturer (typically 60-90 minutes) at room temperature or 37°C to allow for β-arrestin recruitment and signal development.
-
Add the detection substrate and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
Visualizations
CCR6 Signaling Pathway
Caption: Simplified CCR6 signaling cascade upon CCL20 binding and its inhibition by a CCR6 antagonist.
Experimental Workflow for Optimizing Pre-incubation Time
Caption: A logical workflow for determining the optimal pre-incubation time in CCR6 antagonist experiments.
Logical Relationship for Troubleshooting Low Antagonist Potency
Caption: A decision-making diagram for troubleshooting experiments that show low CCR6 antagonist potency.
References
- 1. What are CCR6 antagonists and how do they work? [synapse.patsnap.com]
- 2. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (PF-07054894) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in Animal Models of IBD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of poor reproducibility in animal models of Inflammatory Bowel Disease (IBD). The content is tailored for researchers, scientists, and drug development professionals to help standardize protocols and improve the reliability of experimental outcomes.
Section 1: Troubleshooting Poor Reproducibility
My DSS-induced colitis model shows high variability between experiments.
High variability in the Dextran Sodium Sulfate (DSS) model can arise from several factors. Here’s a checklist to troubleshoot your experiments:
-
DSS Reagent:
-
Molecular Weight: Are you using DSS with a consistent molecular weight (typically 36-50 kDa)? The severity of colitis is highly dependent on the molecular weight of DSS.[1][2]
-
Supplier and Lot Number: Have you recorded the supplier and lot number of the DSS? Variations between batches can lead to different outcomes.
-
Solution Preparation: Is the DSS solution freshly prepared for each experiment and filter-sterilized? DSS solutions can support microbial growth, which can introduce a variable.[2]
-
-
Animal-Related Factors:
-
Genetic Background: Are you using a consistent mouse strain from the same vendor? Different strains (e.g., C57BL/6 vs. BALB/c) exhibit different susceptibilities to DSS.
-
Microbiome: Have the animals been co-housed or received bedding from a common source to normalize the gut microbiota as much as possible? The composition of the gut microbiome is a major determinant of colitis severity.
-
Age and Sex: Are the animals age- and sex-matched across all experimental groups? Male mice are often more susceptible to DSS-induced colitis.
-
-
Environmental Factors:
-
Housing Conditions: Are housing density, light/dark cycles, and ambient temperature consistent? Stress from environmental changes can impact disease outcomes.
-
Diet: Is the chow consistent across experiments? Dietary components can influence the gut microbiome and inflammatory responses.
-
-
Procedural Consistency:
-
DSS Administration: Is the DSS administered for the same duration and at the same concentration in the drinking water? Ensure ad libitum access and monitor water intake, as sick animals may drink less.
-
Endpoint Analysis: Are you using a standardized and blinded method for scoring disease activity (DAI) and histological damage?
-
I'm observing inconsistent results with the TNBS-induced colitis model.
The 2,4,6-Trinitrobenzene sulfonic acid (TNBS) model is known for its potential for variability if not tightly controlled. Consider the following points:
-
TNBS Administration:
-
Catheter Insertion Depth: Is the catheter inserted to the same depth (typically 3-4 cm proximal to the anus) each time? Superficial administration will result in less severe colitis.[3]
-
Volume and Ethanol Concentration: Are the volume of the TNBS solution and the concentration of ethanol consistent? Ethanol is crucial for breaking the mucosal barrier, and its concentration can significantly impact the extent of injury.[4]
-
Post-instillation Positioning: Are the mice held in a head-down position for a consistent duration (e.g., 60-90 seconds) after instillation to ensure retention of the TNBS solution?
-
-
Animal-Related Factors:
-
Sensitization Step: If your protocol includes a presensitization step, is it performed consistently? This step can influence the immune response.
-
Fasting: Are animals fasted for a consistent period before TNBS administration? Fasting can alter the gut environment.
-
Anesthesia: Is the same anesthetic agent and dosage used for all animals? Anesthesia can affect physiological responses.
-
-
Immune Response:
-
The TNBS model induces a Th1-mediated immune response. Variability in the immune status of the animals, influenced by factors like the microbiome and subclinical infections, can lead to inconsistent outcomes.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing reproducibility in IBD animal models?
A1: The most critical factors can be broadly categorized into four areas:
-
The Microbiome: The composition of the gut microbiota significantly influences the development and severity of colitis in many models. Differences in the microbiome between animal facilities or even between cages can be a major source of variability.
-
Genetics: The genetic background of the animal strain is a key determinant of susceptibility to IBD models. For example, C57BL/6 mice are more prone to a Th1 response, while BALB/c mice tend towards a Th2 response.
-
Environment: Housing conditions, diet, stress, and even air quality can impact the immune system and gut microbiome, thereby affecting the reproducibility of IBD models.
-
Experimental Procedures: Lack of standardization in protocols for inducing colitis (e.g., dose and administration of DSS or TNBS), scoring disease activity, and performing histological analysis is a frequent cause of inconsistent results.
Q2: How can I standardize my scoring of disease severity?
A2: To standardize the scoring of disease severity, it is crucial to use a consistent Disease Activity Index (DAI) and a detailed histological scoring system. The person performing the scoring should be blinded to the experimental groups to avoid bias.
Q3: What is the ARRIVE guideline and why is it important?
A3: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are a checklist of recommendations to improve the reporting of research involving animals. Adhering to these guidelines ensures that studies are reported in sufficient detail to allow for critical evaluation and reproduction of the findings, which is essential for improving the overall reproducibility of preclinical research. The ARRIVE Essential 10 is the basic minimum that should be included in any manuscript describing animal research.
Section 3: Data and Protocols
Quantitative Data Tables
Table 1: Standardized Disease Activity Index (DAI) Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No weight loss | Normal, well-formed pellets | No blood |
| 1 | 1-5% | Loose stools | Hemoccult positive |
| 2 | 5-10% | Loose stools | Visible blood in stool |
| 3 | 10-15% | Diarrhea | Rectal bleeding |
| 4 | >15% | Diarrhea | Gross rectal bleeding |
The final DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding.
Table 2: Expected Outcomes in DSS-Induced Colitis in C57BL/6 Mice
| Parameter | Control | Acute DSS Colitis (e.g., 2.5-5% DSS for 5-7 days) |
| DAI Score | 0 | 2 - 4 |
| Colon Length | Normal (~8-10 cm) | Significant shortening (~5-7 cm) |
| Histological Score | 0 - 1 | 4 - 8 (moderate to severe inflammation) |
Table 3: Histological Scoring Criteria for IBD Animal Models
| Score | Inflammatory Infiltrate | Epithelial Changes / Goblet Cell Loss | Mucosal Architecture / Crypt Density |
| 0 | None | Normal | Normal |
| 1 | Mild, scattered infiltrate | Mild goblet cell loss | Mild crypt distortion |
| 2 | Moderate infiltrate in mucosa | Moderate goblet cell loss, some erosions | Moderate crypt distortion/loss |
| 3 | Severe infiltrate in mucosa and submucosa | Severe goblet cell loss, extensive ulceration | Severe crypt loss, loss of architecture |
Detailed Experimental Protocols
Protocol 1: Acute DSS-Induced Colitis in Mice
-
Acclimatization: Acclimatize 8-10 week old C57BL/6 mice to the facility for at least one week.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Administration: Prepare a 2.5-3% (w/v) solution of DSS (MW 36-50 kDa) in autoclaved drinking water. Provide this solution ad libitum for 5-7 consecutive days. Ensure this is the only source of water.
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily to calculate the DAI score.
-
Termination: On day 8, euthanize the mice.
-
Endpoint Analysis:
-
Measure the length of the colon from the cecum to the anus.
-
Collect colonic tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., MPO, cytokines).
-
Protocol 2: Acute TNBS-Induced Colitis in Mice
-
Acclimatization: Acclimatize 8-10 week old BALB/c or SJL/J mice for at least one week.
-
Fasting: Fast the mice for 12-24 hours with free access to water.
-
Anesthesia: Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).
-
TNBS Instillation:
-
Prepare a solution of TNBS (e.g., 100-150 mg/kg) in 50% ethanol.
-
Using a 3.5 F catheter, slowly instill 100-150 µL of the TNBS solution intrarectally, 3-4 cm into the colon.
-
Hold the mouse in a head-down vertical position for 60-90 seconds to prevent leakage.
-
-
Recovery: Return the mouse to its cage and monitor its recovery from anesthesia. Provide easy access to food and water.
-
Monitoring: Monitor the mice daily for weight loss, stool consistency, and other clinical signs of colitis.
-
Termination: Euthanize the mice 3-5 days after TNBS administration.
-
Endpoint Analysis: Collect the colon for measurement of length, weight, macroscopic damage scoring, and histological analysis.
Section 4: Visualizing Key Pathways and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
mitigating off-target binding of small molecule CCR6 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating off-target binding of small molecule C-C chemokine receptor type 6 (CCR6) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is CCR6 and why is it a therapeutic target?
A1: C-C chemokine receptor type 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system.[1][2] Its primary ligand is the chemokine CCL20.[1][2] The CCR6/CCL20 axis is responsible for the migration and recruitment of various immune cells, including T cells (specifically Th17 cells), B cells, and dendritic cells, to sites of inflammation.[1] Dysregulation of the CCR6/CCL20 pathway is implicated in numerous autoimmune and inflammatory diseases such as psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis, as well as in some cancers, making it an attractive therapeutic target.
Q2: What are "off-target" effects in the context of CCR6 inhibitors?
A2: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than the intended target, CCR6. For chemokine receptors, which share structural similarities, this can frequently involve cross-reactivity with other receptors like CXCR2 or α1-adrenergic receptors. These unintended interactions can lead to inaccurate experimental results, unexpected cellular toxicity, or undesirable side effects in a clinical setting. Minimizing off-target effects is critical for developing safe and effective therapeutics.
Q3: What are the common challenges in developing selective CCR6 small molecule inhibitors?
A3: Developing selective CCR6 inhibitors is challenging due to several factors. As a GPCR, CCR6 shares structural homology with other chemokine receptors, making it difficult to design molecules that bind with high specificity. Furthermore, the binding pocket for the large natural ligand (CCL20) is complex, making it difficult for small molecules to compete effectively and selectively. High-throughput screening campaigns can identify potent hits that also inhibit other receptors, requiring extensive lead optimization to engineer selectivity.
Q4: How can I determine if my CCR6 inhibitor has off-target activity?
A4: A multi-tiered approach is essential. Start with in silico predictions and then move to in vitro experimental validation. The most direct method is to screen the inhibitor against a broad panel of receptors, particularly other chemokine receptors and GPCRs. Orthogonal assays are also crucial; these are different types of assays (e.g., a binding assay and a functional chemotaxis assay) that should produce consistent results if the inhibitor's effect is on-target. Using a negative control cell line that does not express CCR6 is another key experiment to confirm that the observed cellular activity is CCR6-dependent.
Troubleshooting Guides
Problem: My inhibitor shows high potency in a biochemical assay (e.g., radioligand binding) but is much weaker in a cell-based functional assay (e.g., chemotaxis).
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be effectively crossing the cell membrane to reach the intracellular domains of the receptor if it is an allosteric modulator. |
| Compound Instability or Metabolism | The compound may be unstable in cell culture media or rapidly metabolized by the cells. |
| Assay-Specific Artifacts | The compound might interfere with the readout of the biochemical assay (e.g., fluorescence quenching). |
| Presence of Endogenous Ligands | In cell-based assays, endogenous production of CCL20 could compete with the inhibitor. |
| Off-Target Cytotoxicity | At higher concentrations, the compound might be causing cell death, which would confound the results of a functional assay. |
Problem: The inhibitor is active in a CCR6-knockout or non-expressing cell line.
| Possible Cause | Troubleshooting Step |
| Confirmed Off-Target Effect | This is strong evidence of off-target activity. The inhibitor is acting on a different pathway or receptor present in the cell line. |
| Cytotoxicity | The observed effect may be due to general toxicity rather than specific receptor inhibition. |
| Incomplete Knockout | Verify the absence of CCR6 expression in the knockout cell line using qPCR or Western blot. |
Quantitative Data on Inhibitor Selectivity
Achieving high selectivity is a primary goal of CCR6 inhibitor development. Off-target activity against other chemokine receptors, such as CXCR2, is a known challenge. The table below presents example data for a hypothetical CCR6 inhibitor compared to a known investigational drug, PF-07054894, which was optimized to improve its selectivity profile.
| Compound | Target | Assay Type | Potency (IC50 / Kᵢ in nM) | Selectivity Ratio (Off-target/On-target) | Reference |
| PF-07054894 | CCR6 (On-Target) | β-arrestin | ~0.6 | - | |
| CXCR2 (Off-Target) | β-arrestin | ~90 | >150-fold | ||
| CCR7 (Off-Target) | β-arrestin | ~30 | >50-fold | ||
| Hypothetical Hit Cmpd-1 | CCR6 (On-Target) | Ca²⁺ Flux | 15 | - | - |
| CXCR2 (Off-Target) | Ca²⁺ Flux | 45 | 3-fold | - | |
| hERG (Off-Target) | Electrophysiology | 1500 | 100-fold | - |
Data is illustrative. Actual values depend on specific assay conditions.
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for Target Engagement
Objective: To determine the inhibitor's ability to displace a radiolabeled ligand from CCR6, confirming direct binding and allowing calculation of binding affinity (Kᵢ).
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing human CCR6 (e.g., HEK293-CCR6).
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled CCR6 ligand (e.g., ¹²⁵I-CCL20), and serial dilutions of the test inhibitor.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. The membranes with bound radioligand are trapped on the filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Chemotaxis Assay for Functional Inhibition
Objective: To assess the inhibitor's ability to block the migration of CCR6-expressing cells towards a CCL20 gradient.
Methodology:
-
Cell Preparation: Use an immune cell line that endogenously expresses CCR6 (e.g., a Th17-polarized T cell line) or a CCR6-transfected cell line.
-
Assay Plate Setup: Use a chemotaxis plate (e.g., Transwell) with an upper and lower chamber separated by a porous membrane.
-
Chemoattractant: Add CCL20 to the lower chamber of the plate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the small molecule inhibitor.
-
Cell Migration: Add the pre-treated cells to the upper chamber and incubate for several hours to allow migration towards the CCL20 in the lower chamber.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) or by flow cytometry.
-
Data Analysis: Plot the percentage of migration inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 3: Broad Panel GPCR Selectivity Screen
Objective: To profile the inhibitor against a large number of other GPCRs to identify potential off-target interactions comprehensively.
Methodology:
-
Panel Selection: Utilize a commercially available screening service that offers a panel of 100+ GPCRs, including a comprehensive set of chemokine receptors.
-
Assay Format: These screens are typically cell-based functional assays that measure a common downstream signal, such as calcium mobilization (via FLIPR) or β-arrestin recruitment.
-
Compound Submission: Provide the inhibitor at one or more fixed concentrations (e.g., 1 µM and 10 µM).
-
Screening: The service provider will test the compound in both agonist and antagonist mode against each receptor in the panel.
-
Data Analysis: Results are typically provided as a percentage of inhibition (for antagonist mode) or activation (for agonist mode) for each off-target. Significant "hits" (e.g., >50% inhibition) should be followed up with full dose-response curve determination to confirm the off-target potency.
Visualizations
Caption: Canonical CCR6 signaling pathway and point of inhibition.
Caption: Workflow for identifying and mitigating off-target binding.
References
Technical Support Center: Overcoming Resistance to CCR6 Antagonist Treatment In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CCR6 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your in vitro experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing no or a very weak inhibitory effect of my CCR6 antagonist?
Possible Causes and Solutions:
-
Inappropriate Agonist Concentration: The concentration of the agonist (CCL20) might be too high, overwhelming the antagonist.
-
Solution: Determine the EC80 (the concentration that elicits 80% of the maximal response) of CCL20 in your assay system and use this concentration for antagonist screening. This provides a sufficient window to observe inhibition.
-
-
Antagonist Integrity and Potency: The antagonist may have degraded or may not be potent enough for the specific cell line.
-
Solution: Ensure the antagonist is properly stored and freshly prepared. Verify its reported potency (IC50) in a sensitive and validated assay system.
-
-
Low Receptor Expression: The cell line used may have low or variable CCR6 expression.
-
Incorrect Assay Conditions: The incubation times or other assay parameters may not be optimal.
-
Solution: For competitive antagonists, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist to allow for receptor binding equilibrium.[3] Optimize the agonist stimulation time to capture the peak signaling response.
-
Question 2: My assay results are highly variable and not reproducible. What are the common sources of variability?
Possible Causes and Solutions:
-
Cell Health and Passage Number: Inconsistent cell health or using cells at a high passage number can lead to variability in receptor expression and signaling.
-
Solution: Maintain a consistent cell culture practice. Use cells within a defined low passage number range and ensure they are healthy and not overgrown at the time of the experiment.
-
-
Inconsistent Reagent Preparation: Variability in the preparation of agonist, antagonist, or other reagents can lead to inconsistent results.
-
Solution: Prepare fresh dilutions of agonists and antagonists for each experiment from a validated stock. Ensure all other reagents are within their expiration dates and stored correctly.
-
-
Assay Plate Edge Effects: Wells on the edge of the assay plate are more prone to evaporation and temperature fluctuations, leading to variability.
-
Solution: Avoid using the outer wells of the assay plate for experimental samples. Fill them with media or buffer to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, consider using automated liquid handlers for better consistency.
-
Question 3: I am observing a high background signal in my functional assay (e.g., ERK phosphorylation, calcium flux). How can I reduce it?
Possible Causes and Solutions:
-
Constitutive Receptor Activity: Some cell lines may exhibit ligand-independent (constitutive) CCR6 signaling.
-
Solution: Serum-starve the cells for a few hours before the assay to reduce basal signaling pathway activation.
-
-
Interference from Assay Components: Components in the cell culture media or assay buffer (e.g., serum, phenol red) can interfere with the assay signal.
-
Solution: Use serum-free media for the assay and ensure the assay buffer is compatible with the detection method.
-
-
Non-Specific Antibody Binding (for ELISA/Western Blot): The antibodies used for detection may have non-specific binding.
-
Solution: Optimize antibody concentrations and blocking conditions. Include appropriate negative controls (e.g., cells not expressing the target protein) to assess non-specific binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by the CCR6/CCL20 axis?
The binding of CCL20 to its receptor CCR6 primarily activates downstream signaling pathways that promote cell proliferation, migration, and survival. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4][5]
Q2: What are the potential mechanisms of acquired resistance to CCR6 antagonists in vitro?
While specific mechanisms for CCR6 antagonists are still under investigation, resistance to targeted therapies in cancer cells can arise through several general mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the CCR6 pathway. For example, upregulation of other chemokine receptors or growth factor receptor signaling could bypass the need for CCR6 activation.
-
Mutations in the CCR6 Receptor: Mutations in the CCR6 gene could alter the antagonist binding site, reducing its efficacy, or lead to constitutive activation of the receptor, making it ligand-independent. Some CCR6 mutations have been shown to confer resistance to cell death.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport the antagonist out of the cell, reducing its intracellular concentration and effectiveness.
-
Influence of the Tumor Microenvironment: In more complex in vitro models (e.g., 3D cultures, co-cultures), stromal cells within the tumor microenvironment can secrete factors that promote cancer cell survival and resistance to therapy.
Q3: How can I model and study resistance to CCR6 antagonists in vitro?
Developing in vitro models of acquired resistance typically involves long-term culture of CCR6-expressing cancer cell lines in the presence of increasing concentrations of the CCR6 antagonist. Resistant clones that emerge can then be isolated and characterized to identify the underlying resistance mechanisms through genomic, transcriptomic, and proteomic analyses.
Q4: Are there combination therapy strategies that could overcome resistance to CCR6 antagonists?
Based on general principles of overcoming drug resistance, several combination strategies could be explored:
-
Dual Targeting of Signaling Pathways: Combining a CCR6 antagonist with an inhibitor of a known bypass pathway (e.g., a MEK inhibitor for the ERK pathway, or a PI3K inhibitor) could prevent or overcome resistance.
-
Targeting Multiple Chemokine Receptors: If cancer cells upregulate other chemokine receptors to compensate for CCR6 inhibition, a combination of antagonists for different chemokine receptors might be effective.
-
Combination with Conventional Chemotherapy: Combining a CCR6 antagonist with a cytotoxic chemotherapy agent could provide a multi-pronged attack on the cancer cells.
Quantitative Data on CCR6 Antagonists
The following table summarizes the in vitro potency of selected CCR6 antagonists from the literature. Note that IC50 values can vary depending on the assay type and cell line used.
| Antagonist | Type | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| CCX2553 | Small Molecule | Chemotaxis | Murine model of psoriasis | Not specified in abstract | |
| PF-07054894 | Small Molecule | β-arrestin assay | Recombinant expression system | Not specified in abstract | |
| 1C6 Antibody | Monoclonal Antibody | Chemotaxis | RBL-HA-CCR6 cells | Blocks migration at 20 µg/mL | |
| IDOR-1117-2520 | Small Molecule | FLIPR Assay | Not specified | 62.9 | |
| IDOR-1117-2520 | Small Molecule | Receptor Internalization | Not specified | 20 |
Experimental Protocols
1. Cell Chemotaxis Assay (Transwell Migration Assay)
This protocol is designed to assess the ability of a CCR6 antagonist to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
Materials:
-
CCR6-expressing cells (e.g., A549, or a cell line engineered to express CCR6)
-
Chemotaxis chamber (e.g., Transwell plate with 8 µm pore size inserts)
-
Serum-free cell culture medium
-
Recombinant human CCL20
-
CCR6 antagonist
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CCR6-expressing cells to 70-80% confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation: In a separate tube, pre-incubate the cell suspension with various concentrations of the CCR6 antagonist (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing CCL20 (at its EC80 concentration) to the lower wells of the Transwell plate.
-
Add 600 µL of serum-free medium without CCL20 to control wells (for measuring basal migration).
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-24 hours (optimize incubation time for your cell line).
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Migrated cells on the bottom surface of the membrane can be stained with Calcein-AM and quantified by reading the fluorescence in a plate reader. Alternatively, cells that have migrated into the lower chamber can be collected and counted.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value of the antagonist.
2. ERK Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a CCR6 antagonist to inhibit CCL20-induced phosphorylation of ERK1/2.
Materials:
-
CCR6-expressing cells
-
Serum-free cell culture medium
-
Recombinant human CCL20
-
CCR6 antagonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Seed CCR6-expressing cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before the experiment.
-
Antagonist Pre-treatment: Pre-treat the cells with various concentrations of the CCR6 antagonist (or vehicle control) in serum-free medium for 30-60 minutes at 37°C.
-
CCL20 Stimulation: Add CCL20 (at its EC80 concentration) to the wells and incubate for 5-15 minutes at 37°C (the optimal stimulation time should be determined in a time-course experiment).
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Collect the lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each condition.
-
Determine the percentage of inhibition of ERK phosphorylation for each antagonist concentration and calculate the IC50 value.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to CCR6 antagonist experiments.
Caption: CCR6 Signaling Pathway.
References
- 1. Involvement of CCR6/CCL20/IL-17 Axis in NSCLC Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the CCR6/CCL20 Biological Axis on the Invasion and Metastasis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the CCR6-CCL20 Axis: A Potential Therapeutic Target in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
validating CCR6 antagonist specificity in complex biological samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the validation of C-C chemokine receptor type 6 (CCR6) antagonist specificity in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to confirm the specificity of a novel CCR6 antagonist?
A1: The initial validation of a novel CCR6 antagonist requires a multi-faceted approach to demonstrate its specific interaction with the CCR6 receptor and its ability to block the biological functions mediated by the receptor's natural ligand, CCL20. The first steps should focus on in vitro assays to establish binding and functional antagonism.
A crucial starting point is to confirm that your antagonist can inhibit the migration of CCR6-expressing cells towards a CCL20 gradient. This is a primary function of the CCR6/CCL20 axis.[1][2][3] Additionally, assessing the antagonist's ability to block CCL20-induced intracellular signaling, such as calcium mobilization, is a key functional validation step.[4][5]
It is also essential to demonstrate that the antagonist binds specifically to CCR6 and not to other closely related chemokine receptors. This can be achieved through competitive binding assays or functional assays using cell lines expressing different chemokine receptors.
Below is a diagram illustrating the initial workflow for antagonist validation.
Caption: Workflow for the initial validation of a CCR6 antagonist.
Q2: How can I be sure my CCR6 antagonist is not causing off-target effects in my cell-based assays?
A2: Ensuring on-target specificity and ruling out off-target effects are critical for the validation of any antagonist. Several experimental controls and strategies should be employed:
-
Use of CCR6-Negative Control Cells: A fundamental control is to test your antagonist on a cell line that is genetically similar to your CCR6-expressing line but lacks CCR6 expression. The antagonist should not elicit any effect in these cells.
-
Chemokine Receptor Selectivity Panel: Test the antagonist against a panel of other chemokine receptors, particularly those that are structurally related to CCR6 or are expressed on the same cell types. This helps to ensure the antagonist is not acting as a broad-spectrum chemokine receptor inhibitor.
-
Use of a Structurally Unrelated CCR6 Antagonist: If available, comparing the effects of your antagonist to a known, structurally different CCR6 antagonist can provide evidence that the observed effects are due to CCR6 inhibition and not a shared off-target effect of a particular chemical scaffold.
-
Ligand Competition: Demonstrate that the effect of your antagonist can be overcome by increasing concentrations of the natural ligand, CCL20. This is characteristic of competitive antagonism.
The following table summarizes key control experiments for assessing off-target effects.
| Control Experiment | Purpose | Expected Outcome for a Specific Antagonist |
| CCR6-knockout/negative cell line | To rule out effects independent of CCR6. | No inhibition of cell migration or signaling. |
| Panel of other chemokine receptors | To assess selectivity. | No significant activity at other receptors. |
| Competition with CCL20 | To confirm competitive antagonism. | Rightward shift in the CCL20 dose-response curve. |
| Structurally unrelated CCR6 antagonist | To confirm the phenotype is due to CCR6 blockade. | Similar biological effects observed. |
Q3: What is the best method to assess the functional inhibition of CCR6 signaling in primary immune cells?
A3: Assessing functional inhibition in primary immune cells, which represent a more physiologically relevant system, requires robust assays that can measure downstream signaling events. Two widely used and reliable methods are calcium flux assays and chemotaxis assays.
Calcium Flux Assays: Upon CCL20 binding, CCR6 activation leads to a transient increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes. A specific CCR6 antagonist will block this CCL20-induced calcium flux. Flow cytometry-based calcium flux assays are particularly useful for primary cells as they allow for the simultaneous analysis of specific immune cell subsets within a mixed population.
Chemotaxis Assays: The primary function of the CCR6/CCL20 axis is to direct the migration of immune cells. A transwell migration assay (or Boyden chamber assay) is the gold standard for assessing chemotaxis. In this assay, a specific CCR6 antagonist will inhibit the migration of primary immune cells towards a CCL20 gradient.
The diagram below outlines the CCR6 signaling pathway leading to chemotaxis, which is the target of antagonist inhibition.
Caption: Simplified CCR6 signaling pathway leading to chemotaxis.
Troubleshooting Guides
Problem 1: High background signal in my chemotaxis assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Viability is Low: | Check cell viability before and after the assay using a method like trypan blue exclusion or a viability dye for flow cytometry. Ensure cells are healthy and not overly manipulated. |
| Chemoattractant Concentration is too High: | Titrate the CCL20 concentration to find the optimal concentration that gives a robust signal without causing excessive random migration. |
| Incorrect Assay Buffer: | Ensure the assay buffer contains a low concentration of serum or BSA to prevent non-specific cell adhesion and migration. |
| Incubation Time is too Long: | Optimize the incubation time. Excessively long incubations can lead to increased random migration. |
Problem 2: My antagonist shows variable potency between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number: | Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culture. |
| Variability in Primary Cell Donors: | If using primary cells, be aware of donor-to-donor variability in CCR6 expression and responsiveness. Normalize data to a positive control for each donor. |
| Antagonist Degradation: | Ensure proper storage and handling of the antagonist. Prepare fresh dilutions for each experiment. |
| Inconsistent Assay Conditions: | Standardize all assay parameters, including cell density, incubation times, and temperatures. |
Problem 3: The antagonist is effective in cell lines but not in primary cells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Lower CCR6 Expression on Primary Cells: | Quantify CCR6 expression on your primary cells of interest using flow cytometry to ensure sufficient target engagement. |
| Presence of Other Chemokine Receptors: | Primary cells express multiple chemokine receptors. The observed in vivo or ex vivo migration may be driven by other chemokines. Use blocking antibodies for other potential chemokine receptors to confirm the role of CCR6. |
| Antagonist Metabolism or Sequestration: | In complex biological samples like whole blood, the antagonist may be metabolized or bind to plasma proteins, reducing its effective concentration. |
| Different Signaling Thresholds: | Primary cells may have different signaling thresholds or engage in biased agonism, where the antagonist may not block all downstream pathways equally. |
Experimental Protocols
Protocol 1: Transwell Chemotaxis Assay
Objective: To assess the ability of a CCR6 antagonist to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
Materials:
-
CCR6-expressing cells (e.g., Th17 cells, B cells, or a CCR6-transfected cell line)
-
CCL20 (recombinant human or mouse)
-
CCR6 antagonist
-
Assay medium (e.g., RPMI + 0.5% BSA)
-
Transwell inserts (typically 5 µm pore size for lymphocytes)
-
24-well plate
-
Flow cytometer or cell counter
Procedure:
-
Resuspend CCR6-expressing cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
In the bottom wells of the 24-well plate, add assay medium alone (negative control), CCL20 at its EC50-EC80 concentration (positive control), and CCL20 with serial dilutions of the CCR6 antagonist.
-
Add 100 µL of the cell suspension to the top of each Transwell insert.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the bottom well.
-
Count the number of migrated cells using a flow cytometer or a cell counter.
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the positive control.
Protocol 2: Flow Cytometry-Based Calcium Flux Assay
Objective: To measure the inhibition of CCL20-induced intracellular calcium mobilization by a CCR6 antagonist.
Materials:
-
CCR6-expressing cells
-
Calcium-sensitive dye (e.g., Fura Red, Indo-1)
-
CCL20
-
CCR6 antagonist
-
Flow cytometer with time-course acquisition capabilities
-
Ionomycin (positive control)
Procedure:
-
Load the CCR6-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells and resuspend them in an appropriate buffer.
-
Acquire a baseline fluorescence signal on the flow cytometer for approximately 30-60 seconds.
-
Add the CCR6 antagonist at the desired concentration and continue to acquire data for another 60 seconds to ensure it doesn't induce a signal on its own.
-
Add CCL20 at its EC50-EC80 concentration and immediately continue data acquisition for 3-5 minutes to measure the calcium flux.
-
As a positive control for cell loading and viability, add ionomycin at the end of the experiment to induce a maximal calcium response.
-
Analyze the data by plotting the fluorescence ratio over time. The peak fluorescence in the presence of the antagonist should be reduced compared to the CCL20-only control.
Protocol 3: Western Blot for Downstream Signaling
Objective: To assess the inhibition of CCL20-induced phosphorylation of downstream signaling molecules like ERK.
Materials:
-
CCR6-expressing cells
-
CCL20
-
CCR6 antagonist
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Starve the CCR6-expressing cells in serum-free medium for several hours.
-
Pre-incubate the cells with the CCR6 antagonist or vehicle control for 30-60 minutes.
-
Stimulate the cells with CCL20 for a short period (e.g., 5-15 minutes), as phosphorylation events are often transient.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ERK antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
Strip the membrane and re-probe with the anti-total-ERK antibody to ensure equal protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
Quantitative Data Summary
The following table provides a summary of reported antagonist potencies from various studies to serve as a reference.
| Antagonist | Assay Type | Cell Type | Potency (IC50/pIC50) | Reference |
| CCX2553 | Psoriasis mouse model | In vivo | Ameliorated inflammation | |
| PF-07054894 | T cell migration | In vitro/In vivo | Not specified | |
| IDOR-1117-2520 | Calcium Flux | CCR6-expressing cells | IC50 = 62.9 nM | |
| IDOR-1117-2520 | Chemotaxis | B and T cells | Functional inhibition at 50 nM | |
| Exemplified Compound (Roche) | CRE-luciferase reporter | 293FT cells | pIC50 = 7.5 | |
| Exemplified Compound (Roche) | Chemotaxis | Human CD4+ T cells | pIC50 = 8.8 | |
| 1C6 (antibody) | β-arrestin recruitment | hCCR6-overexpressing cells | IC50 = 10.23 nM |
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the CCR6-CCL20 Axis: A Potential Therapeutic Target in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CCR6 antagonists and how do they work? [synapse.patsnap.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of CCR6 Antagonist 1 Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the long-term storage and handling of CCR6 antagonist 1 solutions to ensure experimental success and reproducibility. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound as a solid (powder)?
A1: When stored as a solid in a tightly sealed vial, this compound is stable for extended periods. For optimal long-term stability, it is recommended to store the powder at -20°C, where it can be kept for up to three years.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for many organic compounds.[1][2] It is crucial to use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility and stability of the compound.[3]
Q3: What are the recommended storage conditions for a this compound stock solution in DMSO?
A3: For long-term storage, it is best to store stock solutions at -80°C, which can maintain stability for at least one year. For shorter-term storage, -20°C is acceptable for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Can I store working solutions of this compound diluted in aqueous media?
A4: It is not recommended to store this compound in aqueous solutions for long periods, as many small molecules have limited stability in such media. Prepare fresh working solutions from your DMSO stock for each experiment on the day of use.
Quantitative Data Summary
The stability of this compound solutions is dependent on the storage temperature and solvent. The following table summarizes the recommended storage conditions.
| Form | Solvent | Storage Temperature | Recommended Storage Period |
| Solid (Powder) | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| Stock Solution | DMSO | -20°C | Up to 1 month |
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound solutions.
Issue 1: The compound precipitates out of solution after thawing my DMSO stock.
-
Cause: The solubility of the compound may be exceeded at lower temperatures, or repeated freeze-thaw cycles may have affected the solution's integrity.
-
Solution:
-
Warm the vial to room temperature or briefly in a 37°C water bath.
-
Vortex or sonicate the solution to redissolve the precipitate.
-
Visually confirm that the solution is clear before use.
-
To prevent this issue, prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Issue 2: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium.
-
Cause: This is a common phenomenon known as "precipitation upon dilution." It occurs because the antagonist's solubility is much lower in aqueous solutions than in DMSO.
-
Solution:
-
Pre-warm the aqueous medium: Warming your cell culture medium to 37°C can help improve solubility.
-
Use a two-step dilution: First, create an intermediate dilution of your DMSO stock in a smaller volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of your experimental medium while gently vortexing.
-
Keep the final DMSO concentration low: Ensure the final concentration of DMSO in your cell culture is typically below 0.5%, as higher concentrations can be toxic to cells.
-
Issue 3: I am observing inconsistent results in my experiments using the same stock solution.
-
Cause: The compound may be degrading over time due to improper storage, exposure to light, or oxidation.
-
Solution:
-
Verify storage conditions: Ensure your stock solutions are stored at the recommended temperature and protected from light by using amber vials or wrapping them in foil.
-
Prepare fresh aliquots: If you suspect degradation, discard the old stock and prepare a fresh solution from the solid compound.
-
Perform a stability check: If possible, use an analytical method like HPLC to assess the purity and concentration of your stock solution over time.
-
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If needed, brief sonication or gentle warming to 37°C can aid in complete dissolution.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, tightly sealed vials. Store these aliquots at -80°C for long-term storage or -20°C for short-term use.
General Protocol for a Cell Migration Assay
This protocol provides a general framework for assessing the effect of this compound on CCL20-induced cell migration using a transwell assay.
-
Cell Preparation: Culture CCR6-expressing cells (e.g., certain T cell subsets) and serum-starve them for 2-24 hours before the assay.
-
Assay Setup:
-
Add cell culture medium containing a chemoattractant (e.g., CCL20) to the lower chamber of the transwell plate.
-
In the upper chamber, add the cell suspension in serum-free medium.
-
-
Treatment: Add different concentrations of this compound (prepared by diluting the DMSO stock into the medium immediately before use) to the upper chamber with the cells. Include a vehicle control with the same final DMSO concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migration rate (typically 3-24 hours).
-
Analysis: After incubation, remove non-migrated cells from the top of the transwell membrane. Migrated cells on the bottom of the membrane can be fixed, stained, and counted under a microscope.
Visualizations
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Novel CCR6 Antagonists: Takeda's Compound 35 versus Pfizer's PF-07054894
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent small molecule antagonists of the C-C chemokine receptor 6 (CCR6): Compound 35, developed by Takeda Pharmaceuticals, and PF-07054894, developed by Pfizer. CCR6 is a key regulator of immune cell migration and is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the associated biological pathways and experimental workflows.
Quantitative Efficacy Data
The following table summarizes the available in vitro efficacy data for Compound 35 and PF-07054894. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into consideration when making a direct comparison.
| In Vitro Assay | Compound 35 (Takeda) | PF-07054894 (Pfizer) |
| Cell Migration/Chemotaxis | IC50: ~10 nM (CCL20-induced human B cell migration)[1][2] | IC50: 5.7 nM (CCL20-mediated T Cell chemotaxis)[3] |
| Calcium Mobilization | Data not publicly available | IC50: 7 nM (For precursor compound 17a)[4] |
| β-Arrestin Recruitment | Data not publicly available | Blocked in a β-arrestin assay panel[5] |
| Receptor Binding Affinity | Data not publicly available | Kd: 0.18 µM (For precursor compound 17a) |
| ERK Phosphorylation | Potently inhibited CCL20-induced ERK phosphorylation | Data not publicly available |
| Antagonism Profile | Not specified | Insurmountable antagonist |
Experimental Protocols & Methodologies
Detailed below are representative protocols for the key in vitro assays used to characterize the efficacy of CCR6 antagonists.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of CCR6-expressing cells towards the CCR6 ligand, CCL20.
Principle: A permeable membrane with a specific pore size separates a cell suspension from a lower chamber containing a chemoattractant (CCL20). The antagonist's efficacy is determined by its ability to reduce the number of cells that migrate through the membrane into the lower chamber.
Detailed Protocol (96-well plate format):
-
Cell Preparation:
-
Culture CCR6-expressing cells (e.g., human peripheral blood T cells or B cells) under standard conditions.
-
On the day of the assay, harvest the cells and wash them with a serum-free assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Resuspend the cells in the assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound and Chemoattractant Preparation:
-
Prepare a stock solution of the antagonist (Compound 35 or PF-07054894) in DMSO and make serial dilutions in the assay medium to achieve the desired final concentrations.
-
Prepare a solution of recombinant human CCL20 in the assay medium at a concentration known to induce submaximal chemotaxis (e.g., 50 ng/mL).
-
-
Assay Procedure:
-
Add the CCL20 solution to the lower wells of a 96-well chemotaxis plate.
-
In the upper chamber (transwell insert), add the cell suspension pre-incubated with various concentrations of the antagonist or vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 hours.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., Calcein-AM) and a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration induced by CCL20 binding to CCR6.
Principle: CCR6 is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates signaling pathways leading to the release of calcium from intracellular stores. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
Detailed Protocol:
-
Cell Preparation:
-
Plate CCR6-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CCR6) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add the CCR6 antagonist at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Inject a solution of CCL20 at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the CCL20-induced calcium signal for each antagonist concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations: Signaling Pathway and Experimental Workflow
CCR6 Signaling Pathway
The binding of the chemokine CCL20 to its receptor CCR6 initiates a cascade of intracellular signaling events that are crucial for immune cell migration and activation.
Caption: CCR6 signaling cascade upon CCL20 binding.
Experimental Workflow for CCR6 Antagonist Evaluation
The in vitro characterization of a novel CCR6 antagonist typically follows a standardized workflow to assess its potency and mechanism of action.
Caption: Workflow for in vitro CCR6 antagonist characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a novel series of potent and selective CCR6 inhibitors as biological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule Antagonists and Monoclonal Antibodies Targeting CCR6
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 6 (CCR6) has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis. This receptor, primarily expressed on T helper 17 (Th17) cells, regulatory T cells (Tregs), and other immune cells, plays a pivotal role in mediating their migration to sites of inflammation through its interaction with its unique ligand, CCL20. Consequently, the development of agents that can block the CCR6/CCL20 axis is of significant interest. This guide provides an objective comparison of two principal therapeutic modalities targeting CCR6: small molecule antagonists and monoclonal antibodies, supported by available preclinical experimental data.
Mechanism of Action: A Tale of Two Approaches
Small molecule antagonists are chemically synthesized compounds with low molecular weight that can typically be administered orally. They are designed to penetrate tissues and cells to bind to the CCR6 receptor, thereby preventing its activation by CCL20. These molecules can act as allosteric modulators, binding to sites on the receptor distinct from the ligand-binding pocket, inducing conformational changes that inhibit signaling.
In contrast, monoclonal antibodies (mAbs) are large protein therapeutics produced using recombinant DNA technology. Administered via injection, mAbs exhibit high specificity and affinity for their target. Anti-CCR6 mAbs typically bind to the extracellular domains of the receptor, directly blocking the interaction with CCL20 and subsequent intracellular signaling cascades.
Quantitative Comparison of Preclinical Candidates
The following tables summarize the available quantitative data for representative small molecule CCR6 antagonists and a monoclonal antibody from preclinical studies. This data allows for a direct comparison of their potency and characteristics.
Table 1: In Vitro Potency of Small Molecule CCR6 Antagonists
| Compound | Assay Type | Species | IC50 (nM) | Source |
| IDOR-1117-2520 | FLIPR (Calcium Flux) | Human | 62.9 | |
| Receptor Internalization | Human | 20 | ||
| hERG | Human | 9400 | ||
| PF-07054894 | β-arrestin | Human | N/A | [1] |
| Chemotaxis (Human T cells) | Human | Potent, insurmountable inhibition | [1] | |
| CCX2553 | Chemotaxis | N/A | N/A (Effective in murine models) | |
| MR120 | Chemotaxis | N/A | N/A (Effective in murine models) |
Table 2: In Vitro Characteristics of Anti-CCR6 Monoclonal Antibodies
| Antibody | Assay Type | Species | IC50 (nM) | Binding Affinity (KD) | Source |
| 1C6 | β-arrestin Recruitment | Human | 10.23 | N/A | |
| Calcium Mobilization | Human | No inhibition | N/A | ||
| Chemotaxis | Human | Reduces migration | N/A | ||
| C6Mab-19 | Flow Cytometry | Human | N/A | 0.3 nM (CHO/hCCR6), 0.69 nM (HepG2), 0.18 nM (HuH-7) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of CCR6 antagonism, it is crucial to visualize the signaling cascade and the experimental approaches used to evaluate these therapeutics.
CCR6 Signaling Pathway
Upon binding of its ligand CCL20, CCR6 initiates a cascade of intracellular events. This process is primarily mediated through G-protein dependent and independent pathways. The Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of downstream kinases like ERK1/2. Additionally, CCR6 activation can trigger a G-protein independent pathway involving β-arrestin, which can act as a scaffold for other signaling molecules.
Experimental Workflow: Evaluating Antagonist Efficacy
A typical workflow to assess the efficacy of a potential CCR6 antagonist involves a series of in vitro assays, starting with binding and progressing to functional cellular responses.
Detailed Experimental Protocols
Chemotaxis Assay
This assay evaluates the ability of an antagonist to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
-
Cells: Use a cell line stably expressing human CCR6 (e.g., RBL-2H3 cells) or primary immune cells known to express CCR6 (e.g., human Th17 cells).
-
Apparatus: A multi-well chemotaxis chamber with a porous membrane (e.g., Transwell™ inserts with 8 µm pores).
-
Procedure:
-
Resuspend CCR6-expressing cells in assay buffer (e.g., DMEM with 0.2% BSA) to a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of the antagonist or vehicle control for 30 minutes at 37°C.
-
Add CCL20 (e.g., 125 nM) to the lower chamber of the chemotaxis plate. Add assay buffer without CCL20 to control wells.
-
Add the pre-incubated cell suspension to the upper chamber (the Transwell™ insert).
-
Incubate the plate for a specified period (e.g., 22-24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Elute the stain and quantify the absorbance using a plate reader, or count the migrated cells under a microscope.
-
Calculate the chemotactic index and the IC50 value for the antagonist.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration that occurs upon CCR6 activation.
-
Cells: A cell line stably co-expressing human CCR6 and a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) or a reporter system coupled to calcium release.
-
Apparatus: A fluorescence plate reader capable of kinetic reading.
-
Procedure:
-
Plate the CCR6-expressing cells in a multi-well plate (e.g., 384-well) and culture for 48 hours.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist or vehicle control to the wells and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject a solution of CCL20 to stimulate the cells and continue recording the fluorescence to measure the calcium flux.
-
Analyze the data to determine the inhibition of the calcium response and calculate the IC50 value of the antagonist.
-
Receptor Binding Assay
This assay quantifies the affinity of the antagonist for the CCR6 receptor.
-
Materials: Membranes from cells overexpressing human CCR6, a radiolabeled ligand (e.g., [125I]-CCL20), and the unlabeled antagonist.
-
Apparatus: A filtration device and a scintillation counter.
-
Procedure:
-
In a multi-well plate, combine the CCR6-containing cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled antagonist.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the binding affinity (Ki).
-
Concluding Remarks
Both small molecule antagonists and monoclonal antibodies present viable strategies for targeting the CCR6/CCL20 axis in inflammatory diseases. Small molecules offer the convenience of oral administration but may face challenges in terms of specificity and potential off-target effects. Monoclonal antibodies boast high specificity and affinity, potentially leading to fewer off-target effects, but require parenteral administration and can be more expensive to produce.
The preclinical data presented in this guide highlights the progress made in developing potent inhibitors for both modalities. The choice between a small molecule and a monoclonal antibody for a specific therapeutic indication will depend on a variety of factors, including the desired pharmacokinetic profile, the chronicity of the disease, and the target patient population. Further clinical investigation is necessary to fully elucidate the therapeutic potential and safety of these promising CCR6-targeting agents.
References
selectivity profile of CCR6 antagonist 1 against other chemokine receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the novel CCR6 antagonist, PF-07054894, against other chemokine receptors. The data presented is based on preclinical findings and aims to offer an objective overview for researchers in immunology and drug discovery.
Introduction to PF-07054894
PF-07054894 is a potent, orally bioavailable small molecule antagonist of the C-C chemokine receptor 6 (CCR6). The CCR6-CCL20 axis is a critical pathway in the migration of Th17 cells and other immune cells to sites of inflammation, making it a promising therapeutic target for a variety of autoimmune and inflammatory diseases. The selectivity of any new antagonist is a critical parameter, determining its potential for on-target efficacy versus off-target side effects.
Selectivity Profile of PF-07054894
The selectivity of PF-07054894 has been evaluated against a broad range of G protein-coupled receptors (GPCRs), including a focused panel of chemokine receptors.
Quantitative Analysis of Antagonist Activity
The following table summarizes the inhibitory activity of PF-07054894 against CCR6 and other chemokine receptors for which data is available.
| Receptor Target | Assay Type | Ligand | Cell Type | IC50 (nM) | Fold Selectivity vs. CCR6 | Reference |
| CCR6 | Chemotaxis | CCL20 | Human T cells | 5.8 | - | [1] |
| CXCR2 | Chemotaxis | CXCL1 | Human Neutrophils | 524 | 90 | [1] |
| CCR7 | β-arrestin | CCL19 | Recombinant | - | >50 | [2][3] |
| Other Chemokine Receptors | β-arrestin | Various | Recombinant | >10,000 | >1724 | [1] |
| Broad Panel (168 GPCRs) | β-arrestin | Various | Recombinant | No significant activity | High |
Note: For CCR7, a specific IC50 value was not provided in the primary literature, but the functional selectivity was reported to be at least 50-fold less than CCR6. For the broader chemokine receptor panel and the 168 GPCR panel, no significant antagonist activity was observed at a concentration of 10 µM.
Experimental Methodologies
The selectivity data presented above was generated using a combination of functional assays. Below are detailed descriptions of the key experimental protocols.
β-Arrestin Recruitment Assay (PathHunter®)
This assay is a common method for determining the interaction of a ligand or antagonist with a GPCR by measuring the recruitment of β-arrestin to the activated receptor.
Principle: The PathHunter® β-arrestin assay utilizes enzyme fragment complementation (EFC). The GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon activation of the GPCR by a ligand, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This proximity allows the fragments to reconstitute into an active enzyme, which then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment. For antagonist testing, the assay is performed in the presence of a known agonist, and the ability of the antagonist to inhibit the agonist-induced signal is measured.
Detailed Protocol:
-
Cell Culture and Plating: PathHunter® cells stably co-expressing the ProLink™-tagged GPCR of interest and the Enzyme Acceptor-tagged β-arrestin are cultured according to the manufacturer's instructions. Cells are harvested and plated into 384-well white, solid-bottom assay plates and incubated overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Test compounds, including PF-07054894 and reference antagonists, are serially diluted to the desired concentrations in assay buffer.
-
Antagonist Assay: The test compound is added to the plated cells and incubated for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation: A pre-determined concentration (typically EC80) of the cognate agonist for the specific receptor is then added to the wells.
-
Incubation: The plate is incubated for 90 minutes at 37°C.
-
Detection: PathHunter® Detection Reagent is added to each well, and the plate is incubated for 60 minutes at room temperature in the dark.
-
Data Acquisition: Chemiluminescence is read using a standard plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the signal from the agonist alone, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
Chemotaxis Assay (Transwell)
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Principle: The assay uses a two-chamber system separated by a microporous membrane (e.g., Transwell® insert). Cells are placed in the upper chamber, and a chemoattractant (the chemokine ligand) is placed in the lower chamber. Cells migrate through the pores in the membrane towards the chemoattractant. The number of cells that have migrated to the lower chamber is quantified. In an antagonist assay, the ability of a test compound to block this migration is measured.
Detailed Protocol:
-
Cell Preparation: Human T cells (for CCR6 and CCR7) or neutrophils (for CXCR2) are isolated from healthy donors. The cells are washed and resuspended in assay buffer (e.g., RPMI with 0.5% BSA) at a specific concentration (e.g., 1 x 10^6 cells/mL).
-
Compound Incubation: The cell suspension is incubated with various concentrations of PF-07054894 or vehicle control for 30 minutes at room temperature.
-
Assay Setup: The chemoattractant (e.g., CCL20 for CCR6, CCL19 for CCR7, or CXCL1 for CXCR2) is added to the lower wells of a 24-well or 96-well chemotaxis plate.
-
Cell Seeding: The Transwell® inserts (with a pore size appropriate for the cell type, e.g., 5 µm) are placed into the wells, and the cell suspension pre-incubated with the antagonist is added to the top of the inserts.
-
Incubation: The plate is incubated for a specific period (e.g., 2-4 hours) at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Cell Quantification: After incubation, the inserts are removed. The cells that have migrated to the lower chamber are collected and counted using a flow cytometer or a cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells in the presence of the chemoattractant alone. The percent inhibition is calculated, and IC50 values are determined.
Calcium Mobilization Assay (FLIPR)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon GPCR activation.
Principle: Many chemokine receptors, upon ligand binding, signal through the Gαq pathway, leading to the release of calcium from intracellular stores. This transient increase in intracellular calcium can be detected using fluorescent calcium-sensitive dyes (e.g., Fluo-4 AM). A Fluorometric Imaging Plate Reader (FLIPR) allows for the real-time measurement of these fluorescence changes in a high-throughput format. In an antagonist assay, the ability of a test compound to block the agonist-induced calcium flux is measured.
Detailed Protocol:
-
Cell Culture and Plating: Cells expressing the chemokine receptor of interest are plated in 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a masking agent to reduce extracellular fluorescence for 1-2 hours at 37°C.
-
Compound Addition: The assay plate is placed in the FLIPR instrument. The test compound (PF-07054894) is added to the wells, and the baseline fluorescence is measured.
-
Agonist Addition and Signal Detection: The cognate agonist is then added to the wells, and the fluorescence intensity is monitored in real-time. The increase in fluorescence upon agonist addition corresponds to the calcium mobilization.
-
Data Analysis: The magnitude of the calcium response (e.g., peak fluorescence intensity) is measured. The inhibitory effect of the antagonist is determined by comparing the response in the presence of the antagonist to the response with the agonist alone. IC50 values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Simplified CCR6 signaling pathway and the point of intervention for the antagonist PF-07054894.
Caption: General experimental workflow for determining the selectivity profile of a CCR6 antagonist.
Conclusion
The available preclinical data indicates that PF-07054894 is a highly potent and selective antagonist of CCR6. Its activity against other chemokine receptors, such as CXCR2 and CCR7, is significantly lower. Furthermore, broad panel screening suggests minimal off-target activity against a wide range of other GPCRs. This high selectivity profile supports its further development as a targeted therapy for CCR6-mediated inflammatory diseases. Further clinical studies will be essential to confirm this selectivity profile in humans and to evaluate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (PF-07054894) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of CCR6 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo performance of various C-C chemokine receptor type 6 (CCR6) inhibitors based on available preclinical data. While direct head-to-head studies are limited, this document synthesizes findings from individual studies to facilitate an informed comparison.
The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, CCL20, play a pivotal role in the migration and recruitment of T helper 17 (Th17) cells and regulatory T (Treg) cells to sites of inflammation.[1][2][3] This axis is a key driver in the pathogenesis of various autoimmune and inflammatory diseases, making CCR6 an attractive therapeutic target.[2][4] This guide summarizes the in vivo efficacy of several CCR6 inhibitors, details the experimental protocols used in these studies, and provides visual representations of the CCR6 signaling pathway and a general experimental workflow.
Comparative In Vivo Efficacy of CCR6 Inhibitors
The following table summarizes the in vivo performance of different classes of CCR6 inhibitors—monoclonal antibodies and small molecules—in various preclinical models of inflammatory diseases. The data is compiled from separate studies, and direct comparison should be considered with caution due to variations in experimental design.
| Inhibitor Class | Inhibitor Name | Animal Model | Disease Model | Key Efficacy Findings |
| Monoclonal Antibody | Anti-hCCR6 mAb (h6H12) | Humanized CCR6 knock-in mice | Experimental Autoimmune Encephalomyelitis (EAE) | Attenuated clinical symptoms and reduced infiltration of inflammatory cells in the central nervous system. |
| Imiquimod-induced Psoriasis | Completely abolished all signs of inflammation. | |||
| Small Molecule | CCX9664 | Preclinical in vivo model | Psoriasis | Reduced skin inflammation and the number of IL-17 secreting T cells, with efficacy comparable to an anti-IL-17 receptor antibody. |
| Small Molecule | Compound 1b | Murine model | TNBS-induced Colitis & Zymosan-induced Peritonitis | Validated efficacy in both models, providing proof-of-principle for pharmacological modulation of the CCL20/CCR6 axis in IBD. |
| Small Molecule | IDOR-1117-2520 | Mouse model | Lung Inflammation | Efficiently inhibited the migration of targeted CCR6+ cells into the bronchoalveoli. |
| Small Molecule | PF-07054894 | Mouse model | Interleukin-23-induced Skin Inflammation | Inhibited ear swelling to a similar extent as genetic ablation of CCR6. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are protocols for key experimental models cited in the comparison of CCR6 inhibitors.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis.
-
Induction: EAE is induced in mice, such as C57BL/6 or humanized CCR6 knock-in mice, by immunization with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.
-
Inhibitor Treatment: The CCR6 inhibitor (e.g., anti-hCCR6 mAb) or a vehicle control is administered at specified doses and schedules, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Histological Analysis: At the end of the study, spinal cords and brains are collected for histological analysis to assess immune cell infiltration and demyelination.
Imiquimod-Induced Psoriasis Model
This model mimics the inflammatory skin condition psoriasis.
-
Induction: A daily topical dose of imiquimod cream (e.g., 5%) is applied to the shaved back and/or ear of the mice for a set number of days (e.g., 5-7 days).
-
Inhibitor Treatment: The CCR6 inhibitor or vehicle control is administered systemically (e.g., intraperitoneally) or topically according to the study design.
-
Assessment of Skin Inflammation: Skin inflammation is assessed daily by measuring parameters such as skin thickness (using a caliper), erythema (redness), and scaling, each scored on a scale (e.g., 0-4). The cumulative score serves as an index of disease severity.
Visualizing the Mechanism and a General Experimental Approach
To better understand the context of these in vivo studies, the following diagrams illustrate the CCR6 signaling pathway and a generalized workflow for evaluating CCR6 inhibitors in vivo.
Caption: CCR6 Signaling Pathway.
Caption: In Vivo CCR6 Inhibitor Evaluation Workflow.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the CCR6-CCL20 axis prevents regulatory T cell recruitment and sensitizes head and neck squamous cell carcinoma to radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating CCR6 Antagonist Activity: A Comparative Guide Using Knockout Mice Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C-C chemokine receptor type 6 (CCR6) antagonists, with a focus on the validation of their activity using knockout mouse models. The performance of these antagonists is supported by experimental data, and detailed methodologies for key experiments are provided.
The Role of CCR6 in Inflammatory Diseases
C-C chemokine receptor type 6 (CCR6) is a key regulator of immune cell trafficking, playing a crucial role in the pathogenesis of various inflammatory and autoimmune diseases.[1] Its exclusive ligand, CCL20, mediates the migration of Th17 cells, regulatory T cells (Tregs), and other immune cells to sites of inflammation.[1] This central role in orchestrating inflammatory responses makes CCR6 an attractive therapeutic target for diseases such as psoriasis and multiple sclerosis. The validation of CCR6 antagonists often involves the use of knockout mice, which provide a crucial in vivo platform to assess the efficacy and mechanism of action of these novel therapeutic agents.
CCR6 Signaling Pathway
The binding of CCL20 to CCR6 initiates a cascade of intracellular signaling events. This process is primarily G-protein dependent, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.
Experimental Workflow for In Vivo Validation of CCR6 Antagonists
The validation of a CCR6 antagonist typically follows a structured workflow, beginning with the induction of a disease model in knockout mice and culminating in the analysis of various pathological and immunological parameters.
Comparison of CCR6 Antagonists
This section compares three CCR6 antagonists that have been validated using knockout mouse models: a humanized monoclonal antibody (h6H12 Fc-KO), and two small molecule inhibitors (CCX2553 and IDOR-1117-2520).
| Antagonist | Type | Target | Knockout Mouse Model Used |
| h6H12 Fc-KO | Humanized Monoclonal Antibody | Human CCR6 | hCCR6-Tg/mCCR6-/- |
| CCX2553 | Small Molecule | CCR6 | Not explicitly stated in available reviews, likely wild-type or specific disease models. |
| IDOR-1117-2520 | Small Molecule | CCR6 | Wild-type mice in disease models where CCR6 is crucial. |
In-Depth Analysis of Antagonist Validation
Humanized Anti-hCCR6 Monoclonal Antibody (h6H12 Fc-KO)
A fully humanized monoclonal antibody, h6H12 Fc-KO, has been developed to specifically antagonize human CCR6. Its efficacy was validated in transgenic mice expressing human CCR6 under the control of its native promoter on a murine CCR6 knockout background (hCCR6-Tg/mCCR6-/-). This model allows for the direct assessment of the antagonist's effect on the human receptor in an in vivo setting.
Efficacy Data:
| Treatment Group | Mean Clinical Score (Day 24) | Infiltrating CD4+ T cells in CNS (cells x 10^5) |
| Isotype Control | ~3.5 | ~8.0 |
| h6H12 Fc-KO (5 mg/kg) | ~1.5 | ~2.5 |
| Anti-IL-17 mAb | ~2.0 | ~3.0 |
| P < 0.05 compared to Isotype Control |
Experimental Protocol:
-
Mice: hCCR6-Tg/mCCR6-/- mice were used.
-
EAE Induction: Mice were immunized with myelin oligodendrocyte glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.
-
Treatment: Mice were treated with h6H12 Fc-KO (5 mg/kg, intraperitoneally) on days 8 and 13 post-immunization.
-
Assessment: Clinical signs of EAE were scored daily. On day 24, brains and spinal cords were collected for histological analysis and flow cytometry to quantify infiltrating immune cells.
Efficacy Data:
| Treatment Group | Ear Thickness (mm, Day 6) | Infiltrating CD45+ cells in Skin (cells x 10^5) |
| Isotype Control | ~0.45 | ~15 |
| h6H12 Fc-KO (10 mg/kg) | ~0.20 | ~5 |
| Anti-IL-17 mAb | ~0.25 | ~7 |
| P < 0.05 compared to Isotype Control |
Experimental Protocol:
-
Mice: hCCR6-Tg/mCCR6-/- mice were used.
-
Psoriasis Induction: A daily topical dose of 62.5 mg of imiquimod cream (5%) was applied to the shaved back and right ear for 6 consecutive days.
-
Treatment: h6H12 Fc-KO (10 mg/kg, intraperitoneally) was administered on days 0, 2, and 4.
-
Assessment: Ear thickness was measured daily. On day 6, skin samples were collected for histological analysis and flow cytometry to quantify infiltrating immune cells.
CCX2553
CCX2553 is a small molecule antagonist of CCR6. Preclinical studies have demonstrated its efficacy in murine models of psoriasis.
Efficacy Data (Qualitative Summary from Reviews):
Subcutaneous administration of CCX2553 was shown to ameliorate skin inflammation in both the IL-23-induced ear swelling and the topical imiquimod models.[1] This was associated with a significant reduction in the number of IL-17-secreting γδ T cells in the inflamed skin.[1] The anti-inflammatory effects of CCX2553 in the imiquimod model were reported to be comparable to those of anti-IL-17RA treatment.[1]
Experimental Protocol (General description from available literature):
-
Mice: Standard laboratory mouse strains (e.g., C57BL/6) were likely used.
-
Psoriasis Induction: Psoriasis-like skin inflammation was induced by either intradermal injection of IL-23 or topical application of imiquimod cream.
-
Treatment: CCX2553 was administered subcutaneously.
-
Assessment: Efficacy was evaluated by measuring parameters such as ear thickness and by analyzing the infiltration of immune cells, particularly IL-17-producing γδ T cells, in the skin.
IDOR-1117-2520
IDOR-1117-2520 is another orally available small molecule antagonist of CCR6 that has shown promise in preclinical models of skin inflammation.
Efficacy Data (Qualitative Summary from recent publications):
IDOR-1117-2520 dose-dependently reduced the infiltration of CCR6+ immune cells into inflamed skin and was found to be as effective as IL-17 and IL-23 inhibition in these models. The treatment resulted in a significant reduction in ear thickness.
Experimental Protocol (General description from available literature):
-
Mice: Standard laboratory mouse strains were used.
-
Psoriasis Induction: Skin inflammation was induced using either the Aldara® (imiquimod) model or by intradermal injections of IL-23.
-
Treatment: IDOR-1117-2520 was administered orally.
-
Assessment: The primary endpoints included the measurement of ear thickness and the characterization of immune cell infiltration in the skin using flow cytometry and RNA sequencing.
Conclusion
The validation of CCR6 antagonists using knockout mouse models provides compelling evidence for their therapeutic potential in inflammatory diseases. The humanized monoclonal antibody h6H12 Fc-KO, tested in a sophisticated humanized mouse model, demonstrates significant efficacy in both EAE and psoriasis models. The small molecule antagonists, CCX2553 and IDOR-1117-2520, also show promising results in preclinical models of psoriasis, highlighting the potential for orally available CCR6-targeted therapies. Further research and clinical trials will be crucial to translate these promising preclinical findings into effective treatments for patients suffering from CCR6-mediated diseases.
References
A Comparative Analysis of CCR6 Antagonists: CCR6 Antagonist 1 vs. IDOR-1117-2520
In the landscape of therapeutic development for autoimmune and inflammatory diseases, the C-C chemokine receptor 6 (CCR6) has emerged as a promising target. This receptor, primarily expressed on various immune cells, including T helper 17 (Th17) cells, B cells, and dendritic cells, plays a pivotal role in cell migration to sites of inflammation through its interaction with the chemokine CCL20.[1][2] The development of CCR6 antagonists aims to disrupt this pathway, thereby mitigating the pathological immune responses characteristic of diseases such as psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[3][4] This guide provides a detailed comparison of two such antagonists: CCR6 Antagonist 1 and IDOR-1117-2520, presenting their efficacy based on available preclinical data.
Overview of the Antagonists
This compound is a chemical compound identified as an effective inhibitor of the CCL20/CCR6 axis.[5] It has been utilized in research focused on autoimmune-mediated inflammatory conditions, particularly IBD.
IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of CCR6. Developed by Idorsia Pharmaceuticals, it has shown significant efficacy in preclinical models of skin inflammation and is currently being evaluated in a Phase 1 clinical trial for autoimmune diseases.
Comparative Efficacy: In Vitro and In Vivo Studies
The following tables summarize the available quantitative data on the efficacy of this compound and IDOR-1117-2520 from various experimental models.
In Vitro Efficacy Data
| Parameter | This compound | IDOR-1117-2520 | Reference |
| Target | CCR6 | CCR6 | |
| Mechanism of Action | Inhibits CCL20/CCR6 axis | Selective and insurmountable antagonist of CCR6 | |
| IC50 (β-arrestin recruitment) | Inhibits at 30 nM - 300 µM | 30 nM (human CCR6) | |
| IC50 (Calcium Mobilization) | Not explicitly stated | 63 nM (CCL20-mediated) | |
| Cell Migration Inhibition | Blocks CCL20-induced CD4+ T cell migration at 50 µM | Dose-dependently inhibits migration of human and murine CCR6+ immune cells | |
| hERG IC50 | Not explicitly stated | 9.4 µM |
In Vivo Efficacy Data
| Model | This compound | IDOR-1117-2520 | Reference |
| TNBS-induced Colitis (mice) | 1 mg/kg, s.c., twice daily for 3 days, alleviates inflammatory responses | Not reported | |
| Zymosan-induced Peritonitis (mice) | 1 mg/kg, s.c., shows anti-inflammatory effects | Not reported | |
| Aldara®-induced Skin Inflammation (mice) | Not reported | Dose-dependently reduced infiltration of CCR6+ immune cells and ear thickness (0.5 mg/mL in drinking water) | |
| IL-23-induced Skin Inflammation (mice) | Not reported | Reduced ear swelling over 7 days, superior to anti-IL-17A antibody treatment | |
| Mouse Lung Inflammation Model | Not reported | A representative compound from the same chemical class efficiently inhibited migration of targeted CCR6+ cells into bronchoalveoli |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: CCR6 signaling pathway upon CCL20 binding.
Caption: General experimental workflow for evaluating CCR6 antagonists.
Detailed Experimental Protocols
This compound
-
Cell Migration Assay: The effect of this compound on cell migration was assessed using CD4+ T cells. The cells were subjected to CCL20 (500 ng/mL) to induce migration in a transwell assay. This compound was added at concentrations of 0.5, 5, and 50 µM for 3 hours. Inhibition of migration was observed at the 50 µM concentration.
-
miniGi and β-arrestin-1 Recruitment Assays: To determine the antagonist's effect on downstream signaling, miniGi and β-arrestin-1 recruitment to CCR6 was measured. The antagonist was tested at concentrations ranging from 30 nM to 300 µM for 20 minutes in the presence of CCL20 (for CCR6) or CCL5 (for CCR5 as a control).
-
In Vivo TNBS-induced Colitis Model: A murine model of colitis was induced by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS). Mice were treated with this compound at a dose of 1 mg/kg via subcutaneous injection twice daily for 3 days. The efficacy was evaluated by observing general health conditions, macroscopic injury to the colon, and neutrophil infiltration in the colon and lungs.
-
In Vivo Zymosan-induced Peritonitis Model: Peritonitis was induced in mice by intraperitoneal injection of zymosan. This compound was administered subcutaneously at 1 mg/kg twice, once before and once after the zymosan treatment. The anti-inflammatory effect was determined by measuring the total protein content and myeloperoxidase activity in the peritoneal lavage.
IDOR-1117-2520
-
Calcium Mobilization Assay (FLIPR): The potency of IDOR-1117-2520 in blocking CCL20-induced calcium flow was measured using a Fluorometric Imaging Plate Reader (FLIPR) assay in cells recombinantly expressing human CCR6. This yielded an IC50 value of 63 nM.
-
β-arrestin Recruitment Assay: The inhibitory effect on β-arrestin recruitment to human CCR6 was determined, resulting in an IC50 of 30 nM.
-
In Vivo Aldara® and IL-23-induced Skin Inflammation Models: These mouse models mimic human psoriasis. For the Aldara® model, the cream was applied to the mouse ear to induce inflammation. IDOR-1117-2520 was administered orally in the drinking water at a concentration of 0.5 mg/mL for 8 days. In the IL-23 model, the cytokine was injected to induce dermatitis. Efficacy was assessed by measuring ear thickness and analyzing the infiltration of CCR6+ immune cells in the inflamed skin using flow cytometry and RNA sequencing.
-
Pharmacokinetic Studies: The pharmacokinetic properties of IDOR-1117-2520 were evaluated in rats and dogs after oral and intravenous administration to determine parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and tmax (time to maximum concentration).
Conclusion
References
- 1. What are CCR6 modulators and how do they work? [synapse.patsnap.com]
- 2. cusabio.com [cusabio.com]
- 3. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the CCR6-CCL20 Axis: A Potential Therapeutic Target in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CCR | TargetMol [targetmol.com]
Navigating the Selectivity Landscape: A Comparative Analysis of CCR6 Antagonist Off-Target Effects on CXCR4 Signaling
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the selectivity of CCR6 antagonists with a focus on potential off-target interactions with the CXCR4 signaling pathway. This guide provides supporting experimental data, detailed protocols, and visual pathway representations to aid in the objective assessment of compound performance.
The C-C chemokine receptor 6 (CCR6) has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases due to its critical role in the migration of Th17 cells. However, as with the development of any targeted therapy, a thorough understanding of a compound's selectivity profile is paramount to predict its efficacy and potential for adverse effects. A key concern in the development of chemokine receptor antagonists is the potential for off-target activity on closely related receptors, such as the C-X-C chemokine receptor type 4 (CXCR4). Both CCR6 and CXCR4 are G protein-coupled receptors (GPCRs) that share downstream signaling components, and their respective signaling pathways are known to crosstalk, particularly in the context of cancer progression. This guide provides a comparative analysis of the off-target effects of selected CCR6 antagonists on CXCR4 signaling, offering a valuable resource for the scientific community.
Quantitative Comparison of Antagonist Selectivity
To provide a clear overview of the selectivity of different chemokine receptor antagonists, the following table summarizes the available quantitative data for two investigational CCR6 antagonists, PF-07054894 and IDOR-1117-2520, and the well-characterized CXCR4 antagonist, Plerixafor (AMD3100).
| Compound | Primary Target | Primary Target IC50 (nM) | Off-Target Receptor | Off-Target Activity (IC50 in nM) |
| PF-07054894 | CCR6 | 7 (calcium flux) | CXCR4 | >10,000 |
| CCR7 | Active (surmountable) | |||
| CXCR2 | 23 (chemotaxis) | |||
| IDOR-1117-2520 | CCR6 | 63 (calcium flux) | CXCR4 | >10,000 |
| Plerixafor (AMD3100) | CXCR4 | 40.4 (binding affinity) | CCR6 | Not reported, presumed inactive |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding of its natural ligand.
Signaling Pathway Overview
To understand the potential impact of off-target antagonist activity, it is crucial to visualize the signaling cascades initiated by CCR6 and CXCR4 activation.
CCR6 Signaling Pathway
Activation of CCR6 by its unique ligand, CCL20, primarily couples to the Gαi subunit of the heterotrimeric G protein. This initiates a cascade of downstream events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2. These pathways are instrumental in mediating cellular responses like chemotaxis, proliferation, and survival.[1][2]
CXCR4 Signaling Pathway
The interaction of CXCR4 with its ligand, CXCL12, also predominantly signals through the Gαi protein. This leads to the activation of similar downstream effectors as CCR6, including the PI3K-Akt and ERK pathways, which regulate cell migration, proliferation, and survival.[3][4][5] Additionally, CXCR4 signaling can involve β-arrestin recruitment, which can mediate G protein-independent signaling.
Experimental Protocols
The assessment of off-target effects on GPCR signaling relies on a battery of well-established in vitro assays. Below are detailed methodologies for key experiments used to determine the selectivity of chemokine receptor antagonists.
Experimental Workflow for Assessing Off-Target Effects
A systematic approach is essential to characterize the selectivity profile of a novel antagonist. The following workflow outlines the key experimental stages.
Calcium Mobilization Assay
This assay is a primary functional screen for GPCRs that couple to Gαq or Gαi (via the βγ subunits). It measures the transient increase in intracellular calcium concentration upon receptor activation.
-
Cell Lines: HEK293 or CHO cells stably expressing the target receptor (e.g., CCR6 or CXCR4).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist (CCL20 for CCR6, CXCL12 for CXCR4).
-
Antagonist being tested.
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare the dye-loading solution by mixing the fluorescent dye with Pluronic F-127 in HBSS.
-
Remove the culture medium and add the dye-loading solution to the cells. Incubate for 1 hour at 37°C.
-
Wash the cells with HBSS.
-
Add the antagonist at various concentrations and incubate for a specified time.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the agonist and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the agonist response and the inhibitory effect of the antagonist.
-
cAMP Accumulation Assay
This assay is used to assess the activity of GPCRs that couple to Gαs (increase cAMP) or Gαi (decrease cAMP).
-
Cell Lines: HEK293 or CHO cells stably expressing the target receptor.
-
Reagents:
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin (to stimulate adenylyl cyclase and measure Gαi-mediated inhibition).
-
Agonist and antagonist.
-
-
Procedure:
-
Seed cells in a suitable multi-well plate and culture overnight.
-
Pre-treat cells with the antagonist at various concentrations.
-
For Gαi-coupled receptors, stimulate the cells with forskolin in the presence or absence of the agonist. For Gαs-coupled receptors, stimulate with the agonist alone.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
The amount of cAMP produced is inversely proportional to the activity of a Gαi-coupled receptor and directly proportional to the activity of a Gαs-coupled receptor.
-
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK pathway, a common downstream signaling event for many GPCRs.
-
Cell Lines: Cells endogenously or recombinantly expressing the target receptor.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
-
Procedure:
-
Culture cells to near confluency and serum-starve overnight.
-
Pre-treat cells with the antagonist at various concentrations.
-
Stimulate cells with the agonist for a short period (typically 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the level of ERK phosphorylation.
-
Conclusion
The development of selective CCR6 antagonists holds great promise for the treatment of various inflammatory diseases. The data presented in this guide indicate that highly selective CCR6 antagonists, such as IDOR-1117-2520, with minimal to no off-target activity on CXCR4, have been successfully developed. The CCR6 antagonist PF-07054894 also demonstrates a high degree of selectivity against CXCR4, although it exhibits some activity at other chemokine receptors like CCR7 and CXCR2.
The lack of significant off-target effects on CXCR4 for these lead compounds is a positive indication for their potential clinical safety and efficacy profile, as it minimizes the risk of unintended modulation of the crucial CXCL12/CXCR4 axis. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of the selectivity of novel CCR6 antagonists. By employing these standardized assays, researchers can confidently characterize the pharmacological profile of their compounds and make informed decisions in the drug development process. This commitment to rigorous selectivity profiling is essential for advancing the next generation of safe and effective chemokine receptor-targeted therapies.
References
Benchmarking CCR6 Antagonist 1 Against Commercially Available Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CCR6 Antagonist 1, a small molecule inhibitor of the CCL20/CCR6 axis, against a selection of commercially available monoclonal antibodies targeting the C-C chemokine receptor 6 (CCR6). This resource is designed to assist researchers in selecting the most appropriate tool for their studies in autoimmune-mediated inflammatory diseases and other CCR6-related research areas.
Introduction to CCR6 and its Antagonism
C-C chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various immune cells, including T helper 17 (Th17) cells, regulatory T cells (Tregs), and B cells. Its exclusive ligand is the chemokine CCL20. The CCR6/CCL20 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis, by directing immune cells to sites of inflammation.
Targeting the CCR6 pathway presents a promising therapeutic strategy. This can be achieved through two primary modalities: small molecule antagonists and monoclonal antibodies. Small molecule antagonists, like this compound, can offer advantages in terms of oral bioavailability and tissue penetration. Monoclonal antibodies, on the other hand, can provide high specificity and long half-lives. This guide will delve into a comparative analysis of these two approaches, providing available performance data and detailed experimental protocols for their evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and representative commercially available CCR6 antibodies. It is important to note that comprehensive, directly comparable quantitative data for all commercial antibodies is not always publicly available from manufacturers.
Table 1: Small Molecule CCR6 Antagonists
| Compound | Type | Mechanism of Action | IC50 | Functional Assay | Manufacturer | Catalog Number |
| This compound | Small Molecule Antagonist | Inhibits the CCL20/CCR6 axis | 50 µM (for migration inhibition) | CD4+ T cell migration | MedChemExpress | HY-151435 |
| CCR6 inhibitor 1 | Small Molecule Inhibitor | Potent and selective CCR6 inhibitor | 6 nM (human CCR6) | Not specified | MedChemExpress | HY-112701 |
Table 2: Commercially Available Anti-CCR6 Monoclonal Antibodies
| Antibody (Clone) | Host Species | Applications | Manufacturer | Catalog Number | Reported Quantitative Data |
| G034E3 | Mouse | Flow Cytometry, IHC | BioLegend | 353402 | Not specified on datasheet |
| 11A9 | Mouse | Flow Cytometry | BD Biosciences | 559562 | Not specified on datasheet |
| MAB590 | Rat | Flow Cytometry, IHC | R&D Systems | MAB590 | Not specified on datasheet |
| R6H1 | Mouse | Flow Cytometry, WB | Thermo Fisher | 14-1969-82 | Not specified on datasheet |
| MM0066-3L1 | Mouse | Flow Cytometry, IHC-P | Abcam | ab93086 | Not specified on datasheet |
Note: The absence of quantitative data on datasheets does not imply a lack of efficacy but rather a difference in the information provided by the manufacturer. Researchers are encouraged to consult publications citing these antibodies for more detailed performance characteristics.
Experimental Protocols
To facilitate a direct and robust comparison between this compound and anti-CCR6 antibodies, detailed protocols for key functional assays are provided below.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound (unlabeled antagonist or antibody) to displace a radiolabeled ligand from the CCR6 receptor, allowing for the calculation of the inhibitor constant (Ki).
Materials:
-
HEK293 cells stably expressing human CCR6
-
[125I]-CCL20 (radioligand)
-
This compound
-
Anti-CCR6 antibody
-
Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold PBS with 0.5% BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CCR6 cells.
-
In a 96-well plate, add a fixed concentration of [125I]-CCL20 (typically at or below its Kd).
-
Add a range of concentrations of the unlabeled competitor (this compound or anti-CCR6 antibody).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
This assay measures the ability of a compound or antibody to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
Materials:
-
CCR6-expressing cells (e.g., Th17 cells, CCR6-transfected cell line)
-
Recombinant human CCL20
-
This compound
-
Anti-CCR6 antibody
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plates
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting solution or flow cytometer
Procedure:
-
Starve CCR6-expressing cells in serum-free media for 2-4 hours.
-
Pre-incubate the cells with various concentrations of this compound or the anti-CCR6 antibody for 30-60 minutes at 37°C.
-
Add chemotaxis buffer containing CCL20 to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Remove the inserts and count the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.
-
Plot the number of migrated cells against the concentration of the inhibitor to determine the IC50.
Calcium Mobilization Assay
This assay measures the inhibition of CCL20-induced intracellular calcium release in CCR6-expressing cells.
Materials:
-
CCR6-expressing cells
-
Recombinant human CCL20
-
This compound
-
Anti-CCR6 antibody
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric plate reader with kinetic reading capabilities
Procedure:
-
Load CCR6-expressing cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in assay buffer and plate them into a 96-well black-walled, clear-bottom plate.
-
Pre-incubate the cells with various concentrations of this compound or the anti-CCR6 antibody for 15-30 minutes at room temperature.
-
Place the plate in the fluorometric plate reader and establish a baseline fluorescence reading.
-
Inject CCL20 into the wells to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically for 2-5 minutes).
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Calculate the inhibition of the CCL20-induced calcium flux by the antagonist or antibody to determine the IC50.
Mandatory Visualization
CCR6 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of CCL20 to CCR6.
A Comparative Analysis of CCR6 Antagonist Binding Kinetics for Drug Discovery Researchers
For Immediate Publication
This guide provides a comparative analysis of the binding kinetics of selected C-C chemokine receptor type 6 (CCR6) antagonists, tailored for researchers, scientists, and professionals in drug development. CCR6 is a critical G protein-coupled receptor (GPCR) involved in the migration of various immune cells, making it a promising therapeutic target for a range of inflammatory and autoimmune diseases.[1][2][3][4] Understanding the binding kinetics of antagonists to this receptor is paramount for the development of effective therapeutics.
Comparative Binding Kinetics of CCR6 Antagonists
The binding kinetics of a drug to its target receptor are crucial determinants of its pharmacological activity. These kinetics are defined by the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). A slower dissociation rate (lower k_off) often leads to a more sustained therapeutic effect.
While comprehensive, directly comparable binding kinetics data for all emerging CCR6 antagonists are not always publicly available, this guide collates the available information to provide a snapshot of the current landscape. The following table summarizes the available binding parameters for notable CCR6 antagonists. It is important to note that the experimental conditions under which these values were determined may vary, impacting direct comparability.
| Antagonist | Target Species | K_D (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Residence Time (1/k_off) | Assay Method |
| PF-07054894 | Mouse | 10[5] | Not Reported | ~7.2 x 10⁻⁵ ¹ | ~160 minutes | Saturation Binding / Displacement Kinetics |
| IDOR-1117-2520 | Human | Not Reported ² | Not Reported | Not Reported | Not Reported | Functional Assays (Calcium Flux, β-arrestin recruitment) |
| CCX2553 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Preclinical models of psoriasis |
| CCX624 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Preclinical models of psoriasiform inflammation |
¹ k_off calculated from the reported half-life of 160 minutes (t_1/2) using the formula k_off = 0.693 / t_1/2. ² IC₅₀ values of 63 nM (calcium flux) and 30 nM (β-arrestin recruitment) have been reported for IDOR-1117-2520. While indicative of potency, these are not direct binding constants.
Experimental Protocols
The determination of antagonist binding kinetics is crucial for understanding their mechanism of action and potential clinical efficacy. Below are detailed methodologies for key experiments commonly employed in the characterization of GPCR antagonists.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (K_D) of a radiolabeled antagonist or the inhibition constant (K_i) of an unlabeled antagonist.
Materials:
-
Cell membranes expressing the CCR6 receptor.
-
Radiolabeled CCR6 antagonist (e.g., [³H]-PF-07054894).
-
Unlabeled CCR6 antagonist (test compound).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well filter plates and a vacuum filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing CCR6 in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled antagonist at a fixed concentration, and varying concentrations of the unlabeled test antagonist.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters. The membranes with the bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). The K_i value can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing both association (k_on) and dissociation (k_off) rates.
Objective: To determine the k_on, k_off, and K_D of an antagonist binding to CCR6.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified, solubilized CCR6 receptor.
-
CCR6 antagonist (analyte).
-
Running buffer.
-
Immobilization reagents (e.g., NHS, EDC).
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified CCR6 receptor onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the CCR6 antagonist over the sensor surface at a constant flow rate.
-
Association Phase: Monitor the change in the SPR signal in real-time as the antagonist binds to the immobilized receptor. This phase is used to determine the association rate (k_on).
-
Dissociation Phase: Replace the antagonist solution with running buffer and monitor the decrease in the SPR signal as the antagonist dissociates from the receptor. This phase is used to determine the dissociation rate (k_off).
-
Regeneration: Inject a regeneration solution to remove all bound antagonist from the receptor, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and subsequently the K_D (k_off/k_on).
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the context of CCR6 antagonist activity, the following diagrams illustrate the CCR6 signaling pathway and a typical experimental workflow for determining binding kinetics.
Caption: CCR6 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Determining Binding Kinetics.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CCR6 antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Evaluating the Advantages of Allosteric vs. Orthosteric CCR6 Inhibitors: A Comparative Guide for Drug Development Professionals
A deep dive into the comparative efficacy and mechanisms of allosteric and orthosteric inhibitors targeting the C-C chemokine receptor 6 (CCR6), a key mediator in inflammatory and autoimmune diseases. This guide provides a comprehensive analysis supported by experimental data to inform drug discovery and development strategies.
Introduction
The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, CCL20, form a critical signaling axis implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[1][2] This axis plays a pivotal role in the migration of T helper 17 (Th17) cells and other immune cells to sites of inflammation.[2][3] Consequently, the inhibition of CCR6 signaling presents a promising therapeutic strategy.[2] Small molecule inhibitors of CCR6 can be broadly classified into two categories based on their binding site and mechanism of action: orthosteric and allosteric inhibitors.
Orthosteric inhibitors bind to the same site as the endogenous ligand, CCL20, directly competing with it to block receptor activation. In contrast, allosteric inhibitors bind to a topographically distinct site on the receptor, inducing a conformational change that prevents activation, even when the endogenous ligand is bound. This guide provides a detailed comparison of these two inhibitory modalities, presenting their respective advantages and disadvantages, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Binding Sites
The functional consequences of inhibiting CCR6 differ significantly depending on the binding site of the inhibitor.
Orthosteric Inhibitors: Direct Competition
Orthosteric inhibitors function by physically occupying the CCL20 binding pocket on CCR6. The development of small molecule orthosteric antagonists for CCR6 has been challenging due to the large and relatively shallow nature of the chemokine binding site.
Allosteric Inhibitors: Indirect Modulation
Allosteric inhibitors of CCR6 have emerged as a promising alternative, binding to sites distinct from the CCL20 binding pocket. These sites can be located either on the extracellular or intracellular side of the receptor.
-
Extracellular Allosteric Modulators: Compounds like the oxomorpholine (OXM) analogues, OXM1 and OXM2, bind to an extracellular allosteric pocket. This binding stabilizes an inactive conformation of the receptor, preventing the conformational changes necessary for activation by CCL20.
-
Intracellular Allosteric Modulators: Squaramide (SQA) derivatives, such as SQA1, bind to an intracellular pocket that overlaps with the G protein binding site. This physically blocks the coupling of G proteins, a critical step in signal transduction, thereby inhibiting downstream signaling.
dot
Comparative Performance Data
The following table summarizes the available quantitative data for both allosteric and orthosteric CCR6 inhibitors. The data is primarily derived from in vitro chemotaxis assays, which measure the ability of an inhibitor to block the migration of CCR6-expressing cells towards CCL20.
| Inhibitor | Class | Assay | Cell Type | IC50 (nM) | Reference |
| SQA1 | Allosteric | Chemotaxis | Human T-cells | ~200 (pIC50 = 6.7) | |
| OXM1 | Allosteric | Chemotaxis | Human T-cells | ~158 (pIC50 = 6.8) | |
| OXM2 | Allosteric | Chemotaxis | Human T-cells | ~166 (pIC50 = 6.78) | |
| PF-07054894 | Allosteric | Chemotaxis | Not Specified | 5.7 | |
| CCX9664 | Orthosteric | Chemotaxis | Human PBMC | 24 | |
| CCX2553 | Orthosteric | Not Specified | Not Specified | Potent |
Note: pIC50 is the negative logarithm of the IC50 value.
Advantages of Allosteric Inhibitors
Allosteric modulators often present several theoretical and practical advantages over their orthosteric counterparts in drug development.
-
Higher Selectivity: Allosteric binding sites are generally less conserved across receptor families compared to the highly conserved orthosteric sites. This can lead to the development of inhibitors with greater selectivity for CCR6 over other chemokine receptors, potentially reducing off-target effects. For instance, the allosteric antagonist PF-07054894 was designed to have high selectivity against the related CXCR2 receptor.
-
Saturable Effects: The effect of an allosteric inhibitor is dependent on the presence of the endogenous ligand. This can lead to a "ceiling" effect, where increasing the inhibitor concentration beyond a certain point does not produce a greater effect, potentially improving the safety profile.
-
Overcoming High Ligand Concentrations: In inflammatory conditions, local concentrations of CCL20 can be very high. Allosteric inhibitors, which do not directly compete with CCL20, may maintain their efficacy better under such conditions compared to competitive orthosteric inhibitors.
-
Novel Mechanisms of Action: The discovery of distinct extracellular and intracellular allosteric sites on CCR6 opens up possibilities for developing inhibitors with novel mechanisms of action, including dual-site inhibitors or compounds that can modulate specific downstream signaling pathways.
Advantages of Orthosteric Inhibitors
Despite the growing interest in allosteric modulation, orthosteric inhibitors remain a viable and important therapeutic strategy.
-
Direct and Competitive Inhibition: The mechanism of action is straightforward and well-understood. By directly blocking the binding of CCL20, these inhibitors can completely shut down receptor signaling.
-
Established Drug Discovery Paradigm: The development of orthosteric inhibitors is a more traditional and established approach in drug discovery, with well-defined screening and optimization cascades.
-
Potential for High Potency: As demonstrated by CCX9664 with an IC50 of 24 nM, potent orthosteric inhibitors of CCR6 can be developed.
Detailed Experimental Protocols
Accurate evaluation of CCR6 inhibitors requires robust and reproducible experimental assays. Below are detailed protocols for key in vitro experiments.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR6 receptor, providing information on binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing human CCR6
-
[125I]-CCL20 (radioligand)
-
Binding buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4
-
Wash buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4
-
Test compounds
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CCR6 cells.
-
In a 96-well plate, add 25 µL of test compound at various concentrations.
-
Add 25 µL of [125I]-CCL20 (final concentration ~0.1 nM).
-
Add 150 µL of cell membrane suspension (5-10 µg protein/well).
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 and Ki values using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following CCR6 activation, which is a key downstream signaling event.
Materials:
-
CHO-K1 or HEK293 cells co-expressing CCR6 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
CCL20
-
Test compounds
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
If using a calcium-sensitive dye, load the cells with Fura-2 AM according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader.
-
Inject CCL20 (at a concentration that elicits a submaximal response, e.g., EC80) and immediately measure the change in fluorescence.
-
Determine the inhibitory effect of the test compounds on the CCL20-induced calcium flux.
Chemotaxis Assay
This assay directly measures the primary biological function of the CCR6/CCL20 axis: the migration of immune cells.
Materials:
-
CCR6-expressing cells (e.g., primary human Th17 cells or a CCR6-transfected cell line).
-
Chemotaxis buffer: RPMI 1640 with 0.5% BSA.
-
CCL20
-
Test compounds
-
Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size).
-
24-well companion plates.
-
Fluorescent dye for cell quantification (e.g., Calcein AM).
Procedure:
-
Resuspend the cells in chemotaxis buffer.
-
Pre-incubate the cells with the test compounds at various concentrations for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add chemotaxis buffer containing CCL20.
-
Place the Transwell insert into the well.
-
Add the cell suspension (containing the test compounds) to the upper chamber of the Transwell insert.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Remove the insert and quantify the number of cells that have migrated to the lower chamber using a fluorescent dye and a plate reader.
-
Calculate the percent inhibition of chemotaxis for each compound concentration.
dot
dot
Conclusion
Both allosteric and orthosteric inhibitors represent viable strategies for targeting the CCR6/CCL20 axis in the treatment of inflammatory and autoimmune diseases. Allosteric inhibitors offer potential advantages in terms of selectivity and efficacy in the presence of high endogenous ligand concentrations, representing a promising and innovative area for drug discovery. However, orthosteric inhibitors, with their direct and well-understood mechanism of action, continue to be a valuable approach. The choice between these two modalities will depend on the specific therapeutic goals, the desired selectivity profile, and the challenges encountered during the drug development process. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation and comparison of novel CCR6 inhibitors, facilitating the identification of promising clinical candidates.
References
Validating CCR6 as the Primary Target of Novel Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating C-C chemokine receptor 6 (CCR6) as the primary target of emerging antagonists. It is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of targeting the CCR6/CCL20 axis in various inflammatory and autoimmune diseases.
Introduction to CCR6 as a Therapeutic Target
C-C chemokine receptor 6 (CCR6) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in the migration and recruitment of immune cells.[1] Its exclusive ligand, CCL20 (chemokine C-C motif ligand 20), is crucial for the trafficking of T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and immature dendritic cells to sites of inflammation.[1][2][3] The dysregulation of the CCR6-CCL20 axis is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease (IBD), making CCR6 an attractive therapeutic target.[2] CCR6 antagonists function by blocking the interaction between CCR6 and CCL20, thereby inhibiting the downstream signaling cascades that lead to immune cell migration and activation.
CCR6 Signaling Pathway
Upon binding of its ligand CCL20, CCR6 initiates a signal transduction cascade through the Gαi subfamily of heterotrimeric G proteins. This activation leads to downstream signaling events, including calcium mobilization, activation of phospholipase C, and subsequent activation of protein kinase C. Further signaling involves the activation of the MAPK/ERK and PI3K/Akt pathways, ultimately leading to actin polymerization and chemotaxis, which is the directed migration of immune cells towards the source of the chemokine.
Comparative Analysis of CCR6 Antagonists
While no CCR6 antagonists have been approved for clinical use to date, several promising candidates, including small molecules and monoclonal antibodies, are in preclinical and early clinical development. This section compares the performance of two such antagonists: the small molecule IDOR-1117-2520 and the humanized monoclonal antibody h6H12 .
In Vitro Efficacy
The initial validation of a CCR6 antagonist involves in vitro assays to determine its potency and selectivity in blocking the CCR6/CCL20 interaction and subsequent signaling.
| Assay Type | IDOR-1117-2520 | h6H12 (anti-CCR6 mAb) |
| Binding Affinity | Not explicitly stated, but potent inhibition of downstream functions suggests high affinity. | High affinity binding to human CCR6. |
| Calcium Mobilization | IC50 of 62.9 nM in a FLIPR assay. | Effectively blocks CCL20-mediated chemotaxis, implying inhibition of calcium signaling. |
| Chemotaxis Inhibition | At 50 nM, demonstrated functional inhibition of both B cell and T cell migration. | Dose-dependent inhibition of CCL20-mediated chemotaxis of CCR6-expressing cells. |
| hERG Inhibition | IC50 of 9.4 µM. | Not applicable for monoclonal antibodies. |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of CCR6 antagonists is further evaluated in animal models of human diseases. The imiquimod (IMQ)-induced psoriasis model and the experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis are commonly used.
| Preclinical Model | IDOR-1117-2520 | h6H12 (anti-CCR6 mAb) |
| Imiquimod-Induced Psoriasis | Dose-dependently reduced ear thickness and infiltration of CCR6+ immune cells. Efficacy was comparable to IL-17 and IL-23 inhibition. A dose of 0.5 mg/mL in drinking water showed maximum efficacy. | Completely abolished all signs of inflammation in both preventive and therapeutic regimens in humanized CCR6 mice. Superior to anti-IL-17 treatment in reducing skin thickness and IL-17A-producing T cell infiltration. |
| Experimental Autoimmune Encephalomyelitis (EAE) | Not explicitly reported. | Attenuated clinical symptoms and reduced infiltration of inflammatory cells in the central nervous system in humanized CCR6 mice. |
| Lung Inflammation Model | Efficiently inhibited the migration of targeted CCR6+ cells into the bronchoalveoli. | Not explicitly reported. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the assessment of CCR6 antagonists.
Experimental Workflow: In Vitro Antagonist Validation
1. Calcium Mobilization Assay
This assay measures the antagonist's ability to block the intracellular calcium release triggered by CCL20 binding to CCR6.
-
Cell Line: HEK-293 or CHO-K1 cells stably or transiently expressing human CCR6.
-
Reagents:
-
Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCL20 ligand.
-
CCR6 antagonist at various concentrations.
-
-
Procedure:
-
Seed CCR6-expressing cells into a 96-well or 384-well plate and culture overnight.
-
Load cells with a calcium-sensitive dye for approximately 1 hour at 37°C.
-
Pre-incubate the cells with varying concentrations of the CCR6 antagonist or vehicle control.
-
Measure baseline fluorescence using a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add a pre-determined concentration of CCL20 to stimulate the cells.
-
Immediately record the change in fluorescence intensity over time.
-
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the CCL20-induced calcium signal. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
2. Chemotaxis Assay
This assay assesses the antagonist's ability to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
-
Cell Types: L1.2 cells stably transfected with human CCR6, or primary immune cells known to express CCR6 (e.g., Th17 cells, B cells).
-
Apparatus: Transwell migration chambers (e.g., 5-μm pore size).
-
Reagents:
-
Assay medium (e.g., RPMI 1640 with 1% BSA).
-
CCL20 chemoattractant.
-
CCR6 antagonist at various concentrations.
-
-
Procedure:
-
Resuspend CCR6-expressing cells in assay medium.
-
Pre-incubate the cells with the CCR6 antagonist or vehicle control for 30 minutes.
-
Place the cell suspension in the upper chamber of the Transwell plate.
-
Add CCL20 to the lower chamber to create a chemotactic gradient.
-
Incubate the plate at 37°C in a 5% CO2 incubator for several hours (e.g., 4 hours).
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
-
-
Data Analysis: The chemotactic index is calculated by dividing the number of migrated cells in the presence of CCL20 by the number of cells that migrated in the absence of the chemokine. The percentage of inhibition by the antagonist is then determined relative to the control.
Conclusion
The available preclinical data strongly support the validation of CCR6 as a primary therapeutic target for a range of inflammatory and autoimmune diseases. Both small molecule antagonists, such as IDOR-1117-2520, and monoclonal antibodies, like h6H12, have demonstrated potent inhibition of the CCR6/CCL20 axis in vitro and significant efficacy in relevant animal models. The choice between a small molecule and a biologic will depend on various factors, including the desired pharmacokinetic profile, route of administration, and specific disease indication. Further clinical investigation is necessary to establish the safety and efficacy of these promising CCR6 antagonists in humans. IDOR-1117-2520 is currently being evaluated in a phase 1 clinical trial.
References
A Comparative Analysis of the Anti-Inflammatory Effects of CCR6 Antagonist 1 and CCX2553
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule antagonists of the C-C chemokine receptor 6 (CCR6): CCR6 antagonist 1 and CCX2553. The objective is to present available experimental data on their anti-inflammatory effects to aid researchers in the field of autoimmune and inflammatory diseases.
Introduction to CCR6 and Its Role in Inflammation
The C-C chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking of immune cells, particularly T helper 17 (Th17) cells and regulatory T cells (Tregs).[1][2] Its exclusive ligand is the chemokine CCL20, and their interaction is crucial for the recruitment of these cells to sites of inflammation.[3] The CCR6/CCL20 axis has been implicated in the pathogenesis of various autoimmune and inflammatory disorders, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis, making it a promising therapeutic target.[2][3]
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the available quantitative data for this compound and CCX2553. It is important to note that while some quantitative data is available for this compound, the publicly accessible information for CCX2553 is largely qualitative.
| Parameter | This compound | CCX2553 |
| Molecular Formula | C17H12F3NO2 | Not publicly available |
| CAS Number | 588674-64-0 | Not publicly available |
| In Vitro Efficacy | ||
| Inhibition of CD4+ T cell migration | 50 μM (blocks CCL20-induced migration) | Data not publicly available |
| Inhibition of CCR6-mediated chemotaxis (IC50) | Data not publicly available | Data not publicly available (Another ChemoCentryx compound, CCX9664, has an IC50 of 24 nM) |
| In Vivo Efficacy | ||
| Animal Model | TNBS-induced colitis in mice | IL-23-induced and imiquimod-induced psoriasis in mice |
| Dosage | 1 mg/kg (s.c., twice daily for 3 days) | Data not publicly available |
| Observed Effects | Alleviated inflammatory responses, attenuated macroscopic injury, and counteracted neutrophil infiltration. | Ameliorated skin inflammation with a significant reduction in IL-17-secreting γδ T cells. Effects were comparable to anti-IL-17RA treatment. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR6 signaling pathway and the workflows for key experimental assays.
Caption: CCR6 Signaling Pathway
Caption: Chemotaxis Assay Workflow
Caption: Calcium Mobilization Assay Workflow
Experimental Protocols
Chemotaxis Assay
This assay is designed to evaluate the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
1. Cell Preparation:
-
Culture CCR6-expressing cells (e.g., primary human Th17 cells or a CCR6-transfected cell line) under standard conditions.
-
Harvest and wash the cells, then resuspend them in a serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
2. Antagonist Incubation:
-
Pre-incubate the cell suspension with various concentrations of the CCR6 antagonist (e.g., this compound or CCX2553) or a vehicle control for a specified time (e.g., 30 minutes at 37°C).
3. Transwell Setup:
-
Add the chemoattractant, CCL20 (e.g., 100 ng/mL), to the lower chamber of a Transwell plate (with a pore size appropriate for the cell type, typically 5 µm).
-
Add the cell suspension (containing the antagonist or vehicle) to the upper chamber of the Transwell insert.
4. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration that allows for optimal cell migration (typically 3-4 hours).
5. Quantification of Migration:
-
After incubation, collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a suitable method, such as flow cytometry or a cell counter.
6. Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration compared to the vehicle control.
-
If a dose-response is observed, an IC50 value can be determined by fitting the data to a four-parameter logistic equation.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the intracellular calcium flux induced by the activation of a Gq-coupled receptor like CCR6.
1. Cell Preparation:
-
Plate CCR6-expressing cells (e.g., HEK293 cells stably expressing human CCR6) in a 96-well black, clear-bottom plate and culture overnight.
2. Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
3. Antagonist Addition:
-
After dye loading, wash the cells to remove excess dye.
-
Add various concentrations of the CCR6 antagonist or a vehicle control to the wells and incubate for a short period (e.g., 15-30 minutes).
4. Agonist Stimulation and Signal Reading:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).
-
Establish a baseline fluorescence reading.
-
Inject a solution of CCL20 into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) to measure the change in intracellular calcium concentration.
5. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the response against the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value.
Discussion and Conclusion
Both this compound and CCX2553 show promise as inhibitors of the CCR6/CCL20 axis for the treatment of inflammatory diseases. The available data for this compound provides specific in vitro and in vivo concentrations that demonstrate its anti-inflammatory activity in models of IBD.
Researchers interested in utilizing these compounds should consider the available data in the context of their specific research questions and experimental models. Further publication of preclinical data for CCX2553 would be highly beneficial to the scientific community for a more comprehensive comparative assessment. The experimental protocols provided herein offer a standardized framework for the in-house evaluation and comparison of these and other CCR6 antagonists.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemokine, CCL20, and Its Receptor, CCR6, in the Pathogenesis and Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CCR | TargetMol [targetmol.com]
A Comparative Guide to the Mechanisms of Peptidic and Non-Peptidic CCR6 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 6 (CCR6) has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis. Its exclusive ligand, CCL20, orchestrates the migration of pathogenic immune cells, such as Th17 cells and regulatory T cells (Tregs), to sites of inflammation. Consequently, the development of CCR6 antagonists is an area of intense research. These antagonists fall into two main categories: peptidic and non-peptidic small molecules, each with distinct mechanisms of action. This guide provides a detailed comparison of their mechanisms, supported by experimental data and protocols.
Overview of CCR6 Signaling
Upon binding of its ligand CCL20, CCR6, a G protein-coupled receptor (GPCR), undergoes a conformational change that activates intracellular signaling cascades. This is primarily mediated through the Gαi subunit of the heterotrimeric G protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP). The released Gβγ subunits can activate other pathways, including the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). These signaling events ultimately lead to cytoskeletal rearrangements and directed cell migration, or chemotaxis.
Peptidic CCR6 Antagonists: A Focus on Monoclonal Antibodies
While the development of small peptide inhibitors for CCR6 is an area of interest, the current landscape of peptidic antagonists is dominated by monoclonal antibodies (mAbs). These large protein molecules offer high specificity and affinity for their target.
Mechanism of Action: Orthosteric Inhibition
Monoclonal antibodies against CCR6 typically function as orthosteric antagonists . This means they bind to the same site as the endogenous ligand, CCL20, on the extracellular domain of the CCR6 receptor. By physically occupying the ligand-binding pocket, these antibodies prevent CCL20 from binding and activating the receptor, thereby inhibiting downstream signaling and cell migration.[1][2][3] Some anti-CCR6 mAbs have been shown to specifically target the N-terminal region of the receptor, which is crucial for ligand binding and receptor activation.[4][5]
Non-Peptidic CCR6 Antagonists: The Rise of Small Molecules
In contrast to the large peptidic antibodies, non-peptidic antagonists are small molecules that offer the potential for oral bioavailability. Recent structural biology breakthroughs have provided significant insights into their mechanism of action.
Mechanism of Action: Allosteric Modulation
The majority of well-characterized non-peptidic CCR6 antagonists act as allosteric modulators . This means they bind to a site on the receptor that is distinct from the orthosteric CCL20 binding site. Cryo-electron microscopy (cryo-EM) studies have revealed at least two different allosteric pockets on CCR6 that can be targeted by small molecules:
-
An extracellular allosteric pocket: Located within the transmembrane domain, binding to this site can disrupt the molecular network necessary for receptor activation.
-
An intracellular allosteric pocket: This site overlaps with the G protein binding site. Ligands binding here can stabilize a closed, inactive conformation of the receptor, preventing its coupling to intracellular signaling partners.
By binding to these allosteric sites, small molecules induce a conformational change in the receptor that locks it in an inactive state. This prevents CCL20 from effectively activating the receptor, even if it can still bind. This non-competitive mode of inhibition is a key differentiator from orthosteric antagonists.
Performance Data: A Comparative Summary
The following table summarizes publicly available performance data for representative peptidic and non-peptidic CCR6 antagonists. Direct comparison can be challenging due to variations in assay conditions.
| Antagonist | Class | Target | Assay | Potency (IC₅₀) | Reference |
| G-034E3 | Peptidic (mAb) | Human CCR6 | Chemotaxis | ~10 nM | |
| PF-07054894 | Non-peptidic (Small Molecule) | Human CCR6 | β-arrestin recruitment | 3.2 nM | |
| CCX9664 | Non-peptidic (Small Molecule) | Human CCR6 | Chemotaxis | 24 nM | |
| IDOR-1117-2520 | Non-peptidic (Small Molecule) | Human CCR6 | Calcium Flux (FLIPR) | 62.9 nM |
Key Experimental Protocols
The characterization of CCR6 antagonists relies on a suite of in vitro and in vivo assays. Below are detailed protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to CCR6 by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing CCR6.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled CCR6 ligand (e.g., ¹²⁵I-CCL20), and varying concentrations of the test antagonist.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test antagonist to determine the IC₅₀, which can then be converted to a Ki (inhibition constant).
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block CCL20-induced intracellular calcium release, a key step in CCR6 signaling.
Protocol:
-
Cell Preparation: Plate CCR6-expressing cells in a 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and incubate.
-
Ligand Stimulation: Add a fixed concentration of CCL20 to stimulate the cells.
-
Detection: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Determine the IC₅₀ of the antagonist by plotting the inhibition of the CCL20-induced calcium flux against the antagonist concentration.
Chemotaxis (Transwell) Assay
This assay directly measures the ability of an antagonist to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
Protocol:
-
Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate. Add media containing CCL20 to the lower chamber.
-
Cell Preparation: Resuspend CCR6-expressing cells in media and pre-incubate with varying concentrations of the test antagonist.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for several hours to allow cell migration through the membrane.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.
-
Data Analysis: Count the migrated cells in several fields of view under a microscope. Calculate the percentage of inhibition of migration for each antagonist concentration to determine the IC₅₀.
Conclusion
Peptidic and non-peptidic antagonists of CCR6 employ fundamentally different mechanisms to inhibit receptor function. Peptidic antagonists, primarily monoclonal antibodies, act as orthosteric blockers, directly competing with the natural ligand CCL20. In contrast, non-peptidic small molecules function as allosteric modulators, binding to distinct sites to induce an inactive receptor conformation. Both classes of antagonists have demonstrated potent inhibition of CCR6-mediated cellular responses in preclinical studies, highlighting the therapeutic potential of targeting the CCR6-CCL20 axis. The choice between these modalities in drug development will depend on a variety of factors, including the desired pharmacokinetic properties, route of administration, and potential for off-target effects. The detailed understanding of their distinct mechanisms of action is crucial for the rational design and development of novel CCR6-targeted therapies.
References
- 1. Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the CCR6-CCL20 Axis: A Potential Therapeutic Target in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a Novel Anti-Human CCR6 Monoclonal Antibody C6Mab-19 with the High Binding Affinity in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Binding Epitope of an Anti-Mouse CCR6 Monoclonal Antibody (C6Mab-13) Using 1× Alanine Scanning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CCR6 Antagonist 1: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of CCR6 antagonist 1, a compound used in research on autoimmune-mediated inflammatory diseases.[1][2][3][4][5] In the absence of a specific Safety Data Sheet (SDS) from the search results, this document outlines a cautious approach based on established best practices for handling and disposing of novel research chemicals.
Immediate Safety and Handling Precautions
Given that the specific hazards of this compound are not detailed in the provided search results, it is crucial to handle it with a high degree of caution, treating it as potentially hazardous.
Personal Protective Equipment (PPE): Always use appropriate PPE when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Standard laboratory gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat.
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.
General Handling Practices:
-
Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Prevent the generation of dust when working with the solid form of the compound.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Always wash hands thoroughly with soap and water after handling the compound.
Step-by-Step Disposal Protocol
The proper disposal of any chemical waste must adhere to institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Waste Identification and Classification
Since the specific hazards are unknown, all waste generated from the use of this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
Step 2: Waste Segregation
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and other solid materials in a designated, leak-proof solid waste container. This container should be clearly labeled.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. For example, halogenated and non-halogenated solvents should generally be kept separate.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
Contaminated PPE: Dispose of all contaminated gloves, gowns, and other disposable items in a designated hazardous waste container.
Step 3: Waste Container Management
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added. The label should also indicate any known or suspected hazards.
-
Container Condition: Use containers that are in good condition, chemically resistant, and leak-proof.
-
Closure: Keep waste containers securely closed except when adding waste.
Step 4: Storage and Collection
Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory. This area should be away from regular lab activities and under the supervision of trained personnel. Schedule regular pickups with your institution's hazardous waste management service.
General Laboratory Waste Disposal Categories
For context and best practice, the following table summarizes common laboratory waste streams and their typical contents.
| Waste Category | Examples of Contents | Disposal Container |
| Solid Chemical Waste | Unused solid reagents, contaminated weigh paper, gels | Labeled, leak-proof container for solid hazardous waste |
| Liquid Chemical Waste | Unused solutions, reaction mixtures, solvent rinses | Labeled, compatible container for liquid hazardous waste |
| Sharps Waste | Needles, syringes, scalpels, contaminated glass slides | Puncture-resistant sharps container |
| Contaminated Labware (Plastic) | Pipette tips, centrifuge tubes, culture plates | Designated container for hazardous plastic waste |
| Contaminated PPE | Gloves, disposable lab coats, shoe covers | Labeled container for hazardous PPE waste |
| Regular Laboratory Trash | Uncontaminated paper towels, packaging materials | Standard trash receptacle |
Experimental Protocol Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling CCR6 antagonist 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel chemical compounds. This guide provides essential safety protocols, operational procedures, and disposal plans for CCR6 antagonist 1, a potent inhibitor of the CCL20/CCR6 axis used in autoimmune and inflammatory disease research. Adherence to these guidelines is critical for maintaining a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available under a single, universally recognized name, it is crucial to treat this and similar novel small molecule inhibitors as potentially hazardous. The following PPE recommendations are based on general safety protocols for handling research chemicals and should be considered the minimum requirement. Always consult the specific SDS provided by your supplier for detailed information.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of the compound in solution or airborne particles of the solid form. |
| Skin Protection | Chemical-resistant nitrile gloves (consider double-gloving) and a fully buttoned lab coat. | Prevents direct skin contact and absorption. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For weighing or procedures that may generate aerosols, a NIOSH-approved respirator with an appropriate cartridge may be necessary. | Minimizes inhalation of the compound, especially in powdered form. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Engineering Controls:
-
All procedures involving the solid form of this compound (e.g., weighing, preparing stock solutions) must be performed in a certified chemical fume hood to control exposure.
-
Ensure that safety showers and eyewash stations are readily accessible and unobstructed.
Personal Hygiene:
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
For long-term storage of the solid compound, a temperature of -20°C is recommended.
-
Stock solutions, typically prepared in DMSO, should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Experimental Protocols: Stock Solution Preparation
Accurate and safe preparation of stock solutions is fundamental for reproducible experimental results.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO (or other appropriate solvent as indicated by the supplier)
-
Calibrated pipettes and sterile, chemical-resistant microcentrifuge tubes or vials
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a tared, sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming or sonication may be required for some compounds, but always refer to the supplier's instructions to avoid degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled, tightly sealed tubes. Store at -80°C for long-term use.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and weighing paper, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all excess solutions and contaminated solvents in a separate, clearly labeled, and sealed hazardous waste container. Do not pour any waste containing this compound down the drain.
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
CCR6 Signaling Pathway
CCR6 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL20, initiates a signaling cascade that plays a crucial role in the migration of immune cells. This compound blocks this interaction, thereby inhibiting downstream signaling.
Experimental Workflow for Handling this compound
The following workflow provides a step-by-step guide for safely handling this compound from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
